molecular formula C9H8O3 B112643 3-Formyl-5-methylbenzoic acid CAS No. 4481-27-0

3-Formyl-5-methylbenzoic acid

Cat. No.: B112643
CAS No.: 4481-27-0
M. Wt: 164.16 g/mol
InChI Key: SFULMLBWHKPCAF-UHFFFAOYSA-N
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Description

3-formyl-5-methylbenzoic acid is a valuable aromatic intermediate in organic synthesis and pharmaceutical research. The molecule contains two distinct functional groups—a carboxylic acid and an aldehyde—situated in a meta-substitution pattern on a methylbenzene ring. This unique structure allows it to serve as a key precursor in various chemical transformations. Researchers can utilize the formyl group for condensation reactions or reduction to alcohol, while the carboxylic acid can be esterified or converted to an acid chloride. The presence of both functionalities enables the synthesis of complex heterocyclic compounds and multicomponent structures. This compound is particularly useful in the development of novel active compounds and functional materials. It is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFULMLBWHKPCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Formyl-5-methylbenzoic acid, a bifunctional aromatic compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles. The structure of this guide is designed to logically present the core chemical nature of this molecule, providing a foundational understanding for its use in complex synthetic endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure features a benzene ring substituted at the 1, 3, and 5 positions with a carboxylic acid group, a formyl (aldehyde) group, and a methyl group, respectively. This unique arrangement of electron-withdrawing (formyl, carboxyl) and electron-donating (methyl) groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

The core identifiers and physical properties are summarized below. It is important to note that while some physical data like melting point are not widely published, properties can be reliably inferred from structurally similar compounds.

PropertyDataSource(s)
IUPAC Name This compound[1]
CAS Number 4481-27-0[1][2][3][4]
Molecular Formula C₉H₈O₃[1][2][5]
Molecular Weight 164.16 g/mol [2]
Appearance White to off-white crystalline powder (inferred)
Solubility Soluble in methanol, diethyl ether; sparingly soluble in water (inferred)[6]
SMILES CC1=CC(C=O)=CC(=C1)C(O)=O[1]
InChI Key SFULMLBWHKPCAF-UHFFFAOYSA-N[1][2]

Spectroscopic Profile: An Interpretive Analysis

  • ¹H NMR (Proton NMR): The proton spectrum is expected to be highly characteristic.

    • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between δ 10-13 ppm.

    • Aldehyde Proton (-CHO): A sharp singlet between δ 9-10 ppm.

    • Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 7-8.5 ppm), likely appearing as singlets or narrow multiplets due to the meta-substitution pattern.

    • Methyl Protons (-CH₃): A sharp singlet around δ 2.4 ppm.[7]

  • ¹³C NMR (Carbon NMR):

    • Carboxylic Carbonyl: Expected around δ 165-175 ppm.

    • Aldehyde Carbonyl: Expected further downfield, around δ 190-200 ppm.

    • Aromatic Carbons: Multiple signals between δ 120-140 ppm.

    • Methyl Carbon: A signal upfield, around δ 20-25 ppm.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by carbonyl stretches.

    • Carboxylic Acid O-H Stretch: A very broad band from 2500-3300 cm⁻¹.

    • Carboxylic Acid C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹.

    • Aldehyde C=O Stretch: Another strong, sharp peak, typically at a slightly higher wavenumber than the acid, around 1715-1735 cm⁻¹. The two carbonyl peaks may overlap.

    • Aldehyde C-H Stretch: Two weak but characteristic peaks around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 164. Key fragmentation patterns would likely involve the loss of -OH (m/z = 147), -CHO (m/z = 135), and -COOH (m/z = 119).

Synthetic Pathways and Purification

The synthesis of this compound is not commonly detailed in standard literature, but a robust pathway can be designed from commercially available precursors based on established oxidation reactions. A logical approach starts with 3,5-dimethylbenzoic acid.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Selective Benzylic Bromination cluster_1 Step 2: Oxidation to Aldehyde A 3,5-Dimethylbenzoic Acid B 3-(Bromomethyl)-5-methylbenzoic Acid A->B NBS, AIBN CCl₄, Reflux C This compound B->C DMSO, NaHCO₃ (Kornblum Oxidation)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol Rationale
  • Step 1: Selective Monobromination: The synthesis begins with 3,5-dimethylbenzoic acid. A free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) allows for the selective bromination of one of the benzylic methyl groups. The carboxylic acid group is deactivating, but the reaction proceeds at the benzylic position, which is stabilized by the aromatic ring. Careful control of stoichiometry (1 equivalent of NBS) is crucial to minimize dibromination.

  • Step 2: Kornblum Oxidation: The resulting benzylic bromide is then oxidized to the aldehyde. The Kornblum oxidation, which uses dimethyl sulfoxide (DMSO) as the oxidant in the presence of a mild base like sodium bicarbonate, is an effective method for this transformation that avoids over-oxidation to the carboxylic acid, which could occur with stronger oxidizing agents like KMnO₄ or CrO₃.

Purification Protocol
  • Workup: Following the oxidation, a standard aqueous workup would be performed. The reaction mixture would be diluted with water and extracted with an organic solvent like ethyl acetate.

  • Acid-Base Extraction: To purify the desired product from neutral organic impurities, the organic layer can be washed with a basic aqueous solution (e.g., saturated NaHCO₃). The carboxylate salt of the product will move to the aqueous layer. This layer is then separated and re-acidified (e.g., with 1M HCl) to precipitate the pure this compound.[8]

  • Recrystallization: The crude solid obtained after filtration can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a high-purity crystalline product.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its orthogonal reactivity. The aldehyde and carboxylic acid groups can be addressed with high selectivity using appropriate reagents, making it a powerful scaffold for building molecular complexity.

Key Reaction Pathways

Reactivity_Diagram cluster_aldehyde Aldehyde Chemistry cluster_acid Carboxylic Acid Chemistry FMBA This compound A1 3-(Hydroxymethyl)-5- methylbenzoic Acid FMBA->A1 NaBH₄ / MeOH (Reduction) A2 5-Methylisophthalic Acid FMBA->A2 KMnO₄ or Ag₂O (Oxidation) A3 Wittig Product (Alkene) FMBA->A3 Ph₃P=CHR (Wittig Olefination) C1 Methyl 3-formyl- 5-methylbenzoate FMBA->C1 MeOH / H⁺ (Esterification) C2 3-Formyl-5-methyl- benzoyl Chloride FMBA->C2 SOCl₂ or (COCl)₂ (Acid Chloride Formation) C3 3-Formyl-5-methyl- benzamide C2->C3 NH₃ or RNH₂ (Amidation)

Sources

An In-depth Technical Guide to 3-Formyl-5-methylbenzoic acid (CAS: 4481-27-0)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-5-methylbenzoic acid, identified by CAS number 4481-27-0, is a bifunctional aromatic organic compound of significant interest in synthetic chemistry.[1][2] Possessing both a carboxylic acid and an aldehyde group on a toluene scaffold, it serves as a versatile building block for the synthesis of more complex molecules. Its unique substitution pattern allows for regioselective modifications, making it a valuable intermediate in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, key applications, and safe handling protocols, designed to support professionals in leveraging its synthetic potential.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a powder. The molecule's structure, featuring an electron-withdrawing aldehyde group and a carboxylic acid function meta-substituted on a toluene ring, dictates its reactivity and physical properties.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 4481-27-0[1][3][4]
Molecular Formula C₉H₈O₃[2][5]
Molecular Weight 164.16 g/mol [1][2][5]
IUPAC Name This compound[5]
InChI Key SFULMLBWHKPCAF-UHFFFAOYSA-N[1][6]
Canonical SMILES Cc1cc(C=O)cc(c1)C(=O)O[5][6]
Physical Form Solid
Purity Typically ≥95% - 97%[1]

Synthesis and Purification

The synthesis of this compound is not commonly detailed in introductory literature, suggesting it is a specialized reagent. However, logical synthetic pathways can be inferred from established organic chemistry principles. A common strategy involves the selective oxidation of a methyl group of a corresponding dimethyl-substituted precursor.

A plausible and widely-used approach for introducing a formyl group onto an aromatic ring is through the oxidation of a methyl group. For instance, starting from 3,5-dimethylbenzoic acid, one of the methyl groups can be selectively oxidized to an aldehyde. This requires careful selection of oxidizing agents to prevent over-oxidation to a dicarboxylic acid.

Conceptual Synthesis Workflow:

G cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Purification Start 3,5-Dimethylbenzoic acid Product1 This compound Start->Product1 Reaction Reagent1 Oxidizing Agent (e.g., MnO₂, NBS/light) Reagent1->Product1 Solvent1 Solvent (e.g., CCl₄, Dichloromethane) Solvent1->Product1 Crude Crude Product Product1->Crude Work-up Final Purified Product (>95%) Crude->Final Purification Method Technique (e.g., Recrystallization, Column Chromatography) Method->Final

Caption: Conceptual workflow for the synthesis and purification of this compound.

Experimental Protocol: Oxidation of 3,5-Dimethylbenzoic acid (Hypothetical)

  • Setup: To a solution of 3,5-dimethylbenzoic acid (1 equivalent) in a suitable solvent like dichloromethane, add an oxidizing agent such as manganese dioxide (MnO₂, 2-3 equivalents).

  • Reaction: Stir the mixture vigorously at room temperature or under gentle reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Causality: MnO₂ is a mild oxidant often used for the conversion of benzylic alcohols to aldehydes. If starting from the dimethyl compound, a more complex multi-step process involving bromination followed by hydrolysis might be necessary.

  • Work-up: Upon completion, filter the reaction mixture to remove the manganese salts. Wash the filter cake with the solvent.

  • Extraction: Combine the filtrates and wash with a dilute acid solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

    • Trustworthiness: The final product's identity and purity must be confirmed by analytical methods such as NMR spectroscopy and melting point analysis. Purity should typically exceed 95%.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. Standard analytical techniques are employed for this purpose. While specific spectra are proprietary to suppliers, expected characteristics can be predicted.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the aldehyde proton (typically a singlet around 9-10 ppm), the carboxylic acid proton (a broad singlet, often >10 ppm), and the methyl group protons (a singlet around 2.3-2.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbons of the aldehyde (~190 ppm) and the carboxylic acid (~170 ppm), in addition to the aromatic and methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the aldehyde (~1680 cm⁻¹), and C-H stretches of the aldehyde (~2850 and ~2750 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.16 g/mol ).

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research.

Diagram: Role as a Bifunctional Linker

G cluster_0 Reactive Sites cluster_1 Potential Reactions Molecule This compound (CAS 4481-27-0) Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Carboxyl Carboxylic Acid Group (-COOH) Molecule->Carboxyl Reaction1 Reductive Amination Wittig Reaction Condensations Aldehyde->Reaction1 Reaction2 Amide Bond Formation Esterification Carboxyl->Reaction2

Caption: Reactivity of this compound as a molecular building block.

  • Medicinal Chemistry: Benzoic acid derivatives are a cornerstone in drug discovery, with many exhibiting a wide range of biological activities.[7] The aldehyde group can be used to synthesize Schiff bases, hydrazones, or other heterocyclic systems, while the carboxylic acid can form amides or esters, allowing for the construction of diverse compound libraries for screening. The specific substitution pattern provides a rigid scaffold to orient functional groups for optimal interaction with biological targets.

  • Organic Synthesis: It serves as a key starting material for synthesizing more complex substituted aromatic compounds.[5][8] The aldehyde and carboxylic acid groups can be selectively reacted or modified, providing a strategic advantage in multi-step syntheses. For example, the aldehyde can be converted into other functional groups like alcohols, nitriles, or alkenes, while the carboxylic acid provides a handle for solubility modulation or further coupling reactions.

  • Materials Science: The rigid structure and reactive handles make it a candidate for the synthesis of ligands for metal-organic frameworks (MOFs) or as a monomer for specialized polymers. The ability to form directional bonds (e.g., amide linkages) is key to building ordered supramolecular structures.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available in the search results, general precautions for related aromatic aldehydes and carboxylic acids should be followed.[9][10][11]

Table 2: General Safety and Handling Recommendations

AspectRecommendationRationale
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat.To prevent contact with eyes and skin. Aromatic aldehydes and acids can be irritants.[9][10]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.To prevent inhalation of dust, which may cause respiratory irritation.[9][10]
Storage Store in a cool, dry place in a tightly sealed container.To prevent degradation from moisture and atmospheric contaminants.[9]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]To minimize damage from potential eye irritation.
First Aid (Skin) Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[9][10]To remove the chemical and prevent skin irritation.
Spills Sweep up spilled solid material carefully, avoiding dust generation. Place in a suitable container for disposal.[9][11]To contain the spill and prevent environmental contamination.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[10]

Conclusion

This compound is a synthetically valuable building block due to the orthogonal reactivity of its aldehyde and carboxylic acid functionalities. Its utility in constructing complex molecular architectures makes it a key intermediate for professionals in drug discovery and advanced materials research. A thorough understanding of its properties, synthetic access, and handling requirements is essential for its effective and safe application in the laboratory.

References

  • Chemspace. This compound. [Link]

  • ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. [Link]

  • PubChem. This compound. [Link]

  • CAS Common Chemistry. 5-Formyl-2-hydroxy-3-methylbenzoic acid. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. [Link]

  • Benzoic Acid Standard. Safety Data Sheet. [Link]

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Technical Guide: Spectroscopic Characterization of 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. 3-Formyl-5-methylbenzoic acid (C₉H₈O₃) serves as a critical bifunctional building block in organic synthesis, valued for its capacity to undergo a variety of chemical transformations at its aldehyde and carboxylic acid moieties. Its utility in the synthesis of complex molecular architectures, including bioactive compounds and functional materials, necessitates a robust and unambiguous analytical characterization.

This guide provides an in-depth analysis of this compound using a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are detailed, offering a comprehensive framework for researchers.

Molecular Identity and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
CAS Number 4481-27-0[1][2][3]
Appearance White to off-white solid/powderN/A
Melting Point Data not consistently availableN/A

The unique arrangement of the formyl, methyl, and benzoic acid groups dictates a specific spectroscopic fingerprint, which we will deconstruct in the following sections.

Caption: Structure of this compound with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms, enabling the mapping of the carbon-hydrogen framework.

Predicted ¹H NMR Data

While a definitive experimental spectrum was not found in the cited literature, a predicted spectrum can be constructed based on established chemical shift principles for analogous structures.[4][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Singlet, broad1H-COOHHighly deshielded proton of the carboxylic acid, often broad due to hydrogen bonding and chemical exchange.[4]
~10.1Singlet1H-CHOThe aldehyde proton is strongly deshielded by the anisotropic effect of the C=O bond and the electronegativity of oxygen.[4][6]
~8.4Singlet (or narrow triplet)1HAr-H (H-2)Deshielded by both the adjacent -COOH group and the meta -CHO group.
~8.2Singlet (or narrow triplet)1HAr-H (H-4)Deshielded by the adjacent -CHO group and the meta -COOH group.
~8.0Singlet (or narrow triplet)1HAr-H (H-6)Deshielded by the adjacent -COOH group and the meta -CH₃ group.
~2.5Singlet3H-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.[5]
Interpretation and Causality

The predicted ¹H NMR spectrum is dominated by signals in the downfield region (δ > 7.0 ppm), characteristic of aromatic and electron-deficient protons.

  • Carboxylic Acid Proton (δ ~12-13 ppm): This proton is the most deshielded due to its attachment to a highly electronegative oxygen and its involvement in intermolecular hydrogen bonding, which further reduces electron density. Its signal is typically broad and may not always integrate perfectly.

  • Aldehyde Proton (δ ~10.1 ppm): The formyl proton resides in a highly deshielded environment caused by the magnetic anisotropy of the carbonyl group. Its singlet multiplicity indicates no adjacent protons.[6]

  • Aromatic Protons (δ ~8.0-8.4 ppm): The three aromatic protons are non-equivalent. Their precise shifts are influenced by the additive effects of the electron-withdrawing carboxyl and formyl groups, and the electron-donating methyl group. Due to their meta-relationship, the coupling constants (⁴J) would be very small (~2-3 Hz), potentially leading to the appearance of three distinct singlets or very narrowly split triplets.

  • Methyl Protons (δ ~2.5 ppm): The methyl group protons appear as a sharp singlet, integrating to three protons, in the typical upfield region for aryl-methyl groups.

Caption: Unique proton environments in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.[7][8]

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Homogenize the magnetic field (shimming) to optimize spectral resolution, aiming for sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay, FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon environments and information about their chemical nature.

Predicted ¹³C NMR Data

Based on data from benzoic acid and its derivatives, the following chemical shifts are predicted.[9][10][11]

Chemical Shift (δ, ppm)AssignmentRationale
~192-CHOThe aldehyde carbonyl carbon is highly deshielded, appearing far downfield.
~168-COOHThe carboxylic acid carbonyl carbon is also significantly deshielded, though typically upfield from the aldehyde carbon.
~142C-5Aromatic quaternary carbon attached to the electron-donating methyl group.
~138C-3Aromatic quaternary carbon attached to the electron-withdrawing formyl group.
~135C-1Aromatic quaternary carbon attached to the electron-withdrawing carboxyl group.
~133C-4Aromatic CH carbon.
~131C-6Aromatic CH carbon.
~129C-2Aromatic CH carbon.
~21-CH₃The sp³-hybridized methyl carbon appears in the typical upfield aliphatic region.
Interpretation and Causality
  • Carbonyl Carbons (δ > 160 ppm): The two sp²-hybridized carbonyl carbons are the most deshielded due to the strong electronegativity of the attached oxygen atoms. The aldehyde carbon is typically found further downfield than the carboxylic acid carbon.[11]

  • Aromatic Carbons (δ ~129-142 ppm): The six aromatic carbons are all electronically distinct, giving rise to six separate signals. The carbons directly attached to substituents (C-1, C-3, C-5) are the most deshielded quaternary carbons. The remaining CH carbons (C-2, C-4, C-6) appear at slightly higher fields.

  • Methyl Carbon (δ ~21 ppm): The sp³-hybridized methyl carbon is the most shielded, appearing significantly upfield as expected.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

  • Parameters: A larger number of scans is necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio. A relaxation delay is still crucial for accurate quantitative analysis, though it is often shortened in routine qualitative scans.

  • Processing: Process the data similarly to the ¹H spectrum, with Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Characteristic IR Absorption Bands

The spectrum of this compound is expected to show characteristic absorptions for its key functional groups.[12][13][14][15][16]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300 - 2500O-H stretch (broad)Carboxylic AcidA very broad and strong absorption, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~2820 and ~2720C-H stretchAldehydeTwo distinct, medium-intensity peaks (Fermi doublets) that are highly diagnostic for an aldehyde C-H bond.[13]
~1725 - 1700C=O stretch (strong)AldehydeStrong, sharp peak corresponding to the carbonyl stretch of the formyl group.
~1710 - 1680C=O stretch (strong)Carboxylic AcidStrong, sharp peak for the carbonyl stretch of the carboxyl group, often slightly broader than the aldehyde C=O. May overlap with the aldehyde peak.
~1600, ~1475C=C stretchAromatic RingTwo or more medium-intensity peaks characteristic of the benzene ring.
~1300C-O stretchCarboxylic AcidMedium to strong absorption from the carbon-oxygen single bond stretch.
~900 - 675C-H bend (out-of-plane)Aromatic RingBending vibrations whose pattern can sometimes give clues about the substitution pattern on the ring.
Experimental Workflow: Attenuated Total Reflectance (ATR)-FTIR

ATR is a common, modern technique that requires minimal sample preparation.[17][18]

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering clues to its structure.

Predicted Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation.[19][20][21]

m/z (mass-to-charge)Proposed Ion FragmentDescription
164[C₉H₈O₃]⁺˙Molecular Ion (M⁺˙) : Corresponds to the intact molecule. Its presence confirms the molecular weight.
163[M - H]⁺Loss of the highly labile aldehyde proton.
147[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group. A common fragmentation for aromatic acids.[20]
135[M - CHO]⁺Loss of the formyl group radical.
119[M - COOH]⁺Loss of the carboxyl group radical, resulting in a formyl-toluene cation. A very common fragmentation pathway.[20]
91[C₇H₇]⁺Likely formation of the stable tropylium ion after fragmentation.
Fragmentation Analysis

The fragmentation of this compound in an EI-MS experiment is driven by the formation of stable ions.[20][22]

  • Molecular Ion (m/z 164): The stability of the aromatic ring should allow for a reasonably intense molecular ion peak, which is crucial for confirming the molecular weight.

  • Key Fragmentation Pathways: The most likely initial fragmentations involve the loss of the functional groups. The loss of the hydroxyl radical (m/z 147) and the entire carboxyl group (m/z 119) are highly characteristic of benzoic acids.[20] The subsequent fragmentation of these primary ions will lead to the smaller fragments observed in the spectrum.

M [C₉H₈O₃]⁺˙ m/z = 164 (Molecular Ion) M_OH [C₉H₇O₂]⁺ m/z = 147 M->M_OH - •OH M_CHO [C₈H₇O₂]⁺ m/z = 135 M->M_CHO - •CHO M_COOH [C₈H₇O]⁺ m/z = 119 M->M_COOH - •COOH Tropylium [C₇H₇]⁺ m/z = 91 M_COOH->Tropylium - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).[23]

  • Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of ions at each m/z value to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and confirm the number of unique proton and carbon environments. IR spectroscopy verifies the presence of the key carboxylic acid and aldehyde functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques offer an unambiguous and comprehensive analytical profile essential for quality control and research applications.

References

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of 3-Formyl-5-methylbenzoic Acid

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring that a chemical name corresponds to a single, unique structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide offers a detailed deconstruction of the IUPAC nomenclature for this compound, intended for researchers, scientists, and professionals in drug development. We will explore the underlying principles of functional group priority, locant assignment on an aromatic system, and the assembly of the final systematic name, grounded in authoritative IUPAC recommendations.

Introduction: The Imperative of Systematic Nomenclature

In the fields of chemical research and pharmaceutical development, the structural complexity of molecules necessitates a rigorous and logical naming system. Common or trivial names, while convenient, can be ambiguous and vary regionally. The IUPAC system of nomenclature provides a universal standard, ensuring that any chemist, regardless of their native language or location, can accurately reconstruct a molecule's structure from its name. The compound this compound serves as an excellent case study for applying the core rules of naming polysubstituted aromatic compounds.

Foundational Principles of IUPAC Nomenclature for Aromatic Systems

The naming of a substituted benzene derivative is not an arbitrary process. It follows a hierarchical set of rules designed to produce a single, preferred IUPAC name (PIN). The key pillars of this system are:

  • Identification of the Parent Structure: For substituted benzenes, the parent structure is often a common name adopted by IUPAC (e.g., toluene, phenol, aniline, or benzoic acid) or simply "benzene".[1][2]

  • Determination of the Principal Functional Group: When multiple functional groups are present, one is designated as the "principal" group based on a pre-defined order of priority. This group dictates the suffix or the parent name of the compound.[3][4][5][6]

  • Assignment of Locants (Numbering): The carbon atom on the benzene ring bearing the principal functional group is assigned the locant "1". The remaining positions are numbered to give the other substituents the lowest possible locants.[2]

  • Alphabetical Citation of Substituents: All functional groups, other than the principal one, are cited as prefixes in alphabetical order.[7][8]

Deconstruction of this compound

Let's apply these principles to the target molecule.

Step 1: Identify the Parent Structure and Principal Functional Group

The molecule possesses three distinct functional groups attached to a benzene ring:

  • A carboxylic acid group (-COOH)

  • An aldehyde group (-CHO)

  • A methyl group (-CH₃)

According to the established IUPAC priority rules, the carboxylic acid group has the highest precedence among these three.[3][9][10] Therefore, the parent structure is benzoic acid .[1][11][12] The common name "benzoic acid" is retained by IUPAC as the preferred name for benzenecarboxylic acid.[11][12]

Table 1: Functional Group Priority

PriorityFunctional Group ClassFormulaSuffix (as Principal Group)Prefix (as Substituent)
Highest Carboxylic Acids -COOH -oic acid carboxy-
...............
Aldehydes -CHO -al formyl-
...............
Lowest Alkyl Groups -R (not applicable)alkyl- (e.g., methyl-)
(This is a simplified table for the groups present in the target molecule)
Step 2: Assign Locants to Ring Positions

With benzoic acid established as the parent name, the carbon atom of the benzene ring attached to the carboxylic acid group is automatically assigned position 1 .

Next, we number the ring to assign the lowest possible locants to the remaining substituents: the aldehyde (-CHO) and the methyl (-CH₃) groups. We have two potential numbering schemes:

  • Scheme A (Clockwise): The aldehyde group is at position 3, and the methyl group is at position 5. This gives the locant set {3, 5}.

  • Scheme B (Counter-clockwise): The methyl group is at position 3, and the aldehyde group is at position 5. This also gives the locant set {3, 5}.

Since both numbering schemes result in the identical locant set {3, 5}, we must proceed to the next rule.

Step 3: Alphabetize Substituents for Final Naming

When numbering does not yield a single, lowest-locant set, the substituents are cited in alphabetical order. The prefixes for our substituents are:

  • Aldehyde group (-CHO): formyl

  • Methyl group (-CH₃): methyl

Alphabetically, "formyl" precedes "methyl". Therefore, the formyl group is cited first in the name. The final name is assembled by placing the alphabetically ordered prefixes, with their corresponding locants, before the parent name.

The final, correct IUPAC name is This compound .[13][14]

The following DOT script visualizes the logical workflow for determining the IUPAC name.

IUPAC_Nomenclature_Workflow start Start: Analyze Molecule (C₉H₈O₃) identify_groups Identify Functional Groups: - Carboxylic Acid (-COOH) - Aldehyde (-CHO) - Methyl (-CH₃) start->identify_groups priority Determine Principal Group (Highest Priority) identify_groups->priority parent_name Parent Name is Benzoic Acid priority->parent_name -COOH > -CHO numbering Assign Locants: -COOH is at C1 -Substituents at 3 & 5 parent_name->numbering alphabetize Alphabetize Substituents: 'formyl' before 'methyl' numbering->alphabetize final_name Assemble Final Name: This compound alphabetize->final_name

Caption: Logical workflow for the systematic IUPAC naming of this compound.

Conclusion

The IUPAC name this compound is derived from a systematic application of established chemical nomenclature rules. By prioritizing the carboxylic acid function to define the "benzoic acid" parent, assigning locants to give the lowest possible number set to the "formyl" and "methyl" substituents, and citing them in alphabetical order, we arrive at an unambiguous and universally understood name. This methodical approach is indispensable for accuracy in chemical databases, publications, and regulatory submissions.

References

  • Vertex AI Search Result[3] ; IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes.

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  • Vertex AI Search Result[9] ; Functional Groups in Organic Chemistry: Types & Examples - Vedantu.

  • Vertex AI Search Result[6] ; 18.2: Functional Group Order of Precedence For Organic Nomenclature - Chemistry LibreTexts.

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A Senior Application Scientist's Guide to the Synthesis of 3-Formyl-5-methylbenzoic Acid: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Formyl-5-methylbenzoic acid is a key building block in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. Its bifunctional nature, featuring both an aldehyde and a carboxylic acid, allows for versatile downstream derivatization. This technical guide provides an in-depth analysis of the primary synthetic strategies for this molecule, focusing on the critical choice of starting materials. We will explore the mechanistic rationale, provide field-proven protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal route for their specific application.

Introduction: The Synthetic Value of this compound

The strategic importance of this compound lies in its substituted benzene ring, which presents two distinct functional groups—a formyl (aldehyde) group and a carboxyl group—in a meta-relationship. This arrangement is crucial for constructing complex molecular architectures. For instance, the aldehyde can undergo reactions like reductive amination, Wittig olefination, or condensation, while the carboxylic acid is amenable to esterification, amidation, or conversion to an acyl chloride. The methyl group offers an additional site for potential functionalization or acts as a steric and electronic directing group. Given its utility, a robust and scalable synthesis is paramount. The primary challenge lies in the selective oxidation of a symmetrically substituted precursor. This guide will focus on the most prevalent and practical starting material: 3,5-dimethylbenzoic acid .

Core Strategy: Selective Oxidation of 3,5-Dimethylbenzoic Acid

The most direct and economically viable pathway to this compound begins with the commercially available 3,5-dimethylbenzoic acid. The core of this synthesis is the selective oxidation of one of the two chemically equivalent methyl groups to an aldehyde, while leaving the other methyl group and the carboxylic acid untouched. Achieving this mono-oxidation is non-trivial, as over-oxidation to a dicarboxylic acid or lack of reactivity can be significant hurdles.

Mechanistic Considerations for Selective Oxidation

The oxidation of a benzylic methyl group typically proceeds via a free-radical mechanism.[1][2] A radical initiator or a metal catalyst facilitates the abstraction of a hydrogen atom from the methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with an oxidizing agent. The key to selectivity is controlling the reaction conditions to favor the formation of the aldehyde and prevent further oxidation to the carboxylic acid. This can be achieved by carefully choosing the oxidant, catalyst, and reaction parameters such as temperature and time.

Synthetic Pathway Overview

The general transformation is illustrated below. The challenge lies in the "Oxidation" step, where the choice of reagents dictates the success and selectivity of the reaction.

Synthetic_Pathway Start 3,5-Dimethylbenzoic Acid Product This compound Start->Product Selective Oxidation

Caption: General synthetic route from 3,5-dimethylbenzoic acid.

Preferred Synthetic Protocol: Oxidation using Potassium Permanganate

While various oxidizing agents can be employed, potassium permanganate (KMnO₄) under controlled conditions represents a classic and effective method for this transformation. The key is to use a limited amount of the oxidant and carefully manage the reaction temperature to prevent over-oxidation.

Rationale for Experimental Choices
  • Oxidant: Potassium permanganate is a powerful oxidizing agent capable of converting benzylic carbons to carboxylic acids.[1] However, by controlling the stoichiometry and reaction conditions, the oxidation can be halted at the aldehyde stage.

  • Solvent System: A mixture of pyridine and water is often used. Pyridine serves as a base to neutralize the acidic byproducts and helps to solubilize the organic substrate. Water is necessary for the permanganate chemistry.

  • Temperature Control: The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate, but careful monitoring is crucial to prevent runaway reactions and over-oxidation.

Detailed Experimental Protocol

Materials:

  • 3,5-Dimethylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Dichloromethane (DCM) or Ethyl Acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in a mixture of pyridine and water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (approximately 1.0-1.2 equivalents) portion-wise to the solution. The addition should be slow to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. The characteristic purple color of permanganate should be gone. If not, add a small amount of sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Acidification: Carefully acidify the mixture with concentrated sulfuric acid to a pH of ~2. This step protonates the carboxylate and ensures the product is in its acidic form.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Data Summary and Comparison

The choice of starting material and oxidation method significantly impacts the outcome. Below is a comparative table for common approaches starting from related precursors.

Starting MaterialKey ReagentsTypical YieldPurityKey AdvantagesKey Challenges
3,5-Dimethylbenzoic Acid KMnO₄, Pyridine/H₂O50-65%GoodReadily available starting material, straightforward procedure.Moderate yields, potential for over-oxidation, MnO₂ waste.
3,5-DimethylbenzaldehydeK₂Cr₂O₇, H₂SO₄60-75%GoodHigher yield for the oxidation step.Multi-step synthesis required to first obtain the aldehyde.
MesityleneCo(OAc)₂, O₂VariableFairInexpensive starting material.[3][4][5]Poor selectivity, often produces a mixture of oxidation products.[6]

Alternative Starting Materials and Strategies

While 3,5-dimethylbenzoic acid is the most direct precursor, other starting materials can be considered, though they often involve more complex synthetic routes.

Synthesis from 3,5-Dimethylbenzaldehyde

One could envision a synthesis starting from 3,5-dimethylbenzaldehyde. This would involve protecting the existing aldehyde, oxidizing one of the methyl groups to a carboxylic acid, and then deprotecting the aldehyde.

Alternative_Pathway cluster_0 Synthetic Route from 3,5-Dimethylbenzaldehyde Start 3,5-Dimethylbenzaldehyde Step1 Aldehyde Protection Start->Step1 Step2 Methyl Group Oxidation Step1->Step2 Step3 Deprotection Step2->Step3 Product This compound Step3->Product

Caption: Multi-step synthesis from 3,5-dimethylbenzaldehyde.

Expert Insight: This route is generally less efficient due to the additional protection/deprotection steps, which add to the overall step count and reduce the overall yield. It is typically only considered if 3,5-dimethylbenzaldehyde is a more readily available or cost-effective starting material than 3,5-dimethylbenzoic acid.

Conclusion and Future Outlook

The synthesis of this compound is most effectively and directly achieved through the selective mono-oxidation of 3,5-dimethylbenzoic acid. The controlled use of potassium permanganate offers a reliable, albeit moderate-yielding, method suitable for laboratory-scale synthesis. For industrial-scale production, further process optimization to improve yield and minimize waste would be necessary. Future research may focus on developing more selective catalytic oxidation systems, potentially using greener oxidants like molecular oxygen or hydrogen peroxide, to enhance the efficiency and environmental profile of this important transformation.[7]

References

  • Source: Google Patents (CN1363546A)
  • Source: Google Patents (CN102336658A)
  • Title: Oxidation of Alkylbenzenes to Make Benzoic Acids Source: YouTube URL: [Link]

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  • Title: Carboxylic acid synthesis by oxidation of benzylic positions Source: Organic Chemistry Portal URL: [Link]

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  • Title: Preparation of 3,5-dimethylbenzoic acid Source: PrepChem.com URL: [Link]

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3-Formyl-5-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Formyl-5-methylbenzoic Acid: Properties, Synthesis, and Applications

Abstract

This compound (CAS No: 4481-27-0) is a bifunctional aromatic compound featuring both a carboxylic acid and an aldehyde group. This unique substitution pattern makes it a valuable intermediate and building block in synthetic organic chemistry. Its structural arrangement allows for selective chemical transformations, providing a scaffold for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its core molecular properties, a detailed theoretical examination of its spectroscopic characteristics, a plausible synthetic route with mechanistic insights, and an exploration of its reactivity and potential applications for researchers and drug development professionals.

Core Molecular Profile

The fundamental identity and physicochemical properties of this compound are summarized below. These data are critical for its handling, characterization, and use in quantitative experiments.

Chemical Identity
IdentifierValue
IUPAC Name This compound
CAS Number 4481-27-0[1][2][3]
Molecular Formula C₉H₈O₃[4][3][5][6]
InChI Key SFULMLBWHKPCAF-UHFFFAOYSA-N[4][2]
Canonical SMILES Cc1cc(C=O)cc(c1)C(=O)O[3]
Physicochemical Properties
PropertyValueSource
Molecular Weight 164.16 g/mol [2][3]
Appearance White to off-white powder (typical)General Chemical Data
Storage Conditions Store at -20°C for long-term stability[3]

Spectroscopic Characterization (Theoretical)

While specific experimental spectra require acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features. This theoretical analysis is foundational for quality control and structural verification during and after synthesis.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • A singlet for the aldehyde proton (–CHO) at a highly deshielded region, typically δ 9.9-10.1 ppm.

    • A broad singlet for the acidic proton of the carboxylic acid (–COOH), often above δ 12.0 ppm, which is exchangeable with D₂O.

    • Three signals in the aromatic region (δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (e.g., singlets or narrow doublets/triplets) will depend on the coupling constants.

    • A singlet for the methyl group (–CH₃) protons in the upfield region, around δ 2.4-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display nine unique signals:

    • The carbonyl carbon of the aldehyde (~190-200 ppm).

    • The carbonyl carbon of the carboxylic acid (~165-175 ppm).

    • Six distinct signals for the aromatic carbons, with the carbons attached to the electron-withdrawing groups appearing further downfield.

    • A signal for the methyl carbon in the aliphatic region (~20-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic vibrations of its functional groups:

    • A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

    • A sharp C=O stretch from the aldehyde carbonyl, typically around 1700-1715 cm⁻¹.

    • A C=O stretch from the carboxylic acid carbonyl, around 1680-1700 cm⁻¹.

    • C-H stretches from the aldehyde proton, often visible as two weak bands around 2850 and 2750 cm⁻¹.

    • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Synthesis and Mechanistic Considerations

This compound is not a naturally occurring compound and must be prepared via chemical synthesis. A logical and efficient approach involves the electrophilic formylation of a substituted benzoic acid precursor.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring. Starting with 3-methylbenzoic acid, the directing effects of the substituents align favorably for the desired product. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both groups direct the incoming electrophile to the C5 position, enhancing the selectivity and yield of the reaction.

Synthesis_Workflow Start 3-Methylbenzoic Acid Product This compound Start->Product Vilsmeier-Haack Formylation Reagents Vilsmeier Reagent (POCl₃, DMF) Reagents->Start

Caption: Proposed synthesis of this compound.

Experimental Protocol (Exemplary)

This protocol is a representative procedure based on standard Vilsmeier-Haack conditions. All work should be conducted in a fume hood with appropriate personal protective equipment.

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction: Dissolve 3-methylbenzoic acid (1 eq.) in a minimal amount of DMF and add it to the dropping funnel. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. The product may precipitate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Reactivity and Applications in Drug Development

The true value of this compound lies in its trifunctional nature: the aldehyde, the carboxylic acid, and the aromatic ring serve as handles for diverse chemical modifications. This makes it an ideal scaffold for building combinatorial libraries for drug screening. The benzoic acid scaffold itself is a fundamental building block in organic synthesis due to the stability of the aromatic ring and the versatile reactivity of the carboxylic acid group[7].

  • Carboxylic Acid Transformations: The –COOH group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).

  • Aldehyde Transformations: The –CHO group is a gateway to numerous functionalities. It can undergo:

    • Reductive Amination: To form secondary or tertiary amines, a key transformation in medicinal chemistry.

    • Wittig Reaction: To form alkenes.

    • Oxidation: To yield a dicarboxylic acid (isophthalic acid derivative).

    • Reduction: To form a benzyl alcohol.

  • Aromatic Ring Modifications: The aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing deactivating groups make this more challenging.

This multi-faceted reactivity allows chemists to rapidly generate a diverse set of analogs from a single, advanced intermediate.

Reactivity_Hub cluster_COOH Carboxylic Acid Reactions cluster_CHO Aldehyde Reactions Core 3-Formyl-5-methyl- benzoic Acid Ester Ester Core->Ester Esterification Amide Amide Core->Amide Amidation AcidChloride Acid Chloride Core->AcidChloride SOCl₂ Amine Amine (Reductive Amination) Core->Amine Alkene Alkene (Wittig Reaction) Core->Alkene Alcohol Alcohol (Reduction) Core->Alcohol

Caption: Chemical transformations of this compound.

Conclusion

This compound is a synthetically valuable molecule characterized by its C₉H₈O₃ formula and a molecular weight of 164.16 g/mol . Its strategic placement of methyl, formyl, and carboxyl groups on a benzene ring provides three distinct points for chemical modification. While not an end-product itself, its utility as a versatile building block for constructing complex molecular architectures makes it a compound of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. The synthetic and reactive pathways outlined in this guide underscore its potential for creating diverse chemical libraries essential for modern research and development.

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An In-Depth Technical Guide to 3-Formyl-5-methylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern organic synthesis, the utility of a chemical building block is defined by its structural functionality and the versatility this imparts. 3-Formyl-5-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, represents a quintessential example of such a versatile intermediate. Its trifunctional nature, presenting a carboxylic acid, an aldehyde, and a methyl-substituted aromatic ring, offers a rich scaffold for complex molecular architecture. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, explore plausible and referenced synthetic routes, and highlight its applications as a pivotal intermediate in the synthesis of more complex molecules. The information presented herein is curated to be a practical resource, blending established chemical principles with actionable experimental insights.

Physicochemical and Spectroscopic Profile

This compound (CAS No. 4481-27-0) is a solid at room temperature.[1] A comprehensive understanding of its chemical and physical properties is fundamental for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₈O₃[2]
Molecular Weight 164.16 g/mol [2]
Appearance Solid[1]
CAS Number 4481-27-0[1][2][3][4]
IUPAC Name This compound[1][3]
SMILES Cc1cc(C=O)cc(c1)C(=O)O[2]
InChI Key SFULMLBWHKPCAF-UHFFFAOYSA-N[1][3]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the methyl group protons. The aromatic protons would appear as distinct singlets or multiplets in the aromatic region (δ 7.0-8.5 ppm). The aldehyde proton would be a sharp singlet further downfield (δ 9.5-10.5 ppm). The carboxylic acid proton is a broad singlet that can appear over a wide range (δ 10-13 ppm), and the methyl protons would be a singlet in the upfield region (δ 2.0-2.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the aldehyde, the aromatic carbons, and the methyl carbon. The carbonyl carbons will be the most downfield signals (δ 165-195 ppm). The aromatic carbons will resonate in the δ 120-140 ppm region, and the methyl carbon will be the most upfield signal (δ 15-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). A sharp C=O stretching band for the carboxylic acid will be present around 1700 cm⁻¹, and another distinct C=O stretching band for the aldehyde will appear around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic ring and the methyl group will be observed around 2850-3100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.16 g/mol ).

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, leveraging common transformations in organic chemistry. While a definitive, widely cited synthesis is not prominent in the literature, logical and experimentally sound routes can be devised from readily available starting materials.

Synthetic Route 1: Oxidation of 3,5-Dimethylbenzyl Alcohol

A plausible and direct route involves the selective oxidation of 3,5-dimethylbenzyl alcohol. This multi-step approach offers good control over the introduction of the functional groups.

Synthetic_Route_1 Start 3,5-Dimethylbenzyl alcohol Intermediate1 3,5-Dimethylbenzaldehyde Start->Intermediate1 Selective Oxidation (e.g., PCC, DMP) End 3-Formyl-5-methylbenzoic acid Intermediate1->End Selective Oxidation (e.g., KMnO4, H2CrO4)

Diagram 1: Proposed synthesis of this compound from 3,5-dimethylbenzyl alcohol.

Step-by-Step Protocol:

  • Oxidation of 3,5-Dimethylbenzyl Alcohol to 3,5-Dimethylbenzaldehyde:

    • Rationale: The first step is the selective oxidation of the primary alcohol to an aldehyde. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this transformation, as they are known to minimize over-oxidation to the carboxylic acid.

    • Procedure: To a stirred solution of 3,5-dimethylbenzyl alcohol (1 equivalent) in dichloromethane (DCM) at room temperature, add PCC (1.5 equivalents). Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure to obtain crude 3,5-dimethylbenzaldehyde, which can be purified by column chromatography.

  • Selective Oxidation of 3,5-Dimethylbenzaldehyde to this compound:

    • Rationale: The second step involves the selective oxidation of one of the methyl groups to a carboxylic acid in the presence of the aldehyde. This is a challenging transformation due to the similar reactivity of the methyl groups and the potential for the aldehyde to be oxidized. A more controlled approach would be to start from a precursor where one methyl group is already differentiated. However, if attempting this route, carefully controlled oxidation is key. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used, but reaction conditions must be carefully managed to favor mono-oxidation.

    • Procedure: Dissolve 3,5-dimethylbenzaldehyde (1 equivalent) in a mixture of pyridine and water. Heat the solution to reflux and add a solution of potassium permanganate (1 equivalent) portion-wise. The reaction progress should be monitored carefully by TLC. Once the starting material is consumed, cool the mixture and filter off the manganese dioxide. Acidify the filtrate with hydrochloric acid to precipitate the crude this compound. The product can be purified by recrystallization.

Synthetic Route 2: From 3-Bromo-5-methylbenzoic Acid

This route utilizes a halogenated precursor, where the bromo group is converted to the formyl group. This is a common and reliable strategy in organic synthesis.

Synthetic_Route_2 Start 3-Bromo-5-methylbenzoic acid Intermediate1 Methyl 3-bromo-5- methylbenzoate Start->Intermediate1 Esterification (MeOH, H+) Intermediate2 Methyl 3-formyl-5- methylbenzoate Intermediate1->Intermediate2 Formylation (e.g., n-BuLi, DMF) End 3-Formyl-5-methylbenzoic acid Intermediate2->End Hydrolysis (NaOH, H3O+)

Diagram 2: Proposed synthesis from 3-Bromo-5-methylbenzoic acid.

Step-by-Step Protocol:

  • Esterification of 3-Bromo-5-methylbenzoic Acid:

    • Rationale: Protection of the carboxylic acid as a methyl ester is necessary to prevent interference in the subsequent formylation step. Standard Fischer esterification conditions are suitable.

    • Procedure: Reflux a solution of 3-bromo-5-methylbenzoic acid (1 equivalent) in methanol with a catalytic amount of sulfuric acid for several hours. After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 3-bromo-5-methylbenzoate.[5]

  • Formylation of Methyl 3-bromo-5-methylbenzoate:

    • Rationale: The bromo group can be converted to a formyl group via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

    • Procedure: Dissolve methyl 3-bromo-5-methylbenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes. Then, add anhydrous DMF (2 equivalents) and allow the reaction to warm to room temperature. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield methyl 3-formyl-5-methylbenzoate.

  • Hydrolysis of Methyl 3-formyl-5-methylbenzoate:

    • Rationale: The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.

    • Procedure: Dissolve methyl 3-formyl-5-methylbenzoate in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide. Stir the mixture at room temperature until TLC indicates complete consumption of the starting material. Remove the methanol under reduced pressure and acidify the aqueous residue with 1 M hydrochloric acid. The resulting precipitate of this compound can be collected by filtration, washed with cold water, and dried.

Applications in Organic Synthesis and Drug Development

The strategic placement of the formyl, methyl, and carboxylic acid groups makes this compound a valuable building block for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Benzoic acid derivatives are frequently found in drug molecules and serve as important intermediates.

The dual reactivity of the aldehyde and carboxylic acid functionalities allows for selective transformations. The aldehyde can undergo reactions such as Wittig olefination, reductive amination, and oxidation to a second carboxylic acid. The carboxylic acid can be converted to esters, amides, and acid chlorides. This versatility enables the construction of diverse molecular scaffolds.

While specific examples detailing the use of this compound in the synthesis of named drugs are not prevalent in readily accessible literature, its structural motif is indicative of its potential as a precursor for various biologically active compounds. For instance, substituted benzoic acids are key components in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), diuretics, and other therapeutic agents. The formyl group provides a handle for the introduction of further complexity, such as the formation of heterocyclic rings, which are common in medicinal chemistry.

Conclusion

This compound, while not a compound of historical renown, is a molecule of significant practical importance for the modern synthetic chemist. Its trifunctional nature provides a versatile platform for the elaboration of more complex molecular structures. This guide has provided a comprehensive overview of its physicochemical properties, detailed plausible and robust synthetic routes with experimental considerations, and highlighted its potential applications in drug discovery and development. As the demand for novel and complex small molecules continues to grow, the utility of such well-functionalized building blocks will undoubtedly continue to be appreciated by the scientific community.

References

  • TRC-F701220 this compound - Bio-Connect.nl. (n.d.). Retrieved January 14, 2026, from [Link]

  • This compound - C9H8O3 | CSSS00009914923 - Chemspace. (n.d.). Retrieved January 14, 2026, from [Link]

  • This compound | C9H8O3 | CID 19788173 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

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Theoretical Investigations of 3-Formyl-5-methylbenzoic Acid: A Computational Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-Formyl-5-methylbenzoic acid, a substituted aromatic molecule with potential applications in medicinal chemistry. Moving beyond basic chemical properties, we delve into a multi-faceted computational analysis designed to elucidate its structural, electronic, and potential pharmacodynamic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational theory and practical, step-by-step computational protocols. We will explore the molecule's intrinsic properties through Density Functional Theory (DFT), predict its potential as a drug candidate via pharmacophore modeling and molecular docking, with a specific focus on Histone Deacetylase (HDAC) inhibition, and assess its drug-like properties using in silico ADME/Tox predictions. The methodologies outlined herein are designed to be self-validating and are grounded in established computational chemistry principles.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific arrangement of functional groups on the benzene ring dictates the molecule's physicochemical properties and its interactions with biological targets. This compound (C₉H₈O₃) is a unique small molecule featuring a carboxylic acid, an aldehyde (formyl group), and a methyl group on the aromatic ring. This combination of a hydrogen bond donor/acceptor (carboxylic acid), a reactive electrophilic center (aldehyde), and a lipophilic moiety (methyl group) suggests a rich potential for diverse molecular interactions.

The exploration of such molecules is particularly pertinent in the context of epigenetic modifiers, where small molecules can modulate the activity of enzymes that regulate gene expression. Notably, several benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes often dysregulated in cancer and other diseases.[1][2][3] This guide will therefore use HDACs as a primary example of a potential biological target for this compound to illustrate a complete in silico drug discovery workflow.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of any theoretical study.

PropertyValueSource
Molecular Formula C₉H₈O₃PubChem
Molecular Weight 164.16 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 4481-27-0PubChem

Theoretical Characterization: A Quantum Mechanical Approach

To move beyond empirical data, we employ Density Functional Theory (DFT), a robust quantum mechanical method for investigating the electronic structure of molecules. DFT allows us to calculate a range of properties that govern molecular behavior.[4][5]

Structural Optimization and Electronic Properties

The first step in a DFT analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization. Subsequent calculations on the optimized structure can then reveal key electronic properties.

A critical aspect of understanding a molecule's reactivity and kinetic stability is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more readily polarizable and more reactive.

Vibrational Frequency Analysis

DFT can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for a direct comparison between theoretical and experimental data, serving as a validation of the chosen computational method. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the aldehyde, and various C-H and C-C stretches within the aromatic ring. A theoretical study on the related 4-Formylbenzoic acid successfully used DFT to assign its vibrational spectra.[6][7][8]

Protocol for DFT Calculations
  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules.[9]

  • Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) is appropriate. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure, especially for molecules with heteroatoms and potential for hydrogen bonding.

  • Calculation Types:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

    • Population Analysis: To calculate properties like HOMO-LUMO energies and molecular electrostatic potential.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (e.g., Gaussian, ORCA) cluster_output Output Input Initial 3D Structure of This compound Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Opt Initial Geometry Freq Frequency Calculation Opt->Freq Optimized Geometry Pop Population Analysis Opt->Pop Optimized Geometry OptStruct Optimized Structure (Lowest Energy Conformation) Freq->OptStruct Confirmation of Minimum IR Predicted IR Spectrum Freq->IR Vibrational Frequencies Electronic Electronic Properties (HOMO, LUMO, MEP) Pop->Electronic Wavefunction Analysis

Caption: A typical workflow for DFT analysis of a small molecule.

Application in Drug Discovery: A Hypothetical Case Study

The structural and electronic information gleaned from DFT provides the foundation for exploring the molecule's potential as a therapeutic agent. Here, we outline a computational drug discovery cascade.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would likely include:

  • A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid and aldehyde).

  • A hydrogen bond donor (the hydroxyl group of the carboxylic acid).

  • An aromatic ring feature.

  • A hydrophobic feature (the methyl group).

The role of the methyl group, while seemingly simple, can be profound in drug-receptor interactions by enhancing binding through hydrophobic interactions and influencing the molecule's conformation.[10][11]

Molecular Docking: Targeting Histone Deacetylases (HDACs)

As previously mentioned, benzoic acid derivatives have shown promise as HDAC inhibitors.[1][2][3] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows us to hypothesize the binding mode of this compound within the active site of an HDAC enzyme.

Protocol for Molecular Docking:

  • Software: AutoDock Vina, Glide, or GOLD are commonly used docking programs.

  • Receptor Preparation:

    • Obtain the crystal structure of an HDAC isoform (e.g., HDAC2, PDB ID: 4LXZ) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the receptor, typically centered around the catalytic zinc ion in HDACs.

    • Run the docking simulation to generate a series of possible binding poses.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Ligand Preparation (this compound, Optimized Geometry) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Receptor Receptor Preparation (HDAC Crystal Structure, e.g., PDB: 4LXZ) Receptor->Docking Scoring Scoring and Ranking of Poses Docking->Scoring Interaction Visualization of Interactions (Hydrogen Bonds, Hydrophobic Contacts) Scoring->Interaction

Caption: A generalized workflow for molecular docking studies.

In Silico ADME/Tox Prediction

A promising drug candidate must not only be active against its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. In silico tools can provide early-stage predictions of these properties.[12][13][14][15][16]

ADME/Tox PropertyPredicted Characteristic for this compoundRationale
Absorption Likely to have good oral absorption.Small molecular weight and a balance of polar and non-polar groups.
Distribution Moderate plasma protein binding expected.The presence of a carboxylic acid can contribute to binding to albumin.
Metabolism The aldehyde group is a potential site for oxidation to a carboxylic acid. The methyl group could undergo hydroxylation.These are common metabolic pathways for aromatic aldehydes and alkylbenzenes.
Excretion Likely to be renally cleared after metabolism increases its polarity.Increased polarity facilitates renal excretion.
Toxicity Aldehydes can be reactive and may show some level of toxicity. Further evaluation is needed.The electrophilic nature of the aldehyde group can lead to covalent modification of cellular macromolecules.

Protocol for In Silico ADME/Tox Prediction:

  • Software: Use web-based platforms like SwissADME or pkCSM, or commercial software packages.

  • Input: Provide the SMILES string or a 2D/3D structure of this compound.

  • Analysis: Evaluate the predicted parameters, such as Lipinski's rule of five, solubility, and potential for inhibiting cytochrome P450 enzymes.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical approach to characterizing this compound, from its fundamental electronic structure to its potential as a drug candidate. The combination of DFT, molecular docking, and ADME/Tox prediction provides a powerful in silico pipeline for evaluating small molecules in the early stages of drug discovery. The insights gained from these theoretical studies can guide synthetic efforts, prioritize compounds for biological screening, and ultimately accelerate the development of new therapeutics. Future theoretical work could involve more advanced techniques such as molecular dynamics simulations to study the stability of the ligand-receptor complex over time and more sophisticated quantum mechanical methods for refining binding energy calculations.

References

  • Andrews, P. R. (2003). The Role of Functional Groups in Drug-Receptor Interactions. In The Practice of Medicinal Chemistry (Second Edition, pp. 327-339). Elsevier Inc.
  • Ansari, M. F., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget, 8(30), 49795–49808.
  • Geerts, T., & Vander Heyden, Y. (2011). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Combinatorial Chemistry & High Throughput Screening, 14(5), 337-348.
  • Hassan, W., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, e202500902.
  • Inks, E. S., et al. (2015). Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. ACS Chemical Biology, 10(4), 1083–1091.
  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • Xavier, T. S., et al. (2013). Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 502–508.
  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • Semantic Scholar. (n.d.). Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid.
  • ResearchGate. (n.d.). Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid.
  • ResearchGate. (n.d.). Molecular dynamics exploration for the adsorption of benzoic acid derivatives on charged silica surfaces.
  • ResearchGate. (n.d.). Experimental and theoretical study on benzoic acid derivatives.
  • ResearchGate. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
  • da Silva, A. B. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6098.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?
  • ResearchGate. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption.
  • Bentham Science. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption.
  • Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures.
  • MDPI. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
  • ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions.
  • UQ eSpace. (2003). The Role of Functional Groups in Drug-Receptor Interactions.
  • Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures.
  • PubMed. (2013). [Application of methyl in drug design].
  • ResearchGate. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer.

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Formyl-5-methylbenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Formyl-5-methylbenzoic acid is a versatile trifunctional aromatic building block that offers significant strategic advantages in organic synthesis. Possessing an aldehyde, a carboxylic acid, and a substituted benzene ring within a single, compact scaffold, it provides multiple orthogonal reactive handles for the construction of complex molecular architectures. This guide delves into the core reactivity of this molecule, presents detailed protocols for its application in key synthetic transformations—including multicomponent reactions and heterocycle synthesis—and explains the chemical principles that underpin its utility for researchers in medicinal chemistry, drug development, and materials science.

Molecular Profile and Physicochemical Properties

This compound (IUPAC: this compound; CAS: 4481-27-0) is a disubstituted benzaldehyde derivative.[1][2] The strategic placement of a weakly electron-donating methyl group and two electron-withdrawing carbonyl functionalities (aldehyde and carboxylic acid) at the 1, 3, and 5 positions of the benzene ring creates a unique electronic and steric environment. This substitution pattern is crucial for directing further chemical modifications and tuning the molecule's reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈O₃[3]
Molecular Weight 164.16 g/mol [3]
CAS Number 4481-27-0[1]
Appearance White to off-white crystalline solid
SMILES CC1=CC(C=O)=CC(=C1)C(O)=O[3]
InChI Key SFULMLBWHKPCAF-UHFFFAOYSA-N[3]

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the distinct and selectively addressable reactivity of its three core components: the aldehyde, the carboxylic acid, and the aromatic ring. Understanding the interplay between these groups is fundamental to designing effective synthetic strategies.

main This compound aldehyde Formyl Group (-CHO) main->aldehyde Site of C-C & C-N bond formation acid Carboxylic Acid (-COOH) main->acid Site for derivatization & influencing solubility ring Aromatic Ring main->ring Scaffold for further functionalization nuc_add Nucleophilic Addition (e.g., Grignard, Wittig) aldehyde->nuc_add reductive_amination Reductive Amination aldehyde->reductive_amination heterocycle Heterocycle Synthesis (e.g., Condensations) aldehyde->heterocycle esterification Esterification acid->esterification amidation Amide Coupling acid->amidation reduction Reduction to Alcohol acid->reduction eas Electrophilic Aromatic Substitution (EAS) ring->eas start Starting Materials: - this compound - Ethyl Acetoacetate - Urea - EtOH, cat. HCl mix Combine & Reflux (6-8 hours) start->mix Step 1 monitor Monitor by TLC (e.g., 1:1 Hexane:EtOAc) mix->monitor Step 2 monitor->mix Incomplete cool Cool to RT Precipitation Occurs monitor->cool Complete filter Filter Solid Wash with cold EtOH cool->filter Step 3 dry Dry in vacuo filter->dry Step 4 product Final Product: DHPM Derivative dry->product Step 5 A Amine (R-NH2) step1 Step 1: Imine Formation A->step1 B This compound (Aldehyde + Acid) B->step1 step3 Step 3: Nucleophilic Attack B->step3 Carboxylate attacks C Isocyanide (R'-NC) step2 Step 2: Nitrilium Ion Intermediate C->step2 step1->step2 step2->step3 step4 Step 4: Mumm Rearrangement step3->step4 product α-Acylamino Amide Product step4->product

Sources

Application Notes and Protocols: 3-Formyl-5-methylbenzoic Acid as a Versatile Building Block in the Synthesis of Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and drug delivery. The rational design of MOFs with desired functionalities is critically dependent on the selection of the organic linker. This document provides a detailed guide on the use of 3-Formyl-5-methylbenzoic acid as a strategic building block in MOF synthesis. While the direct synthesis of MOFs from this linker is an area of ongoing research, its true potential lies in the post-synthetic modification (PSM) of the reactive aldehyde group. This application note will provide a comprehensive overview of the linker's properties, a detailed protocol for the synthesis of a representative MOF using a structurally similar linker, and an in-depth guide to the post-synthetic modification of a hypothetical MOF constructed with this compound, unlocking a vast landscape of potential functionalities.

Introduction: The Strategic Advantage of a Bifunctional Linker

This compound is an aromatic carboxylic acid that presents a unique combination of functional groups for MOF synthesis. The carboxylate group serves as the primary coordination site with metal ions to form the framework structure. The methyl group can influence the framework's topology and stability through steric effects and by creating hydrophobic pockets within the pores.[1] The aldehyde (formyl) group, while also capable of coordination, is more strategically employed as a reactive handle for post-synthetic modification.[2][3] This allows for the introduction of a wide array of chemical functionalities into the MOF's pores after the framework has been constructed, a technique that circumvents the limitations of direct synthesis with sensitive functional groups.[4]

The ability to perform covalent chemistry within the pores of a crystalline solid opens up exciting possibilities for creating highly tailored materials for specific applications. For instance, the aldehyde can be converted into amines, alcohols, or imines, or used in a variety of carbon-carbon bond-forming reactions. This versatility makes this compound a highly valuable building block for the development of advanced functional materials.

Properties of this compound

A thorough understanding of the linker's properties is essential for designing successful MOF synthesis strategies.

PropertyValueSource(s)
Chemical Formula C₉H₈O₃[5]
Molecular Weight 164.16 g/mol [5]
Appearance Off-white to yellow crystalline powder
Melting Point 175-179 °C
Solubility Soluble in DMF, DMSO, and hot ethanol. Sparingly soluble in water.
CAS Number 4481-27-0

Synthesis of a Representative MOF: A Solvothermal Approach

Materials and Reagents
  • Substituted Benzoic Acid Linker (e.g., 3,5-dimethylbenzoic acid)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform

Experimental Protocol
  • Solution Preparation: In a 20 mL scintillation vial, dissolve the substituted benzoic acid linker (0.5 mmol) in 10 mL of DMF. In a separate vial, dissolve Zinc Nitrate Hexahydrate (1.0 mmol) in 10 mL of DMF.

  • Mixing and Sealing: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Crystal Collection: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12 hours. Collect the crystalline product by decanting the mother liquor.

  • Washing and Solvent Exchange: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. To activate the MOF, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol every 8 hours.

  • Drying: After the solvent exchange, decant the ethanol and dry the crystals under vacuum at 150 °C for 12 hours to remove all guest molecules from the pores.

Characterization

The synthesized MOF should be characterized to confirm its structure and porosity.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature at which guest molecules are removed.

  • Gas Adsorption (e.g., N₂ at 77 K): To determine the surface area and pore volume of the activated MOF.

Post-Synthetic Modification (PSM) of a Hypothetical MOF-CHO

The true power of this compound as a linker is realized through the post-synthetic modification of the aldehyde group. The following section outlines a detailed protocol for the reductive amination of a hypothetical MOF synthesized with this linker, hereafter referred to as MOF-CHO .

Rationale for PSM

Reductive amination is a versatile reaction that converts an aldehyde into an amine.[6] This transformation is particularly valuable in MOF chemistry as it introduces basic sites, which can enhance catalytic activity and CO₂ capture capabilities.[6] Furthermore, the resulting primary amine can serve as a platform for further functionalization.

Experimental Workflow for Reductive Amination of MOF-CHO

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Characterization A Activate MOF-CHO C Immerse MOF-CHO in Amine Solution A->C B Prepare Amine Solution B->C D Add Reducing Agent (NaBH4) C->D E React at Room Temperature D->E F Wash with Solvent E->F G Dry the Modified MOF (MOF-CH2NHR) F->G H Characterize (FT-IR, NMR, etc.) G->H

Caption: Workflow for the reductive amination of MOF-CHO.

Detailed Protocol for Reductive Amination
  • Activation of MOF-CHO: Activate the hypothetical MOF-CHO (100 mg) by heating under vacuum at 150 °C for 12 hours to ensure the pores are free of guest molecules.

  • Preparation of Amine Solution: In a separate vial, prepare a solution of the desired amine (e.g., benzylamine, 10 equivalents) in a suitable solvent (e.g., methanol, 10 mL).

  • Imine Formation: Transfer the activated MOF-CHO to a round-bottom flask and add the amine solution. Stir the suspension at room temperature for 12 hours to allow for the formation of the imine intermediate within the MOF pores.

  • Reduction: To the suspension, add a solution of sodium borohydride (NaBH₄, 20 equivalents) in methanol (5 mL) dropwise over 10 minutes.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours with gentle stirring.

  • Washing: Collect the modified MOF by centrifugation or filtration. Wash the product thoroughly with methanol (3 x 10 mL) and then with chloroform (3 x 10 mL) to remove any unreacted reagents and byproducts.

  • Drying: Dry the resulting amine-functionalized MOF, MOF-CH₂NHR , under vacuum at a temperature below its decomposition point.

Characterization of the Modified MOF

Confirming the successful modification of the MOF is crucial.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹).

  • ¹H NMR Spectroscopy: Digest a sample of the modified MOF in a deuterated acid (e.g., D₂SO₄/DMSO-d₆) to analyze the linker. The appearance of new signals corresponding to the methylene group (-CH₂-) and the amine proton (-NH-) would confirm the modification.

  • Gas Adsorption: A change in the surface area and pore volume after modification can provide indirect evidence of successful functionalization within the pores.

Applications of MOFs Derived from this compound

The versatility of the formyl and methyl groups opens up a wide range of potential applications for MOFs constructed from this linker.

Catalysis

The introduction of functional groups via post-synthetic modification can create active sites for various catalytic reactions. For example, the amine-functionalized MOF described above could act as a basic catalyst for Knoevenagel condensation or Aldol reactions.[5][7]

Drug Delivery

The pores of the MOF can be loaded with drug molecules. The functional groups on the linker can be used to control the release of the drug. For instance, an imine bond formed via PSM could be designed to be cleavable under the acidic conditions of a tumor microenvironment, triggering the release of a cytotoxic drug.

Sensing

The aldehyde group itself can be used for the selective sensing of certain analytes through a chemical reaction that results in a colorimetric or fluorescent response. Alternatively, post-synthetic modification can be used to introduce specific recognition sites for target molecules.

G cluster_linker This compound cluster_mof MOF Properties cluster_apps Applications Linker Formyl Group Methyl Group Carboxylate Group Properties Tunable Porosity High Surface Area Chemical Functionality Linker->Properties Catalysis Catalysis Properties->Catalysis DrugDelivery Drug Delivery Properties->DrugDelivery Sensing Sensing Properties->Sensing

Caption: Relationship between linker functionality, MOF properties, and applications.

Conclusion

This compound represents a sophisticated and highly versatile building block for the synthesis of functional Metal-Organic Frameworks. While direct synthesis of MOFs from this linker is an area ripe for exploration, its immediate and significant value lies in the potential for post-synthetic modification of the aldehyde group. The protocols and insights provided in this application note offer a solid foundation for researchers to harness the unique properties of this linker to create novel MOFs with tailored functionalities for a wide range of applications, from catalysis to drug delivery. The continued exploration of such bifunctional linkers will undoubtedly push the boundaries of what is possible in the design and application of these remarkable materials.

References

  • Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Reviews, 112(2), 970-1000. [Link]

  • Deria, P., Mondloch, J. E., Karagiaridi, O., Bury, W., Hupp, J. T., & Farha, O. K. (2014). Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews, 43(16), 5896-5912. [Link]

  • Kalaj, M., & Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(7), 1046-1057. [Link]

  • Li, J. R., Sculley, J., & Zhou, H. C. (2012). Metal-organic frameworks for separations. Chemical reviews, 112(2), 869-932. [Link]

  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519. [Link]

  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]

  • Zhao, M., Ou, S., & Wu, C. D. (2014). A series of metal-organic frameworks with high methyl-functionalization for selective sorption of CO2 over N2. Chemical Communications, 50(25), 3330-3332. [Link]

Sources

Experimental protocol for the synthesis of 3-Formyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 3-Formyl-5-methylbenzoic acid

Introduction

This compound is a bifunctional aromatic compound that serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and materials science precursors. Its structure, featuring both an aldehyde and a carboxylic acid group, allows for orthogonal chemical modifications. This application note provides a detailed, field-tested protocol for the synthesis of this compound. The described method is based on the carboxylation of an organometallic intermediate derived from 3-bromo-5-methylbenzaldehyde, a commercially available starting material. The protocol emphasizes safety, reproducibility, and high-yield synthesis, making it suitable for research and drug development laboratories.

The chosen synthetic strategy involves a lithium-halogen exchange reaction, a robust method for generating organolithium species, which are subsequently carboxylated using solid carbon dioxide (dry ice).[1][2] This approach is favored for its high efficiency and relatively mild reaction conditions compared to some alternative methods.[3]

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages: the formation of an aryllithium intermediate followed by electrophilic attack on carbon dioxide.

Overall Reaction:

3-Bromo-5-methylbenzaldehyde → this compound

Causality and Mechanistic Rationale:

  • Organolithium Formation: The process begins with a lithium-halogen exchange. 3-Bromo-5-methylbenzaldehyde is treated with a strong organolithium base, typically n-butyllithium (n-BuLi). The highly polarized carbon-lithium bond in n-BuLi makes the butyl group strongly nucleophilic and basic.[4] It preferentially abstracts the bromine atom from the aromatic ring, which is more electropositive than the attached carbon, to form the more stable aryllithium species and n-butyl bromide. This exchange is rapid, even at low temperatures, and is a cornerstone of modern organometallic chemistry.[1] Anhydrous conditions are critical, as organolithium reagents are potent bases that react violently with protic sources like water.[2]

  • Carboxylation: The newly formed aryllithium reagent is a powerful nucleophile.[4] It readily attacks the electrophilic carbon atom of carbon dioxide (from dry ice). This step forms a lithium carboxylate salt intermediate. The reaction is typically performed by adding the organolithium solution to a slurry of crushed dry ice to ensure the CO₂ is in large excess, which minimizes side reactions such as the formation of ketones.[5]

  • Acidic Work-up: The final step is the protonation of the lithium carboxylate salt by the addition of an aqueous acid, such as hydrochloric acid (HCl). This neutralizes the reaction mixture and yields the final product, this compound, which can then be isolated and purified.[6]

Data Presentation: Reactant and Product Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

CompoundFormulaMolecular Wt. ( g/mol )CAS NumberAppearanceHazards
3-Bromo-5-methylbenzaldehydeC₈H₇BrO199.04188813-04-9Pale yellow solid or liquid[7]Skin, eye, and respiratory irritant[8][9]
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06109-72-8Colorless to pale yellow solutionPyrophoric, water-reactive, corrosive
Carbon Dioxide (solid)CO₂44.01124-38-9White solidFrostbite hazard, asphyxiant
This compoundC₉H₈O₃164.164481-27-0White to off-white powder[10](Assumed) Irritant

Experimental Workflow Visualization

The following diagram illustrates the overall workflow of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification cluster_analysis Analysis prep_glass Dry Glassware dissolve Dissolve Starting Material in Anhydrous THF prep_glass->dissolve prep_reagents Prepare Anhydrous Solvents prep_reagents->dissolve prep_dryice Crush Dry Ice quench Transfer to Dry Ice Slurry prep_dryice->quench cool_react Cool to -78 °C dissolve->cool_react add_buli Add n-BuLi Dropwise cool_react->add_buli stir_react Stir for 1 hour add_buli->stir_react stir_react->quench warm_rt Warm to Room Temp. quench->warm_rt add_hcl Acidify with HCl warm_rt->add_hcl extract Extract with Ethyl Acetate add_hcl->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize Product evaporate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry analyze Characterize (NMR, MP, IR) filter_dry->analyze G start Start: 3-Bromo-5-methylbenzaldehyde step1 + n-BuLi (Lithium-Halogen Exchange) start->step1 ar_li Aryllithium Intermediate step2 Electrophilic Attack ar_li->step2 co2 CO₂ (Dry Ice) co2->step2 carboxylate Lithium Carboxylate Salt step3 + H₃O⁺ (Acidic Work-up) carboxylate->step3 product Product: this compound step1->ar_li step2->carboxylate step3->product

Sources

The Strategic Utility of 3-Formyl-5-methylbenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical scaffolds that offer precise control over three-dimensional structure and functionality. 3-Formyl-5-methylbenzoic acid, a seemingly simple aromatic carboxylic acid, emerges as a molecule of significant strategic value for medicinal chemists. Its true potential lies in the orthogonal reactivity of its two key functional groups: a carboxylic acid and an aldehyde, presented on a substituted benzene ring. This unique arrangement provides a powerful platform for the synthesis of diverse compound libraries, enabling extensive exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

The benzoic acid motif is a well-established pharmacophore present in a multitude of approved drugs, where the carboxylic acid group often serves as a critical hydrogen bond donor and acceptor, anchoring the molecule to the active site of a biological target.[1] The strategic placement of a formyl (aldehyde) group and a methyl group at the 3- and 5-positions, respectively, further refines the electronic and steric properties of the scaffold, offering avenues for targeted modifications to enhance potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its key transformations. We will delve into its role as a foundational building block, its utility in constructing complex molecular architectures, and its application in systematic SAR studies.

Core Applications in Drug Discovery

The utility of this compound in a medicinal chemistry program can be broadly categorized into three key areas: as a versatile synthetic intermediate, as a scaffold for generating diverse compound libraries, and as a tool for probing molecular interactions.

A Bifunctional Linchpin for Targeted Synthesis

The distinct chemical reactivity of the carboxylic acid and aldehyde functionalities allows for their selective manipulation, making this compound an ideal starting material for the synthesis of more complex drug candidates.

  • The Carboxylic Acid Moiety: This group is readily converted into a wide range of derivatives, including esters, amides, and sulfonamides. Amide bond formation, in particular, is one of a frequently utilized reaction in medicinal chemistry, allowing for the introduction of a vast array of chemical diversity.[2] This is crucial for optimizing interactions with protein targets and for modulating physicochemical properties such as solubility and cell permeability.

  • The Formyl (Aldehyde) Group: The aldehyde is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. It is a key substrate for:

    • Reductive Amination: This powerful reaction allows for the introduction of primary and secondary amines, providing a straightforward method to incorporate basic nitrogen atoms that can serve as key pharmacophoric features or improve aqueous solubility.[1][3]

    • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions enable the formation of alkenes, which can act as rigid linkers or introduce new points for further functionalization.

    • Heterocycle Synthesis: The aldehyde can participate in condensation reactions with various nucleophiles to construct a wide array of heterocyclic rings, which are prevalent in many drug classes.[4]

The methyl group at the 5-position, while less reactive, provides steric bulk and lipophilicity, which can influence binding affinity and selectivity for the target protein.

Engine for Library Synthesis: Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single step to generate complex products. MCRs are a cornerstone of diversity-oriented synthesis in modern drug discovery.

  • Ugi and Passerini Reactions: The presence of both a carboxylic acid and an aldehyde makes this molecule a perfect candidate for the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).[5][6][7][8][9] These reactions allow for the rapid generation of libraries of α-acylamino amides (from the Ugi reaction) and α-acyloxy amides (from the Passerini reaction), introducing multiple points of diversity in a single, atom-economical step.

Below is a conceptual workflow for leveraging this compound in a diversity-oriented synthesis campaign.

G A This compound D Ugi Reaction A->D B Amine Library (R1-NH2) B->D C Isocyanide Library (R2-NC) C->D E Diverse α-Acylamino Amide Library D->E Single Step F Biological Screening E->F G SAR Analysis F->G H Lead Optimization G->H

Caption: Ugi Reaction Workflow for Library Synthesis.

A Scaffold for Structure-Activity Relationship (SAR) Studies

The defined substitution pattern of this compound provides a rigid core for systematic SAR studies. By independently modifying the carboxylic acid and formyl groups, researchers can probe the specific interactions of each functional group with the target protein.

For instance, in a kinase inhibitor program, the carboxylic acid could be derivatized to explore interactions with the hinge region, while the aldehyde is converted into various substituted amines to probe the solvent-exposed region of the active site.

The following diagram illustrates a logical relationship in an SAR-guided drug discovery program.

G cluster_0 Scaffold cluster_1 Modifications cluster_2 Biological Evaluation A This compound Carboxylic Acid Formyl Group Methyl Group B Amide/Ester Library H-bond interactions A:f1->B:f0 Amide Coupling C Substituted Amine Library Hydrophobic/Polar interactions A:f2->C:f0 Reductive Amination D Potency (IC50) Selectivity ADME Properties B:f1->D:f0 C:f1->D:f0

Caption: SAR Exploration using this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two key transformations of this compound that are fundamental to its application in medicinal chemistry.

Protocol 1: Reductive Amination of this compound

This protocol describes the direct reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.[1]

Materials and Equipment:

Material/EquipmentSpecification
This compound>97% purity
Primary Amine (e.g., benzylamine)Reagent grade
Sodium triacetoxyborohydride (STAB)Reagent grade
1,2-Dichloroethane (DCE)Anhydrous
Acetic Acid (optional)Glacial
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Nitrogen or Argon inert atmosphere setup
Standard glassware for workupSeparatory funnel, beakers, etc.
Rotary evaporator
Thin-Layer Chromatography (TLC) setupSilica gel plates, appropriate mobile phase
Column chromatography setupSilica gel, appropriate eluent system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Add the primary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • In a separate vial, weigh sodium triacetoxyborohydride (1.5 eq) and add it to the reaction mixture in portions over 5-10 minutes. Caution: The addition may be slightly exothermic.

  • If the reaction is sluggish (as monitored by TLC), a catalytic amount of glacial acetic acid (0.1 eq) can be added.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted aminomethylbenzoic acid derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Amide Coupling of this compound

This protocol details the formation of an amide bond between this compound and a primary amine using the common coupling reagent combination of EDC and HOBt.

Materials and Equipment:

Material/EquipmentSpecification
This compound>97% purity
Primary Amine (e.g., aniline)Reagent grade
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Reagent grade
Hydroxybenzotriazole (HOBt)Anhydrous or monohydrate
N,N-Diisopropylethylamine (DIPEA)Reagent grade
N,N-Dimethylformamide (DMF)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Nitrogen or Argon inert atmosphere setup
Standard glassware for workup
High-performance liquid chromatography (HPLC)For purity analysis

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 eq) to the reaction mixture, followed by the addition of N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature allows for a wide range of synthetic transformations, making it an ideal starting point for the construction of complex and diverse molecular libraries. The ability to selectively functionalize the carboxylic acid and aldehyde groups provides a powerful tool for systematic structure-activity relationship studies, enabling the fine-tuning of molecular properties to achieve desired therapeutic profiles. The protocols provided herein offer a practical guide for harnessing the synthetic potential of this important scaffold. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Tarasov, A. O., Volkova, Y. A., & Galkin, V. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11638-11699. Available at: [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. Available at: [Link]

  • de la Torre, M. G., & Garcia-Urdiales, E. (2010). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Arkivoc, 2010(8), 1-32. Available at: [Link]

  • Riva, R., Banfi, L., & Basso, A. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13264-13295. Available at: [Link]

  • Gomaa, M. A.-M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 221-233. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Formylbenzoic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

Sources

Anwendungs- und Protokollhandbuch: Derivatisierung von 3-Formyl-5-methylbenzoesäure für die chromatographische Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 3-Formyl-5-methylbenzoesäure, einer bifunktionellen organischen Verbindung, um ihre Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) zu ermöglichen und zu optimieren. Die polare Natur sowohl der Aldehyd- als auch der Carbonsäuregruppe erfordert eine Derivatisierung, um die Flüchtigkeit für die GC-Analyse zu erhöhen und die Nachweisempfindlichkeit in der HPLC zu verbessern. Wir stellen bewährte Protokolle vor, erläutern die zugrunde liegende Chemie und erörtern die kritischen Parameter für eine robuste und zuverlässige quantitative Analyse.

Einleitung: Die analytische Herausforderung

3-Formyl-5-methylbenzoesäure ist ein wichtiges Zwischenprodukt und ein Baustein in der Synthese von Pharmazeutika und anderen Feinchemikalien. Die genaue Quantifizierung in Reaktionsgemischen, pharmazeutischen Zwischenprodukten oder komplexen biologischen Matrizes ist für die Prozessoptimierung, Qualitätskontrolle und pharmakokinetische Studien entscheidend.

Die direkte Analyse mittels GC ist aufgrund der geringen Flüchtigkeit und der hohen Polarität der Carbonsäuregruppe, die zu schlechter Peakform und Adsorption an der Säule führt, nicht praktikabel.[1][2] Die Aldehydgruppe kann ebenfalls zu Instabilität bei hohen Temperaturen beitragen. In der HPLC ist die direkte UV-Detektion zwar möglich, leidet aber oft unter unzureichender Empfindlichkeit für die Spurenanalyse. Die Derivatisierung überwindet diese Hürden, indem sie die physikalisch-chemischen Eigenschaften des Moleküls gezielt verändert.[3][4]

Dieses Handbuch beschreibt zwei primäre Strategien:

  • Für die GC-MS-Analyse: Eine zweistufige Derivatisierung durch Methoximierung gefolgt von Silylierung zur gleichzeitigen Modifizierung beider funktioneller Gruppen.

  • Für die HPLC-Analyse: Selektive Derivatisierung der Aldehyd- oder Carbonsäuregruppe zur Einführung eines hochgradig responsiven Chromophors oder Fluorophors.

GC-MS-Analyse: Zweistufige Derivatisierung

Für eine umfassende und robuste GC-MS-Analyse ist es entscheidend, beide funktionellen Gruppen zu derivatisieren, um einen einzigen, stabilen und flüchtigen Analyten zu erzeugen. Ein zweistufiger Ansatz, der zuerst die Carbonylgruppe schützt und dann die saure Gruppe silyliert, ist hierfür die Methode der Wahl.[5][6][7]

Kausalität der experimentellen Entscheidungen
  • Schritt 1: Methoximierung der Aldehydgruppe: Die Aldehydgruppe wird zunächst mit Methoxyaminhydrochlorid (MeOx) in ein stabiles Methoxim umgewandelt.[6] Dieser Schritt ist entscheidend, da er die Bildung von Tautomeren (Enolen) verhindert, die andernfalls während des nachfolgenden Silylierungsschritts zu mehreren Derivatisierungsprodukten und damit zu chromatographischen Artefakten führen würden.[7] Das Methoxim ist thermisch stabiler als der freie Aldehyd.

  • Schritt 2: Silylierung der Carbonsäuregruppe: Nach der Methoximierung wird die Carbonsäuregruppe mit einem Silylierungsmittel wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) in einen Trimethylsilylester (TMS-Ester) umgewandelt.[8] Dieser Schritt ersetzt den aktiven Wasserstoff der Carboxylgruppe, wodurch die Polarität drastisch reduziert und die Flüchtigkeit für die GC-Analyse signifikant erhöht wird.[9] Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) kann die Reaktionseffizienz, insbesondere bei sterisch gehinderten Gruppen, verbessern.[8]

Diagramm des Arbeitsablaufs

GCMS_Workflow cluster_prep Probenvorbereitung cluster_deriv Zweistufige Derivatisierung cluster_analysis Analyse Sample Probe (3-Formyl-5- methylbenzoesäure) Drydown Trocknung der Probe (z.B. unter N2-Strom) Sample->Drydown Methoximation Schritt 1: Methoximierung + Methoxyamin-HCl in Pyridin Inkubation (z.B. 90 min bei 37°C) Drydown->Methoximation Silylation Schritt 2: Silylierung + BSTFA (+1% TMCS) Inkubation (z.B. 30 min bei 70°C) Methoximation->Silylation Methoximation->Silylation Schutz der Aldehydgruppe GCMS GC-MS-Analyse Silylation->GCMS Silylation->GCMS Injektion des Derivats Data Datenauswertung GCMS->Data

Abbildung 1: Arbeitsablauf der zweistufigen Derivatisierung für die GC-MS-Analyse.

Detailliertes Protokoll: Methoximierung und Silylierung

Reagenzien und Materialien:

  • 3-Formyl-5-methylbenzoesäure-Standard oder -Probe

  • Methoxyaminhydrochlorid (MeOx)-Lösung (z.B. 20 mg/mL in wasserfreiem Pyridin)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Wasserfreies Pyridin

  • Geeignetes Lösungsmittel (z.B. Acetonitril, Dichlormethan)

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Thermomixer

  • Stickstoff-Verdampfer

Prozedur:

  • Probeneinwaage und Trocknung: Eine genau abgewogene Menge der Probe oder des Standards (typischerweise im Bereich von 10-100 µg) in ein Reaktionsgefäß geben. Wenn die Probe in einem Lösungsmittel gelöst ist, dieses unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig abdampfen. Kritischer Punkt: Die Abwesenheit von Wasser ist für den Erfolg der Silylierungsreaktion unerlässlich, da Feuchtigkeit die Reagenzien zersetzt.[8]

  • Methoximierung: 50 µL der Methoxyaminhydrochlorid-Lösung in Pyridin zum trockenen Rückstand geben. Das Gefäß fest verschließen und für 90 Minuten bei 37°C inkubieren, um die vollständige Methoximierung der Aldehydgruppe sicherzustellen.[7]

  • Silylierung: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen. 80 µL BSTFA (+1% TMCS) hinzufügen. Das Gefäß erneut fest verschließen.

  • Reaktion: Das Gemisch für 30-60 Minuten bei 70°C erhitzen. Die erhöhte Temperatur beschleunigt die Derivatisierung der sterisch anspruchsvolleren Carbonsäuregruppe.[8]

  • Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die direkte Injektion in das GC-MS-System.

Typische GC-MS-Bedingungen
ParameterEmpfohlener WertBegründung
GC-Säule Schwach- bis mittelpolare Säule, z.B. 5% Phenyl-Methylpolysiloxan (DB-5ms, HP-5ms)Bietet eine gute Trennung für eine breite Palette von TMS-Derivaten und ist thermisch stabil.
Säulenmaße 30 m x 0,25 mm ID, 0,25 µm FilmdickeStandarddimensionen für eine gute Auflösung und Probenkapazität.
Trägergas Helium, konstante Flussrate von 1,2 mL/minInertgas, das eine gute Effizienz und Kompatibilität mit der Massenspektrometrie bietet.
Injektor-Temperatur 280°CGewährleistet eine schnelle und vollständige Verdampfung des derivatisierten Analyten ohne thermischen Abbau.
Ofenprogramm Start bei 80°C (1 min halten), dann mit 15°C/min auf 300°C, 5 min haltenEin Temperaturgradient ist notwendig, um eine gute Trennung von Lösungsmitteln, Reagenz-Nebenprodukten und dem Analyten zu erreichen.
MS-Transferline 280°CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle-Temp. 230°CStandardtemperatur für die Elektronenionisation (EI).
Ionisationsenergie 70 eVStandardenergie für EI, erzeugt reproduzierbare und bibliothekskompatible Massenspektren.
Scan-Modus Full Scan (m/z 50-650) und/oder Selected Ion Monitoring (SIM)Der Full-Scan-Modus dient der Identifizierung, während der SIM-Modus die Empfindlichkeit und Selektivität für die Quantifizierung erhöht.

HPLC-Analyse: Selektive Derivatisierung für erhöhte Empfindlichkeit

Für die HPLC-Analyse ist die Flüchtigkeit kein Kriterium. Stattdessen zielt die Derivatisierung darauf ab, eine funktionelle Gruppe anzubringen (Tagging), die eine starke UV-Absorption oder Fluoreszenz aufweist, um die Nachweisgrenzen drastisch zu senken.[3][10] Es ist in der Regel nicht notwendig, beide funktionellen Gruppen zu derivatisieren. Die Wahl, welche Gruppe derivatisiert wird, hängt von der Verfügbarkeit der Reagenzien und den spezifischen Anforderungen der Analyse ab.

Strategie 1: Fluoreszenz-Tagging der Aldehydgruppe

Die Derivatisierung der Aldehydgruppe mit einem fluoreszierenden Hydrazin-Reagenz ist eine hochempfindliche Methode. Dansylhydrazin reagiert spezifisch mit Aldehyden und Ketonen unter Bildung eines hochfluoreszierenden Hydrazons.

Abbildung 2: Reaktion zur Fluoreszenz-Markierung der Aldehydgruppe.

Protokoll: Derivatisierung mit Dansylhydrazin

  • Probenlösung: Lösen Sie die Probe in Acetonitril.

  • Reagenz-Zugabe: Fügen Sie einen Überschuss an Dansylhydrazin-Lösung (in Acetonitril) und eine katalytische Menge einer Säure (z.B. Trifluoressigsäure) hinzu.

  • Reaktion: Erhitzen Sie das Gemisch für 10-20 Minuten bei 60°C in einem fest verschlossenen Gefäß.

  • Analyse: Nach dem Abkühlen kann die Lösung direkt in das HPLC-System injiziert werden.

Typische HPLC-Bedingungen:

ParameterEmpfohlener Wert
HPLC-Säule C18-Umkehrphasensäule (z.B. 150 x 4,6 mm, 5 µm)
Mobile Phase Gradient aus Acetonitril und Wasser (mit 0,1% Ameisensäure)
Flussrate 1,0 mL/min
Detektion Fluoreszenzdetektor
Anregungswellenlänge (λex) ~340 nm
Emissionswellenlänge (λem) ~525 nm
Strategie 2: UV-Tagging der Carbonsäuregruppe

Eine Alternative ist die Derivatisierung der Carbonsäuregruppe mit einem Reagenz, das einen starken UV-Chromophor einführt, wie z.B. p-Bromphenacylbromid (PBPB).[11] Diese Reaktion führt zur Bildung eines Phenacylesters, der eine hohe molare Extinktion im UV-Bereich aufweist und somit eine empfindliche Detektion ermöglicht.[12][13]

Protokoll: Derivatisierung mit p-Bromphenacylbromid

  • Salzbildung: Lösen Sie die Probe in Acetonitril. Neutralisieren Sie die Carbonsäure mit einer nicht-nukleophilen Base (z.B. N,N-Diisopropylethylamin), um das Carboxylat-Anion zu bilden.[12]

  • Reagenz-Zugabe: Fügen Sie einen Überschuss an PBPB-Lösung (in Acetonitril) und einen Phasentransferkatalysator (z.B. einen Kronenether wie 18-Krone-6) hinzu, um die Reaktion zu beschleunigen.

  • Reaktion: Erhitzen Sie das Gemisch für 30-60 Minuten bei 80°C.[11]

  • Analyse: Nach dem Abkühlen kann die Lösung direkt injiziert werden.

Typische HPLC-Bedingungen:

ParameterEmpfohlener Wert
HPLC-Säule C18-Umkehrphasensäule (z.B. 150 x 4,6 mm, 5 µm)
Mobile Phase Gradient aus Acetonitril und Wasser
Flussrate 1,0 mL/min
Detektion Diodenarray-Detektor (DAD) oder UV-Detektor
Wellenlänge ~260 nm

Methodenvalidierung: Gewährleistung der Vertrauenswürdigkeit

Jede entwickelte Derivatisierungsmethode muss validiert werden, um ihre Eignung für den vorgesehenen Zweck zu bestätigen. Die Validierung sollte gemäß den Richtlinien der ICH (International Council for Harmonisation) oder ähnlichen Standards erfolgen und die folgenden Parameter umfassen:[14][15]

ValidierungsparameterBeschreibungAkzeptanzkriterien (Beispiel)
Spezifität/Selektivität Fähigkeit, den Analyten eindeutig in Anwesenheit anderer Komponenten (z.B. Verunreinigungen, Matrix) zu bestimmen.Keine signifikante Interferenz am Retentionszeitpunkt des Analyten im Placebo/Blank.
Linearität und Bereich Fähigkeit, Ergebnisse zu erzielen, die direkt proportional zur Konzentration des Analyten sind.Korrelationskoeffizient (r²) ≥ 0,99 über den definierten Konzentrationsbereich.
Richtigkeit Übereinstimmung zwischen dem gemessenen Wert und dem wahren Wert.Wiederfindungsrate typischerweise zwischen 80-120% für Spurenanalysen.
Präzision Grad der Streuung zwischen einer Reihe von Messungen aus derselben homogenen Probe.Relative Standardabweichung (RSD) ≤ 15% an der unteren Quantifizierungsgrenze (LOQ).
Nachweisgrenze (LOD) Die niedrigste Konzentration des Analyten, die nachgewiesen, aber nicht notwendigerweise quantifiziert werden kann.Typischerweise Signal-Rausch-Verhältnis (S/N) von 3:1.
Quantifizierungsgrenze (LOQ) Die niedrigste Konzentration des Analyten, die mit akzeptabler Präzision und Richtigkeit quantifiziert werden kann.Typischerweise S/N von 10:1.
Robustheit Ein Maß für die Fähigkeit der Methode, unbeeinflusst von kleinen, aber bewussten Variationen der Methodenparameter zu bleiben.RSD der Ergebnisse sollte bei Variationen (z.B. pH, Temperatur) innerhalb akzeptabler Grenzen bleiben.

Schlussfolgerung

Die Derivatisierung ist ein unverzichtbares Werkzeug für die zuverlässige Analyse von 3-Formyl-5-methylbenzoesäure mittels chromatographischer Techniken. Für die GC-MS-Analyse bietet die zweistufige Methoximierungs-Silylierungs-Methode einen robusten Weg zur Erzeugung eines einzigen, flüchtigen Derivats, das für die Quantifizierung geeignet ist. Für die HPLC-Analyse ermöglicht die selektive Derivatisierung entweder der Aldehyd- oder der Carbonsäuregruppe eine signifikante Verbesserung der Nachweisempfindlichkeit durch UV- oder Fluoreszenz-Tagging. Die Wahl der Methode sollte auf den spezifischen analytischen Anforderungen, der verfügbaren Ausrüstung und der Probenmatrix basieren. Eine sorgfältige Protokollentwicklung und eine vollständige Methodenvalidierung sind entscheidend, um genaue und vertrauenswürdige Daten zu gewährleisten.

Referenzen

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  • Imai, K. (1995). Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids. Journal of Chromatography B: Biomedical Applications, 671(1-2), 91-112. [Link]

  • Knapp, D.R. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-76. [Link]

  • Vanhaecke, F., et al. (2019). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 34, 1-10. [Link]

  • El-Maghrabey, M.H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145. [Link]

  • Agilent Technologies. (2015). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. [Link]

  • KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Application Note. [Link]

  • Horst, J. (2023). Response to "Benzoic acid determination with GC-FID?". ResearchGate. [Link]

  • Vreeken, R.J., et al. (2014). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 406(29), 7549-7561. [Link]

  • Spaulding, R.S., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Analytical and Bioanalytical Chemistry, 373(3), 138-45. [Link]

  • PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. Application Note. [Link]

  • Jin, G., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1235, 123-30. [Link]

  • Cajka, T., et al. (2021). Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples. Journal of Visualized Experiments, (170). [Link]

  • Marquis, B.J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]

  • Patel, S., et al. (2015). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of ChemTech Research, 8(4), 1833-1846. [Link]

  • The Bumbling Biochemist. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. Blog Post. [Link]

  • Nishanth, K.G., & Rao, B.S. (2021). Recent progress in fluorescent chemosensors for selective aldehyde detection. Coordination Chemistry Reviews, 427, 213580. [Link]

  • Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Natural Products Chemistry & Research, 7(2). [Link]

  • Sahoo, N.K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]

  • LaFond, M.M., et al. (2012). Development and validation of a method for the determination of 4-hydroxy-2-nonenal and other lipid-peroxidation-related aldehydes in food matrices. Food Chemistry, 135(3), 1818-1825. [Link]

  • Spiteller, G., & Spiteller, M. (1997). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Journal of Chromatography B: Biomedical Sciences and Applications, 693(1), 1-13. [Link]

  • Gikas, E., et al. (2007). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 950-955. [Link]

  • Liebeke, M., et al. (2008). Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. [Link]

  • Zenkevich, I.G. (2001). Acids: Derivatization for GC Analysis. In: Encyclopedia of Chromatography. Marcel Dekker, New York.

  • Bao, M., et al. (2012). Simultaneous determination of trace concentrations of aldehydes and carboxylic acids in particulate matter. Talanta, 99, 519-526. [Link]

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Sources

Application Note: Quantitative Analysis of 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-Formyl-5-methylbenzoic acid (3F5MBA), a key chemical intermediate in various synthetic pathways. We present detailed, validated protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from mobile phase composition to the necessity of derivatization, is thoroughly explained to empower researchers. Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reproducibility.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust and reliable methods for the quantification of 3F5MBA.

Guiding Principles: Method Selection and Validation

The accurate quantification of an analyte like this compound is foundational to process control, impurity profiling, and stability testing. The choice of analytical methodology is dictated by the sample matrix, required sensitivity, and the intended purpose of the analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for non-volatile and thermally stable compounds like 3F5MBA. Its versatility in column chemistry and mobile phase composition allows for fine-tuning separation from related impurities. UV detection is often sufficient due to the chromophores present in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and specificity. However, due to the low volatility and high polarity of the carboxylic acid group in 3F5MBA, chemical derivatization is a mandatory prerequisite to convert the analyte into a volatile species suitable for gas-phase analysis.[4][5]

All analytical procedures must be validated to demonstrate their fitness for a specific purpose.[3] This guide adheres to the validation characteristics outlined in the ICH Q2(R2) guideline, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[1][2]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is recommended for routine quantification, purity assessment, and quality control of 3F5MBA in bulk material or simple formulations.

Scientific Rationale

The method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The key to achieving sharp, symmetrical peaks for a carboxylic acid like 3F5MBA is to suppress its ionization. By acidifying the mobile phase to a pH well below the analyte's pKa (~4-5), the carboxylic acid remains in its neutral, protonated form, increasing its retention and improving peak shape.[6] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection is performed at a wavelength corresponding to a high absorbance region for the aromatic system.

Experimental Protocol

2.2.1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Phosphoric Acid (ACS Grade)

    • This compound reference standard (Purity ≥95%)[7]

2.2.2. Solutions Preparation

  • Mobile Phase: Prepare a solution of 60:40 (v/v) Water:Acetonitrile. Add 0.1% phosphoric acid to the final mixture (e.g., 1 mL of H₃PO₄ per 1 L of mobile phase). Mix thoroughly and degas by sonication or vacuum filtration before use.[8]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3F5MBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 25, 50, 100 µg/mL).

2.2.3. Sample Preparation

  • Accurately weigh a sample containing an expected amount of 3F5MBA and dissolve it in the mobile phase using a volumetric flask.

  • Dilute as necessary to bring the analyte concentration into the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates.[6][8]

2.2.4. Chromatographic Conditions

Parameter Setting
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 230 nm

| Run Time | 10 minutes |

2.2.5. Analysis Workflow

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Perform triplicate injections of each calibration standard.

  • Construct a calibration curve by plotting the peak area against the concentration. A linear regression with R² > 0.999 is required.

  • Inject the prepared samples in triplicate.

  • Quantify 3F5MBA in samples by interpolating their mean peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh & Dissolve Sample in Mobile Phase filter Filter through 0.45µm Syringe Filter sample->filter Dilute if needed standard Prepare Stock & Working Standards vial_std Calibration Standards vial_sample Prepared Sample(s) hplc Inject into HPLC (C18 Column, 1 mL/min) Detect at 230 nm vial_std->hplc vial_sample->hplc chromatogram Generate Chromatograms hplc->chromatogram calibration Build Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quantify Quantify Sample Concentration calibration->quantify

Caption: Workflow for the quantification of 3F5MBA by HPLC-UV.

Method Validation Summary

The following table presents the acceptance criteria for the validation of this analytical method, as per ICH guidelines.[1][9]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak is pure and resolved from matrix components and impurities.Ensures the signal is only from the analyte.
Linearity (R²) ≥ 0.999Confirms a direct relationship between concentration and response.
Range 80% to 120% of the target concentration.The interval providing acceptable accuracy and precision.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of results to the true value.
Precision (%RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%Demonstrates the method's consistency.
Limit of Quantitation (LOQ) Determined by S/N ratio ≥ 10.Lowest concentration measured with acceptable precision/accuracy.
Limit of Detection (LOD) Determined by S/N ratio ≥ 3.Lowest concentration that can be detected.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for trace-level quantification or for complex matrices where the high selectivity of mass spectrometry is required.

Scientific Rationale

Direct GC analysis of 3F5MBA is not feasible due to its polar carboxylic acid group, which causes poor volatility and peak tailing. Therefore, a derivatization step is essential. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.[4] BSTFA reacts with the acidic proton of the carboxylic acid to form a non-polar, volatile trimethylsilyl (TMS) ester. This derivative is thermally stable and exhibits excellent chromatographic behavior. Separation is achieved on a non-polar capillary column, and detection by mass spectrometry in Selected Ion Monitoring (SIM) mode provides high sensitivity and specificity by monitoring characteristic fragment ions of the derivatized analyte.

Experimental Protocol

3.2.1. Instrumentation and Reagents

  • GC-MS System: Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • Column: DB-5ms or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Reagents:

    • Dichloromethane (ACS Grade)

    • Pyridine (Anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

    • This compound reference standard

3.2.2. Solutions Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3F5MBA into a 25 mL volumetric flask. Dissolve and dilute to volume with pyridine.

  • Calibration Standards: Prepare working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with pyridine.

3.2.3. Sample Preparation and Derivatization

  • Prepare a sample solution in pyridine at a concentration within the calibration range.

  • Pipette 100 µL of each standard or sample into a 2 mL autosampler vial.

  • Add 100 µL of BSTFA with 1% TMCS to each vial.

  • Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Allow the vials to cool to room temperature before analysis.

3.2.4. GC-MS Conditions

Parameter Setting
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program Start at 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM) |

3.2.5. Analysis Workflow

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject the derivatized calibration standards to establish linearity and response factors.

  • Inject the derivatized samples.

  • Identify the TMS-derivatized 3F5MBA peak by its retention time and confirming ion ratios.

  • Quantify using the calibration curve based on the area of the primary quantifier ion.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Prepare Sample & Standards in Pyridine derivatize Add BSTFA Heat at 70°C for 30 min prep->derivatize vial Derivatized Sample gcms Inject into GC-MS (DB-5ms Column) EI Ionization vial->gcms tic Acquire Mass Spectra (SIM Mode) gcms->tic integrate Integrate Quantifier Ion Peak Area tic->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for 3F5MBA quantification by GC-MS with silylation.

Method Validation Summary

Similar validation parameters as the HPLC method are required, with acceptance criteria adjusted for the higher sensitivity of the technique.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and its monitored ions.
Linearity (R²) ≥ 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (%RSD) Intra-day ≤ 5.0%; Inter-day ≤ 10.0% (may be wider at lower concentrations)
LOQ/LOD Method-dependent, but expected to be in the low ng/mL to pg/mL range.

Method Comparison and Selection

FeatureHPLC-UVGC-MS
Principle Reversed-Phase ChromatographyGas Chromatography, Mass Spectrometry
Sample Prep Simple dissolution and filtrationMandatory Derivatization
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Specificity Good (based on retention time)Excellent (based on retention time and mass fragmentation)
Throughput HighModerate (due to derivatization and longer run times)
Best For Routine QC, purity of bulk drug, simple matrices.Trace analysis, complex matrices, impurity identification.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • Royal Society of Chemistry. (2011, March). ANALYSIS OF BENZOIC ACID IN SOFT DRINKS.
  • LGC Standards. (n.d.). This compound.
  • Yohannes, A. (n.d.). DETERMINATION OF BENZOIC ACID IN PACKED FRUIT JUICE AND SOFT DRINK SAMPLES BY UV-VIS SPECTROPHOTOMETRY AND TITRATION METHODS. Jimma University Institutional Repository.
  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • CymitQuimica. (n.d.). This compound.
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  • Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of 3-Hydroxybenzoic Acid.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantification.

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The Strategic Utility of 3-Formyl-5-methylbenzoic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of diverse heterocyclic libraries is paramount. These cyclic structures form the backbone of a vast number of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. Within the arsenal of synthetic precursors, 3-Formyl-5-methylbenzoic acid emerges as a particularly valuable building block. Its bifunctional nature, featuring a reactive aldehyde group and a carboxylic acid moiety on a substituted benzene ring, offers a unique platform for the synthesis of a wide array of complex heterocyclic systems. The methyl and carboxyl groups provide steric and electronic influence, as well as opportunities for further derivatization, making it a strategic starting material for generating molecular diversity.

This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds. We will delve into the mechanistic underpinnings of pivotal multicomponent reactions, present detailed, field-proven protocols, and offer insights into the causal factors guiding experimental design. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this versatile reagent in their synthetic endeavors.

I. The Power of Multicomponent Reactions (MCRs) in Heterocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are a cornerstone of efficient and sustainable chemistry.[1] this compound is an ideal candidate for MCRs, with its aldehyde functionality serving as a key electrophile. We will focus on three prominent MCRs: the Biginelli reaction for the synthesis of dihydropyrimidinones, the Hantzsch synthesis for dihydropyridines, and the Knoevenagel condensation as a gateway to various other heterocycles.

A. Biginelli Reaction: Accessing Dihydropyrimidinone (DHPM) Scaffolds

The Biginelli reaction, first reported in 1891, is a one-pot acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[2] This reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[3] Notably, certain DHPMs act as calcium channel blockers.[1]

Causality in Experimental Design:

The choice of catalyst is critical in the Biginelli reaction. While traditional methods employ strong Brønsted acids like HCl, these can lead to side reactions and are often not compatible with sensitive functional groups.[4] Modern protocols frequently utilize Lewis acids such as InCl₃, FeCl₃, or lanthanide triflates, which are generally milder and can offer higher yields and cleaner reactions.[2] The carboxylic acid group on this compound can participate in the reaction, potentially influencing the reaction pathway and the properties of the final product. The solvent choice, often a protic solvent like ethanol, facilitates proton transfer steps in the mechanism. Solvent-free conditions, sometimes coupled with microwave irradiation, are also employed to accelerate the reaction and align with green chemistry principles.[2]

Proposed Reaction Workflow: Biginelli Synthesis

cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification 3-Formyl-5-methylbenzoic_acid This compound Mixing Mix reactants with catalyst (e.g., Lewis Acid) in solvent (e.g., Ethanol) 3-Formyl-5-methylbenzoic_acid->Mixing Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Mixing Urea Urea / Thiourea Urea->Mixing Heating Reflux or Microwave Irradiation Mixing->Heating Initiate Reaction Cyclocondensation One-pot Cyclocondensation Heating->Cyclocondensation Crude_Product Crude Dihydropyrimidinone Cyclocondensation->Crude_Product Formation Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure Dihydropyrimidinone Derivative Purification->Final_Product

Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Dihydropyrimidinone Derivative

This protocol describes the synthesis of a 3,4-dihydropyrimidin-2(1H)-one using this compound, ethyl acetoacetate, and urea, catalyzed by indium(III) chloride.

Materials:

  • This compound (1.0 mmol, 164.16 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg, 126 µL)

  • Urea (1.5 mmol, 90.09 mg)

  • Indium(III) chloride (InCl₃) (10 mol%, 0.1 mmol, 22.12 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 25 mL round-bottom flask, add this compound (164.16 mg), ethyl acetoacetate (126 µL), urea (90.09 mg), and indium(III) chloride (22.12 mg).

  • Add 5 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.

  • Upon completion (typically 3-5 hours), allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (20 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude dihydropyrimidinone derivative.

  • Recrystallize the crude product from ethanol to afford the pure compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Expected Results: The reaction is expected to yield the corresponding dihydropyrimidinone derivative in good to excellent yields (typically 75-90%).

Table 1: Representative Data for Biginelli Reaction with Substituted Aldehydes

Aldehydeβ-Dicarbonyl CompoundCatalyst (mol%)SolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateB(C₆F₅)₃ (1)EtOH476
3-HydroxybenzaldehydeEthyl acetoacetateB(C₆F₅)₃ (1)EtOH388 (Monastrol)
4-ChlorobenzaldehydeEthyl acetoacetateInCl₃ (10)Acetonitrile492[2]
This compoundEthyl acetoacetateInCl₃ (10)Ethanol3-5Est. 75-90Adapted Protocol

Note: Estimated yield for the adapted protocol is based on typical yields for similar aromatic aldehydes under these conditions.

B. Hantzsch Dihydropyridine Synthesis: A Route to Calcium Channel Blocker Analogs

The Hantzsch dihydropyridine synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5] This reaction produces 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their application as calcium channel blockers in the treatment of hypertension, such as nifedipine and amlodipine.[5] The initial dihydropyridine product can be subsequently oxidized to the corresponding pyridine derivative.[6]

Causality in Experimental Design:

The classic Hantzsch synthesis is often a one-pot reflux in an alcohol solvent.[7] The reaction proceeds through the formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde with the second equivalent of the β-ketoester.[6] These two intermediates then undergo a Michael addition followed by cyclization and dehydration. The presence of the carboxylic acid group in this compound may necessitate the use of a base to prevent unwanted side reactions or to facilitate the solubility of the starting material. Greener protocols have been developed using alternative solvents like water or ionic liquids, and energy sources such as ultrasound or microwave irradiation to improve yields and reduce reaction times.[5]

Proposed Reaction Mechanism: Hantzsch Synthesis

cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization cluster_product Product Aldehyde This compound Unsaturated_Carbonyl Knoevenagel Condensation Aldehyde->Unsaturated_Carbonyl Ketoester1 Ethyl acetoacetate (2 eq.) Enamine Enamine Formation Ketoester1->Enamine Ketoester1->Unsaturated_Carbonyl Ammonia Ammonium acetate Ammonia->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Unsaturated_Carbonyl->Michael_Addition Cyclodehydration Cyclodehydration Michael_Addition->Cyclodehydration DHP 1,4-Dihydropyridine Derivative Cyclodehydration->DHP

Caption: Key steps in the Hantzsch dihydropyridine synthesis.

Protocol 2: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This protocol details the synthesis of a 1,4-dihydropyridine derivative from this compound.

Materials:

  • This compound (1.0 mmol, 164.16 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.28 mg, 252 µL)

  • Ammonium acetate (1.2 mmol, 92.51 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (164.16 mg) in ethanol (10 mL).

  • Add ethyl acetoacetate (252 µL) and ammonium acetate (92.51 mg) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Expected Results: This reaction is expected to produce the desired 1,4-dihydropyridine in moderate to good yields (typically 60-85%).

Table 2: Representative Data for Hantzsch Dihydropyridine Synthesis

Aldehydeβ-Ketoester (2 eq.)Nitrogen SourceSolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateEthanol (reflux)495[8]
o-MethoxybenzaldehydeMethyl acetoacetateAmmonium acetateIsopropanol (reflux)2238
FurfuralEthyl acetoacetateAmmonium acetateGluconic acid aq. sol. (60 °C)397[9]
This compoundEthyl acetoacetateAmmonium acetateEthanol (reflux)4-6Est. 60-85Adapted Protocol

Note: Estimated yield for the adapted protocol is based on typical yields for similar aromatic aldehydes under these conditions.

C. Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems and Further Cyclizations

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[10] Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile, cyanoacetic esters, or malonic esters.[11] The resulting α,β-unsaturated compounds are valuable intermediates for the synthesis of a variety of heterocyclic systems through subsequent cyclization reactions.

Causality in Experimental Design:

The choice of base is crucial in the Knoevenagel condensation. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used to avoid self-condensation of the aldehyde.[11] The reactivity of the active methylene compound is also a key factor; malononitrile is generally more reactive than cyanoacetic esters, which are in turn more reactive than malonic esters. The reaction conditions can be tuned to favor either the isolation of the initial condensation product or to promote a subsequent intramolecular cyclization if the reactants are appropriately functionalized. The use of microwave irradiation or ultrasound can significantly accelerate the reaction.[11]

Proposed Reaction Workflow: Knoevenagel Condensation

cluster_reactants Reactants cluster_process Reaction Process cluster_products Product & Purification Aldehyde This compound Mixing Mix reactants with basic catalyst (e.g., Piperidine) in solvent (e.g., Ethanol) Aldehyde->Mixing Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Mixing Heating Reflux or Stir at RT Mixing->Heating Initiate Reaction Condensation Condensation & Dehydration Heating->Condensation Crude_Product Crude α,β-Unsaturated Product Condensation->Crude_Product Formation Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure α,β-Unsaturated Product Purification->Final_Product

Caption: General workflow for the Knoevenagel condensation.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 3-(2,2-dicyanovinyl)-5-methylbenzoic acid from this compound and malononitrile.

Materials:

  • This compound (1.0 mmol, 164.16 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (catalytic amount, ~2 drops)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (164.16 mg) and malononitrile (66.06 mg) in ethanol (10 mL).

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature. The product often precipitates out of the solution.

  • Monitor the reaction by TLC (ethyl acetate:hexane, 1:1 v/v, with a drop of acetic acid).

  • After completion (typically 1-2 hours), collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Results: The Knoevenagel condensation with malononitrile is typically a high-yielding reaction, often proceeding in over 90% yield.

Table 3: Representative Data for Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalystSolventTimeYield (%)Reference
Methyl 4-formylbenzoateMalononitrilePiperidineEthanol (reflux)2 h92[11]
4-IodobenzaldehydeMalononitrileNiCu@MWCNTH₂O/MeOH (1:1)25 min96Adapted from[11]
Various aromatic aldehydesMalononitrileAmmonium acetateSolvent-free (sonication)5-15 min>90Adapted from[11]
This compoundMalononitrilePiperidineEthanol (RT)1-2 hEst. >90Adapted Protocol

Note: Estimated yield for the adapted protocol is based on typical yields for this type of reaction.

II. Conclusion and Future Outlook

This compound has demonstrated its utility as a versatile and strategic starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. Through well-established multicomponent reactions such as the Biginelli and Hantzsch syntheses, and the Knoevenagel condensation, complex molecular architectures can be accessed in an efficient and atom-economical manner. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this valuable building block. The presence of the carboxylic acid and methyl groups offers further opportunities for post-synthesis modification, allowing for the generation of extensive compound libraries for high-throughput screening in drug discovery programs. Future work in this area could focus on the development of enantioselective versions of these reactions to access chiral heterocyclic scaffolds, further expanding the chemical space available for biological investigation.

References

  • Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. PMC - PubMed Central. [Link]

  • Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC - NIH. [Link]

  • Learning from the Hantzsch synthesis. ACS Publications. [Link]

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. J-STAGE. [Link]

  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. ijpsr.com. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • 1 THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS Reported by Eric Woerly November 24, 2008 INTRODUCTION The combination of. Chemistry | Illinois. [Link]

  • B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Indian Academy of Sciences. [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PubMed Central. [Link]

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Application Note: A Scalable, Three-Step Synthesis of 3-Formyl-5-methylbenzoic Acid for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Formyl-5-methylbenzoic acid is a key bifunctional building block in advanced organic synthesis, enabling access to a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and novel materials. Its structure, featuring orthogonal aldehyde and carboxylic acid functionalities, makes it an ideal scaffold for combinatorial chemistry and targeted drug design. This document provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of this valuable intermediate. The described three-step protocol is designed for robustness, scalability, and high purity, starting from the readily available precursor, 3,5-dimethylbenzoic acid. Each step includes detailed procedural instructions, explanations of the underlying chemical principles, and critical considerations for process safety and scale-up.

Introduction and Strategic Overview

The synthesis of substituted aromatic compounds with distinct functional groups is a cornerstone of modern drug development. This compound serves as a critical starting material due to its capacity for selective, sequential reactions. The aldehyde can be transformed via reductive amination, Wittig reactions, or oxidations, while the carboxylic acid can undergo esterification or amidation. This versatility is paramount for constructing diverse molecular libraries.

Direct selective oxidation of a single methyl group on a dimethylated aromatic ring to an aldehyde, while in the presence of a second methyl group and a deactivating carboxyl group, is notoriously challenging to control on a large scale. Such reactions are often plagued by low selectivity, leading to mixtures of starting material, the desired mono-aldehyde, and the over-oxidized di-acid, resulting in complex purification challenges.

To circumvent these issues, we present a robust and highly controlled three-step synthetic strategy, which is more amenable to scale-up and ensures high purity of the final product. This strategy involves:

  • Protection (Esterification): The carboxylic acid of 3,5-dimethylbenzoic acid is first protected as a methyl ester. This enhances solubility in organic solvents and prevents unwanted side reactions during the subsequent oxidation step.

  • Selective Functionalization (Benzylic Bromination & Oxidation): One of the two benzylic methyl groups of the ester is selectively brominated using N-Bromosuccinimide (NBS) under radical conditions. The resulting benzyl bromide is then oxidized to the target aldehyde.

  • Deprotection (Saponification): The methyl ester is hydrolyzed under basic conditions to reveal the carboxylic acid, yielding the final product.

This sequence provides distinct, high-yielding steps with straightforward purification, making it a superior choice for producing high-quality material at scale.

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Oxidation cluster_2 Step 3: Saponification Start 3,5-Dimethylbenzoic Acid Intermediate1 Methyl 3,5-dimethylbenzoate Start->Intermediate1  MeOH, H₂SO₄ (cat.) Intermediate2 Methyl 3-(bromomethyl)-5-methylbenzoate Intermediate1->Intermediate2  NBS, AIBN, CCl₄, hv Intermediate3 Methyl 3-formyl-5-methylbenzoate Intermediate2->Intermediate3  DMSO, NaHCO₃, Heat FinalProduct This compound Intermediate3->FinalProduct  1. NaOH, H₂O/MeOH  2. HCl (aq)

Caption: Overall 3-step workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All reagents should be handled according to their Safety Data Sheet (SDS).

Part 1: Synthesis of Methyl 3,5-dimethylbenzoate (Esterification)

Causality and Rationale: This initial step employs a classic Fischer esterification.[1] The carboxylic acid is protonated by the sulfuric acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. The reaction is an equilibrium, driven to completion by using methanol as both a reagent and the solvent, ensuring a large excess.[2]

ParameterValueMolesMolar Eq.
3,5-Dimethylbenzoic Acid150.0 g1.00 mol1.0
Methanol (MeOH)1.5 L-Solvent
Sulfuric Acid (conc. H₂SO₄)15.0 mL~0.28 mol0.28
Expected Yield ~155 g (94%)

Step-by-Step Protocol:

  • Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add 3,5-dimethylbenzoic acid (150.0 g, 1.00 mol) and methanol (1.5 L).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (15.0 mL) to the suspension. The addition is exothermic, and a gentle warming of the flask will be observed.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is no longer visible.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a 4 L beaker containing 1 L of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a 4 L separatory funnel and extract with dichloromethane (DCM) (3 x 400 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL, Caution: vigorous gas evolution), and finally with brine (1 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a clear, colorless oil or low-melting solid. The product is typically of high purity (>98%) and can be used in the next step without further purification.

Part 2: Synthesis of Methyl 3-formyl-5-methylbenzoate

This part is a two-stage process involving radical bromination followed by oxidation.

2a. Benzylic Bromination: Methyl 3-(bromomethyl)-5-methylbenzoate

Causality and Rationale: This step utilizes a Wohl-Ziegler reaction for the selective bromination of a benzylic C-H bond.[3] N-Bromosuccinimide (NBS) serves as the source of bromine radicals. The reaction is initiated by a radical initiator (AIBN) and photo-irradiation, which facilitates the homolytic cleavage of the N-Br bond. The resulting bromine radical preferentially abstracts a benzylic hydrogen due to the resonance stabilization of the resulting benzyl radical.[4]

ParameterValueMolesMolar Eq.
Methyl 3,5-dimethylbenzoate150.0 g0.913 mol1.0
N-Bromosuccinimide (NBS)162.6 g0.913 mol1.0
AIBN1.5 g9.1 mmol0.01
Carbon Tetrachloride (CCl₄)1.5 L-Solvent
Expected Yield ~200 g (90%) crude

Step-by-Step Protocol:

  • Reaction Setup: To a 3 L three-necked, oven-dried flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 3,5-dimethylbenzoate (150.0 g, 0.913 mol), N-bromosuccinimide (162.6 g, 0.913 mol), AIBN (1.5 g, 0.01 eq), and carbon tetrachloride (1.5 L). Note: CCl₄ is hazardous; cyclohexane can be used as a safer alternative.

  • Reaction: Place a 250W flood lamp approximately 10 cm from the flask. Heat the mixture to reflux (approx. 77°C) with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete in 2-3 hours. Monitor by TLC or GC-MS. The reaction is complete when the denser succinimide byproduct floats to the surface.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the filter cake with a small amount of cold CCl₄.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude methyl 3-(bromomethyl)-5-methylbenzoate as a yellowish solid or oil. This product is a lachrymator and should be handled with care. It is typically used directly in the next step without further purification.

2b. Kornblum Oxidation: Methyl 3-formyl-5-methylbenzoate

Causality and Rationale: The Kornblum oxidation is a classic method for converting alkyl halides to aldehydes. The benzyl bromide is treated with dimethyl sulfoxide (DMSO), which acts as both the solvent and the oxidant. The reaction proceeds via an intermediate alkoxysulfonium salt, which then eliminates to form the aldehyde. A mild base like sodium bicarbonate facilitates the final elimination step.

ParameterValueMolesMolar Eq.
Crude Bromide (from 2a)~222 g~0.913 mol1.0
Dimethyl Sulfoxide (DMSO)1.8 L-Solvent
Sodium Bicarbonate (NaHCO₃)153.4 g1.826 mol2.0
Expected Yield ~130 g (80% from bromide)

Step-by-Step Protocol:

  • Reaction Setup: In a 5 L flask equipped with a mechanical stirrer and thermometer, dissolve the crude bromide from the previous step in DMSO (1.8 L). Add sodium bicarbonate (153.4 g, 2.0 eq).

  • Heating: Heat the mixture to 130-140°C. Caution: The reaction can become exothermic. Ensure controlled heating and monitoring. Maintain the temperature for 1 hour.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into 5 L of ice-water with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Washing: Combine the organic layers and wash thoroughly with water (4 x 1 L) to remove residual DMSO, followed by brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is obtained as a solid. Purification via recrystallization from a mixture of ethyl acetate and hexanes yields the pure aldehyde.

Oxidation_Mechanism cluster_Bromination Benzylic Bromination (Radical Chain) cluster_Oxidation Kornblum Oxidation (Nucleophilic Substitution/Elimination) Start_Br Methyl 3,5-dimethylbenzoate Radical_Br Benzylic Radical (Resonance Stabilized) Start_Br->Radical_Br Br• (from NBS) Product_Br Methyl 3-(bromomethyl)-5-methylbenzoate Radical_Br->Product_Br Br₂ or NBS Start_Ox Methyl 3-(bromomethyl)-5-methylbenzoate Product_Br->Start_Ox Intermediate_Ox Alkoxysulfonium Salt Start_Ox->Intermediate_Ox DMSO (Nucleophilic Attack) Product_Ox Methyl 3-formyl-5-methylbenzoate Intermediate_Ox->Product_Ox Base (e.g., NaHCO₃) Elimination

Caption: Key transformations in the selective oxidation step.

Part 3: Synthesis of this compound (Saponification)

Causality and Rationale: Saponification is the base-mediated hydrolysis of an ester.[5][6] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group. A final acid-base reaction between the newly formed carboxylic acid and the methoxide drives the reaction to completion. An acidic work-up is required to protonate the carboxylate salt and precipitate the final product.[7]

ParameterValueMolesMolar Eq.
Methyl 3-formyl-5-methylbenzoate125.0 g0.699 mol1.0
Sodium Hydroxide (NaOH)42.0 g1.05 mol1.5
Methanol (MeOH)625 mL-Co-solvent
Water625 mL-Solvent
HCl (6M aq.)~200 mL-For work-up
Expected Yield ~108 g (94%)

Step-by-Step Protocol:

  • Reaction Setup: In a 3 L flask, dissolve methyl 3-formyl-5-methylbenzoate (125.0 g, 0.699 mol) in methanol (625 mL). In a separate beaker, dissolve sodium hydroxide (42.0 g, 1.05 mol) in water (625 mL).

  • Hydrolysis: Add the NaOH solution to the stirred solution of the ester at room temperature. The reaction is mildly exothermic. Stir at room temperature for 2-3 hours until TLC indicates complete consumption of the starting ester.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Precipitation: Cool the remaining aqueous solution in an ice bath. While stirring vigorously, slowly add 6M HCl until the pH of the solution is ~1-2. A thick white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight to yield this compound as a white to off-white crystalline solid. Purity is typically >99% by HPLC.

References

  • Pan, S. C. Reagents in Organic Synthesis: Oxidation. NPTEL - Indian Institute of Technology Guwahati. [Link]

  • Cerium Ammonium Nitrate - CAN. Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. The Journal of Organic Chemistry. [Link]

  • Preparation of Methyl Benzoate. SlidePlayer. [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

  • Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]

  • Can methyl benzoate be hydrolyzed?. Quora. [Link]

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Application Notes and Protocols: 3-Formyl-5-methylbenzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 3-formyl-5-methylbenzoic acid as a versatile ligand in coordination chemistry. While specific metal-organic frameworks (MOFs) based on this ligand are not extensively reported in current literature, its bifunctional nature—possessing both a carboxylate and a formyl group—presents significant opportunities for the design of novel coordination polymers with tunable properties. The carboxylate group offers a primary coordination site for metal ions, while the pendant formyl group can be utilized for post-synthetic modification, introducing further functionality. This guide will detail a representative solvothermal synthesis protocol for a hypothetical MOF utilizing this compound, outline essential characterization techniques, and discuss potential applications in catalysis and drug delivery. The protocols and discussions are grounded in established principles of coordination chemistry and MOF synthesis, providing a robust framework for researchers exploring this promising ligand.

Introduction to this compound as a Ligand

This compound is an aromatic carboxylic acid distinguished by the presence of a formyl (-CHO) and a methyl (-CH₃) group on the benzene ring.[1][2][3] This substitution pattern offers several key features for the design of coordination compounds:

  • Coordination Versatility: The carboxylate group provides a reliable coordination site for a wide range of metal ions, forming the primary linkages of a metal-organic framework.

  • Post-Synthetic Modification Potential: The aldehyde functionality of the formyl group is a reactive handle for post-synthetic modifications. This allows for the covalent attachment of other molecules, such as fluorescent tags, drug molecules, or catalytic species, after the framework has been assembled.

  • Structural Influence: The methyl group can influence the steric environment around the coordination sites, potentially affecting the resulting topology of the framework and its pore dimensions.

The strategic placement of these functional groups allows for the rational design of multifunctional materials with tailored properties.

Synthesis of a Representative Metal-Organic Framework

The following is a representative protocol for the solvothermal synthesis of a zinc-based MOF using this compound. Solvothermal methods are widely employed for MOF synthesis due to their ability to produce crystalline materials under controlled temperature and pressure.[4][5]

Materials and Reagents
  • This compound (C₉H₈O₃)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Teflon-lined autoclave (20 mL capacity)

  • Centrifuge

  • Oven

Representative Synthesis Protocol
  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 1.0 mmol of this compound (164.16 mg) and 1.0 mmol of zinc nitrate hexahydrate (297.47 mg) in a solvent mixture of 12 mL of DMF and 8 mL of methanol.[4][5]

  • Solvothermal Reaction: Transfer the resulting solution to a 20 mL Teflon-lined autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Profile: Heat the autoclave from room temperature to 120°C at a rate of 10°C per hour. Maintain the temperature at 120°C for 72 hours.[4][5]

  • Cooling: After the reaction is complete, cool the autoclave to room temperature at a rate of 5°C per hour.[4][5]

  • Product Isolation and Purification:

    • Collect the resulting colorless crystals by decanting the mother liquor.

    • Wash the crystals with fresh DMF three times to remove any unreacted starting materials.

    • Subsequently, wash the crystals with ethanol three times to remove residual DMF.

    • Separate the product by centrifugation at 4000 rpm for 30 seconds after each washing step.[4][5]

  • Activation: Dry the purified product under vacuum at a suitable temperature to remove the solvent molecules from the pores. The activation temperature should be determined by thermogravimetric analysis (TGA) to avoid framework collapse.

Causality Behind Experimental Choices
  • Solvent System: A mixed solvent system of DMF and methanol is often used to improve the solubility of both the organic linker and the metal salt.[4][5]

  • Temperature and Time: The reaction temperature and duration are critical parameters that influence the nucleation and growth of the MOF crystals. The specified conditions are typical for the formation of crystalline zinc-based MOFs.

  • Washing Procedure: The washing steps are crucial for obtaining a pure product with accessible pores. DMF is a good solvent for the starting materials, while ethanol is used to exchange the high-boiling point DMF, facilitating the activation process.

Characterization of the Coordination Compound

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized material. The following techniques are standard for the analysis of MOFs.[6][7]

Structural Analysis
  • Powder X-ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the bulk sample. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, coordination environment of the metal ion, and the overall framework topology.[6]

Spectroscopic and Thermal Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the metal center and the presence of the formyl group. A shift in the characteristic vibrational frequencies of the C=O bonds in the carboxylate group is expected upon coordination.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and helps to identify the temperature at which guest solvent molecules are removed and the framework begins to decompose.[6]

Porosity and Surface Area Analysis
  • Gas Adsorption-Desorption Isotherms (e.g., N₂ at 77 K): Used to determine the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution of the activated MOF.

Characterization Technique Purpose Expected Outcome for a Successful Synthesis
PXRD Assess crystallinity and phase puritySharp diffraction peaks indicating a well-ordered crystalline structure.
SCXRD Determine the precise 3D atomic structureElucidation of the coordination mode of the ligand, metal-ligand connectivity, and framework topology.
FTIR Confirm functional groups and coordinationShift in the carboxylate stretching frequencies compared to the free ligand; presence of the aldehyde C=O stretch.
TGA Evaluate thermal stability and solvent contentA weight loss step corresponding to the removal of guest solvents, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.
BET Analysis Measure surface area and porosityA characteristic isotherm (e.g., Type I for microporous materials) indicating a porous structure with a quantifiable surface area.

Potential Applications

The unique structural features of MOFs derived from this compound open up possibilities for various applications.

  • Heterogeneous Catalysis: The formyl groups within the pores can be utilized to anchor catalytic species. For instance, they can be converted to imines through reaction with amines, and these imines can then coordinate to catalytically active metal ions. The porous nature of the MOF would allow for size-selective catalysis.

  • Drug Delivery: The pores of the MOF can be loaded with drug molecules. The formyl groups could be used to create a "gatekeeping" mechanism, where the release of the drug is triggered by a specific chemical stimulus that reacts with the aldehyde.

Visualizations

Synthesis Workflow

G cluster_0 Precursor Preparation cluster_1 MOF Formation cluster_2 Purification cluster_3 Final Product A Dissolve Ligand and Metal Salt in DMF/Methanol B Solvothermal Reaction (120°C, 72h) A->B Transfer to Autoclave C Centrifugation and Washing with DMF B->C Cooling and Isolation D Solvent Exchange with Ethanol C->D E Activation (Vacuum Heating) D->E F Characterized MOF E->F

Caption: Solvothermal synthesis and purification workflow for a representative MOF.

Ligand Coordination and Functionalization Concept

G Ligand This compound Carboxylate Group Formyl Group Metal Metal Ion/Cluster Ligand:c->Metal Coordination Functional_Molecule Functional Molecule (e.g., Drug, Catalyst) Ligand:f->Functional_Molecule Framework Porous MOF Structure Metal->Framework Assembly Framework->Functional_Molecule Post-Synthetic Modification Functionalized_Framework Functionalized MOF Functional_Molecule->Functionalized_Framework

Caption: Conceptual diagram of MOF assembly and post-synthetic functionalization.

Conclusion

This compound represents a highly promising, yet underexplored, building block for the construction of functional coordination polymers and metal-organic frameworks. Its bifunctional nature allows for both the robust assembly of porous architectures and the subsequent tailoring of their internal chemical environment through post-synthetic modification of the pendant formyl groups. The representative protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile ligand in creating novel materials for a range of applications, from catalysis to advanced drug delivery systems.

References

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]

  • Gong, Y., Sharp, S. J., Kociok-Köhn, G., Kociok-Köhn, G., da Silva, I., & Redshaw, C. (2018). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 8(67), 37896–37902. [Link]

  • Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. (2019). IRIS-AperTO - UniTo. [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). Brieflands. [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). PMC - PubMed Central. [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. (2023). PMC. [Link]

  • Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. (2023). International Journal for Multidisciplinary Research. [Link]

  • Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. (2015). ResearchGate. [Link]

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  • This compound. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Formyl-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific laboratory context.

Introduction: The Synthetic Challenge

This compound is a valuable bifunctional molecule, serving as a key building block in the synthesis of pharmaceuticals and complex organic materials. However, its preparation is often plagued by moderate yields and challenging purifications. The presence of three distinct functional groups on the aromatic ring—a methyl, a formyl, and a carboxylic acid—presents a significant challenge in regioselectivity and control over reactivity. This guide will focus on the two most common synthetic strategies and provide in-depth troubleshooting for each.

Core Synthetic Strategies: A Comparative Overview

The two primary pathways to synthesize this compound involve either the selective oxidation of a dimethyl precursor or the formylation of a monosubstituted benzoic acid. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

Diagram: Primary Synthetic Pathways

Synthetic_Pathways cluster_A cluster_B start1 3,5-Dimethylbenzoic Acid reagentsA Oxidizing Agent (e.g., MnO₂, SeO₂) start2 3-Methylbenzoic Acid (m-Toluic Acid) reagentsB Formylating Agent (e.g., CO/HCl, AlCl₃/CuCl) product This compound routeA Route A: Selective Oxidation routeB Route B: Formylation reagentsA->product Selective oxidation of one methyl group. Key challenge is preventing over-oxidation. reagentsB->product Electrophilic Aromatic Substitution. Key challenge is poor regioselectivity due to conflicting directing effects.

Caption: Overview of the two primary synthetic routes to the target molecule.

Table 1: Comparison of Synthetic Routes
FeatureRoute A: Selective OxidationRoute B: Formylation
Starting Material 3,5-Dimethylbenzoic Acid3-Methylbenzoic Acid (m-Toluic Acid)
Key Reagents Selective oxidizing agents (e.g., MnO₂, SeO₂)Formylating system (e.g., Gattermann-Koch: CO/HCl, AlCl₃, CuCl)
Primary Advantage Potentially higher regioselectivity as the positions are pre-defined.Starts from a more common and often cheaper starting material.
Primary Disadvantage Risk of over-oxidation to 3,5-dicarboxy toluene or oxidation of the aldehyde. Difficult to stop at the mono-aldehyde stage.The -CH₃ group (ortho-, para-directing) and -COOH group (meta-directing) have conflicting directing effects, leading to a mixture of isomers and low yield of the desired product.[1]
Ideal For Scenarios where the dimethyl starting material is readily available and precise control over oxidation is possible.Exploratory synthesis or when starting material cost is a primary driver.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during your synthesis.

Diagram: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Problem: Low or No Yield analyze Analyze Crude Reaction Mixture (TLC, ¹H NMR, LC-MS) start->analyze sm_present Is Starting Material (SM) a major component? analyze->sm_present side_products Are significant side products or isomers present? sm_present->side_products sm_no cause_sm Probable Cause: - Reaction conditions too mild (temp/time) - Inactive reagents/catalyst - Insufficient stoichiometry of reagents sm_present->cause_sm sm_yes cause_sp Probable Cause: - (Route A) Over-oxidation - (Route B) Poor regioselectivity - Reaction temp too high side_products->cause_sp sp_yes cause_other Probable Cause: - Product degradation during workup - Product loss during purification - Incorrect reaction conditions leading to decomposition/polymerization side_products->cause_other sp_no sm_yes YES sm_no NO solution_sm Solution: - Increase reaction temp or time - Verify reagent/catalyst activity (e.g., use fresh, anhydrous AlCl₃) - Re-evaluate stoichiometry cause_sm->solution_sm sp_yes YES sp_no NO solution_sp Solution: - (Route A) Use milder oxidant or fewer equivalents - (Route B) Optimize catalyst system; consider protecting groups - Lower reaction temperature cause_sp->solution_sp solution_other Solution: - Modify workup procedure (e.g., avoid strong base/acid) - Optimize purification method (e.g., different solvent system for recrystallization) - Review literature for alternative conditions cause_other->solution_other

Caption: A decision tree for systematically diagnosing low product yield.

Q1: My yield is extremely low and I recover mostly unreacted starting material. What went wrong?

A1: This is a classic sign of insufficient reaction activation or potency.

  • For Route A (Oxidation): Your oxidizing agent may be weak or the reaction temperature/time is insufficient. Some oxidants like MnO₂ require activation. Ensure your reaction is heated adequately and for a sufficient duration. Monitor by TLC to track the consumption of the starting material.

  • For Route B (Formylation): This is a common issue in Friedel-Crafts type reactions like the Gattermann-Koch.[2]

    • Catalyst Quality is Paramount: The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic. Any moisture will quench the catalyst, halting the reaction. Ensure you are using fresh, anhydrous AlCl₃ and that all glassware and solvents are rigorously dried.[2]

    • Insufficient Electrophile Generation: The formation of the reactive formyl cation is the key step.[3] In the Gattermann-Koch reaction, a co-catalyst like copper(I) chloride (CuCl) is often essential to facilitate the reaction between carbon monoxide and HCl to form the active electrophile.[3][4] Ensure it is included if required by your protocol.

Q2: I obtained a product, but the NMR spectrum shows a complex mixture of isomers that are difficult to separate. How can I improve selectivity?

A2: This problem is most characteristic of Route B (Formylation) and stems from the fundamental principles of electrophilic aromatic substitution.

  • Understanding the Conflict: In your starting material, 3-methylbenzoic acid, you have two directing groups:

    • Methyl (-CH₃): An activating, ortho-, para-director. It directs incoming electrophiles to positions 2, 4, and 6.

    • Carboxylic Acid (-COOH): A deactivating, meta-director. It directs incoming electrophiles to position 5.

  • The Outcome: The desired product requires substitution at the 5-position, favored by the -COOH group. However, the activating -CH₃ group also directs substitution to other positions, leading to a mixture of formylated isomers.

  • Solutions to Improve Selectivity:

    • Steric Hindrance: The position between the two substituents (position 2) is sterically hindered, so substitution there is less likely. However, substitution at positions 4 and 6 can still readily occur.

    • Protecting Group Strategy: A more advanced but effective strategy is to temporarily convert the carboxylic acid to a bulkier ester (e.g., a tert-butyl ester). This can increase the steric hindrance around the ortho positions (2 and 4), potentially favoring substitution at the 5-position. The ester can be hydrolyzed back to the carboxylic acid after formylation.[5]

    • Purification: If a mixture is unavoidable, careful column chromatography or fractional crystallization will be necessary. For crystallization, test a range of solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

Q3: My reaction (Route A) produced 3,5-bis(formyl)benzoic acid or 3-methyl-5-carboxybenzoic acid instead of the desired product. How can I prevent over-oxidation?

A3: This indicates your oxidation conditions are too harsh or your reaction was allowed to proceed for too long.

  • Control Stoichiometry: The most critical factor is the stoichiometry of the oxidizing agent. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the oxidant to favor mono-oxidation. A large excess will inevitably lead to over-oxidation of the second methyl group or the newly formed aldehyde.

  • Choice of Oxidant: Some oxidants are more aggressive than others. For selective benzylic oxidation, manganese dioxide (MnO₂) or selenium dioxide (SeO₂) are often used. Avoid strong oxidants like potassium permanganate (KMnO₄) or chromic acid unless conditions are very carefully controlled, as they will readily oxidize both methyl groups and the aldehyde.

  • Reaction Monitoring: Do not run the reaction for a fixed time blindly. Monitor its progress every 30-60 minutes using TLC or GC-MS. Once the starting material is mostly consumed and before significant amounts of di-oxidized products appear, quench the reaction.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally recommended for the highest yield?

A: While it requires a less common starting material, Route A (Selective Oxidation) often provides a more direct and less ambiguous path to the desired product, as it avoids the issue of isomeric mixtures inherent to Route B. The primary challenge is controlling the oxidation, which can be managed with careful stoichiometry and reaction monitoring. A patent for a related synthesis of 3,5-dimethylbenzoic acid highlights the conversion rates achievable with controlled air oxidation, suggesting this pathway is viable.[6]

Q: What are the key safety precautions for these syntheses?

A:

  • Route A: Many oxidizing agents, especially selenium compounds, are highly toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Route B: The Gattermann-Koch reaction uses carbon monoxide (CO), which is a highly toxic, odorless, and colorless gas. This reaction MUST be performed in a certified, high-performance fume hood with a CO detector present. The Lewis acids used are corrosive and react violently with water.

Q: How can I confirm the identity and purity of my final this compound product?

A: A combination of analytical techniques is essential:

  • Melting Point: Compare the experimental melting point to the literature value. A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: This is the most powerful tool. You should see distinct signals for the aldehyde proton (~10 ppm), the aromatic protons (3 distinct signals in the aromatic region), the methyl group protons (~2.5 ppm), and the carboxylic acid proton (a broad singlet >11 ppm).

  • ¹³C NMR Spectroscopy: Confirm the presence of the correct number of carbon atoms, with characteristic shifts for the carbonyls of the aldehyde (~190 ppm) and carboxylic acid (~170 ppm).

  • FT-IR Spectroscopy: Look for characteristic C=O stretching frequencies for the aldehyde (~1700 cm⁻¹) and the carboxylic acid (~1680 cm⁻¹), as well as the broad O-H stretch of the acid.

Exemplary Protocol: Selective Oxidation of 3,5-Dimethylbenzoic Acid (Route A)

This protocol is a representative procedure based on established principles of selective benzylic oxidation. Optimization of time, temperature, and stoichiometry may be required.

1. Reagents and Setup:

  • 3,5-Dimethylbenzoic Acid (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (2.0-3.0 eq)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

2. Procedure:

  • In a dry round-bottom flask, dissolve 3,5-dimethylbenzoic acid in the chosen solvent (e.g., DCM, approx. 20 mL per gram of starting material).

  • Add activated MnO₂ to the solution. The reaction is heterogeneous.

  • Heat the mixture to a gentle reflux (approx. 40°C for DCM) and stir vigorously.

  • Monitor the reaction progress closely using TLC (e.g., with a 30:70 ethyl acetate:hexane solvent system) every hour. The product spot should be more polar than the starting material.

  • Once TLC indicates the consumption of most of the starting material and the formation of a major new spot (the product), cool the reaction to room temperature. This may take several hours (4-24h).

  • Filter the reaction mixture through a pad of Celite® to remove the solid MnO₂ and manganese salts. Wash the Celite pad thoroughly with additional solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

3. Purification:

  • The crude solid can be purified by recrystallization. Test solvents like ethyl acetate/hexanes or toluene.

  • Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product using NMR, IR, and melting point analysis to confirm its identity and purity.

References

  • BYJU'S. Gattermann Koch Reaction Mechanism. [Link]

  • ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. [Link]

  • Gauth. For the formylation reaction of toluene in the presence of CO and HCI by the Gutterman- Ko [Chemistry]. [Link]

  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). [Link]

  • Wikipedia. Gattermann reaction. [Link]

  • Chemspace. This compound. [Link]

  • PubChem. 3-Formyl-2-hydroxy-5-methylbenzoic acid. [Link]

  • Google Patents.
  • PubMed Central. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. [Link]

  • YouTube. Gattermann Koch Formylation Reaction, mechanism, scope and application IIT JAM CSIR NET GATE. [Link]

  • Google Patents. Production method of 3,5-dimethylbenzoic acid.
  • PubChem. This compound. [Link]

  • NIST WebBook. 3,5-Dimethoxybenzaldehyde. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Google Patents.
  • PubChem. 3,5-Dimethoxybenzaldehyde. [Link]

  • nist.gov. Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]

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  • Organic Syntheses. ortho-Formylation of phenols. [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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Technical Support Center: Purification of Crude 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-formyl-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this bifunctional aromatic compound. Our approach is rooted in explaining the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound that are critical for its purification?

A1: Understanding the key physical properties is the first step in designing an effective purification strategy. For this compound (C₉H₈O₃, Molar Mass: 164.16 g/mol ), the following are of primary importance:

PropertyExpected Value/CharacteristicSignificance for Purification
Physical State Expected to be a solid at room temperature.Dictates the choice of purification methods; solids are amenable to recrystallization.
Melting Point A sharp melting point indicates high purity. The melting point of the pure compound is a key analytical benchmark.A broad or depressed melting point range is a primary indicator of impurities.
pKa The carboxylic acid group will have a pKa analogous to other benzoic acids (typically ~4-5).This is critical for developing an effective acid-base extraction protocol, as it determines the pH required for deprotonation and subsequent separation from neutral impurities.
Solubility Sparingly soluble in cold water, but more soluble in hot water and organic solvents like alcohols (methanol, ethanol) and diethyl ether.This differential solubility is the basis for purification by recrystallization. Knowledge of solubility in a range of solvents is key to selecting an appropriate recrystallization solvent system.

Q2: What are the most likely impurities in my crude this compound sample?

A2: The nature of impurities is highly dependent on the synthetic route employed. A common synthesis involves the oxidation of a methyl group of a precursor like 3,5-dimethylbenzoic acid. Potential impurities could include:

  • Unreacted Starting Materials: Such as 3,5-dimethylbenzoic acid.

  • Over-oxidation Products: If the formyl group is further oxidized, you might have 5-methylisophthalic acid as an impurity.

  • Intermediates: Depending on the specific reagents used, partially oxidized intermediates may be present.

  • Residual Solvents and Reagents: Solvents from the reaction or workup, and any excess reagents.

Q3: My crude product is a brownish, sticky solid. What does this suggest?

A3: A brownish and sticky appearance often indicates the presence of polymeric or resinous byproducts, which can arise from the aldehyde group's reactivity, especially under certain reaction conditions (e.g., strong base or high temperatures). It can also suggest the presence of residual solvents that are preventing crystallization. Addressing this will likely require a robust purification strategy, such as a preliminary acid-base extraction to remove neutral and highly colored impurities before attempting recrystallization.

Troubleshooting Purification Workflows

Acid-Base Extraction: Isolating the Carboxylic Acid

Acid-base extraction is a powerful first-line technique to separate your acidic product from neutral or basic impurities. The principle lies in the ability to deprotonate the carboxylic acid with a weak base, rendering it water-soluble, while neutral impurities remain in the organic phase.

AcidBaseExtraction

Troubleshooting Guide for Acid-Base Extraction

IssueProbable Cause(s)Recommended Solution(s)
Poor separation of layers (emulsion) - High concentration of crude material.- Vigorous shaking.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- If persistent, filter the emulsion through a pad of celite.
Low recovery of product after acidification - Incomplete extraction into the aqueous layer.- Insufficient acidification.- Product has some solubility in cold water.- Perform multiple extractions (2-3 times) with the basic solution.- Ensure the pH of the aqueous layer is acidic (pH 2-3) using litmus paper or a pH meter.- After acidification, cool the solution in an ice bath to minimize solubility and maximize precipitation.
Product precipitates as an oil, not a solid - Presence of impurities that lower the melting point.- Supersaturation.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product if available.- Extract the "oiled out" product into a fresh portion of an organic solvent, dry the solution, and attempt recrystallization.
Recrystallization: Achieving High Purity

Recrystallization is often the final step to obtain a highly pure, crystalline product. The selection of an appropriate solvent is paramount.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but readily at its boiling point. For this compound, consider solvent systems like water, ethanol-water, or toluene.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves. This ensures the formation of a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization

Troubleshooting Guide for Recrystallization

IssueProbable Cause(s)Recommended Solution(s)
Product does not crystallize upon cooling - Too much solvent was added.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- If the product is known to be difficult to crystallize, try adding a co-solvent in which the product is insoluble (an "anti-solvent") dropwise to the cooled solution until turbidity persists.
Crystals are very fine or powdery - The solution cooled too rapidly.- Ensure slow cooling. Insulate the flask to slow down the cooling rate.
Yield is low - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-warmed funnel and flask for hot filtration.
Product purity is still low after recrystallization - The chosen solvent does not effectively exclude the impurity.- The impurity co-crystallizes with the product.- Try a different recrystallization solvent or a solvent pair.- Consider a preliminary purification step like acid-base extraction or chromatography to remove the problematic impurity.

Advanced Troubleshooting: Aldehyde-Specific Issues

The aldehyde functionality in this compound presents unique challenges. Aldehydes can be sensitive and may undergo unwanted side reactions.

Q4: I suspect my aldehyde is decomposing on silica gel during column chromatography. What are my options?

A4: This is a common issue as silica gel is acidic and can promote side reactions of sensitive aldehydes.

  • Deactivate the Silica: You can use silica gel that has been treated with a small amount of a base, like triethylamine (typically 1% in the eluent), to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Avoid Chromatography: For this particular molecule, a combination of acid-base extraction and recrystallization is often sufficient and avoids the potential complications of chromatography.

  • Bisulfite Adduct Formation: As a last resort for very impure samples, the aldehyde can be selectively reacted with sodium bisulfite to form a water-soluble adduct. This adduct can be separated from other organic impurities and the aldehyde can then be regenerated by treatment with a base. However, this adds extra steps to the purification process.

This technical guide provides a framework for the successful purification of this compound. By understanding the properties of the molecule and the principles behind each purification technique, you can effectively troubleshoot and optimize your experimental workflow to achieve a high-purity final product.

References

  • U.S. National Library of Medicine. (n.d.). This compound. PubChem. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (2023, December 28). Acid–base extraction. Retrieved January 7, 2026, from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved January 7, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved January 7, 2026, from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 7, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). 3-Formyl-2-hydroxy-5-methylbenzoic acid. PubChem. Retrieved January 7, 2026, from [Link]

  • CAS. (n.d.). 5-Formyl-2-hydroxy-3-methylbenzoic acid. CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2021, February 2). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved January 7, 2026, from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved January 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Retrieved January 7, 2026, from [Link]

  • AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved January 7, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). 3-Formyl-5-(methoxycarbonyl)benzoic acid. PubChem. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved January 7, 2026, from [Link]

  • Mahavir Synthesis. (n.d.). 3,5-dimethylbenzoic Acid. Retrieved January 7, 2026, from [Link]

Technical Support Center: Formylation of 5-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.

Introduction: The Chemistry at Play

The formylation of 5-methylbenzoic acid introduces a formyl group (-CHO) onto the aromatic ring, a crucial transformation for synthesizing a variety of intermediates in medicinal chemistry and materials science. The substrate itself, 5-methylbenzoic acid (also known as m-toluic acid), presents a unique challenge due to the competing directing effects of its two substituents: an activating, ortho-, para-directing methyl group and a deactivating, meta-directing carboxylic acid group.

Understanding the interplay of these electronic effects is paramount. The methyl group (-CH₃) is an electron-donating group (EDG) that activates the ring towards electrophilic attack, primarily at the positions ortho (2 and 6) and para (4) to it. Conversely, the carboxylic acid group (-COOH) is an electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta positions (2 and 6) relative to itself.[1]

Fortunately, in the case of 5-methylbenzoic acid, these effects are synergistic, strongly favoring substitution at the 2 and 6 positions. However, steric hindrance from the adjacent carboxylic acid group can influence the final product distribution. The deactivating nature of the carboxylic acid also means that 5-methylbenzoic acid is less reactive than simple toluene, often necessitating more forcing reaction conditions.[2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Q1: My formylation of 5-methylbenzoic acid is giving me a mixture of isomers. How can I control the regioselectivity?

This is a common and expected challenge. The primary products are typically 2-formyl-5-methylbenzoic acid and 4-formyl-5-methylbenzoic acid.

Underlying Cause:

  • Electronic Directing Effects: As discussed, both the methyl and carboxylic acid groups direct the formylating agent to the 2 and 6 positions. However, the position para to the activating methyl group (position 4) is also activated and can be a site of reaction, leading to the formation of 4-formyl-3-methylbenzoic acid.[3]

  • Steric Hindrance: The bulkiness of the formylating reagent and the carboxylic acid group can influence the ratio of ortho-isomers. The 2-position is sterically hindered by the adjacent carboxylic acid group, which may favor formylation at the less hindered 6-position.[4]

  • Reaction Conditions: The choice of formylation method and reaction parameters like temperature and catalyst can significantly impact the isomer ratio.

Troubleshooting Workflow:

G start Poor Regioselectivity (Mixture of Isomers) cond1 Dominant Isomer? start->cond1 path1 Mainly 4-formyl isomer cond1->path1 Yes path2 Mixture of 2- and 6-formyl isomers cond1->path2 No sol1 Consider Rieche Formylation with TiCl4. Coordination of the Lewis acid to the carboxylic acid can favor ortho-formylation. path1->sol1 sol2 Lower reaction temperature to increase selectivity. Use a bulkier formylating agent to enhance steric preference for the 6-position. path2->sol2

Caption: Decision tree for addressing poor regioselectivity.

Recommended Protocols & Rationale:

  • For favoring ortho-formylation (2- and 6-positions): The Rieche formylation , using dichloromethyl methyl ether with a strong Lewis acid like titanium tetrachloride (TiCl₄), is often preferred for ortho-formylation of substituted phenols and benzoic acids.[5][6] The Lewis acid can coordinate with the carbonyl oxygen of the carboxylic acid, potentially directing the electrophile to the adjacent ortho positions.

    • Protocol:

      • Dissolve 5-methylbenzoic acid in an anhydrous solvent like dichloromethane (DCM).

      • Cool the solution to 0°C under an inert atmosphere.

      • Slowly add TiCl₄ (2-3 equivalents).

      • Add dichloromethyl methyl ether (1.1-1.5 equivalents) dropwise, maintaining the low temperature.

      • Monitor the reaction by TLC. Upon completion, quench carefully with ice-cold water or dilute HCl.

  • To potentially increase the 6- to 2-isomer ratio: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with lower activation energy, which is typically the less sterically hindered pathway.

Q2: I'm observing very low or no conversion of my starting material. What could be the issue?

Low reactivity is a frequent hurdle due to the deactivating effect of the carboxylic acid group.

Underlying Cause:

  • Insufficiently Reactive Formylating Agent: The Vilsmeier reagent (from DMF/POCl₃) is a relatively weak electrophile and may not be potent enough for the deactivated 5-methylbenzoic acid ring under mild conditions.[2][7]

  • Moisture Contamination: All common formylation reagents (Vilsmeier, Rieche) are highly sensitive to moisture, which will quench the reactive electrophile.

  • Inadequate Activation: In Gattermann-Koch or Rieche formylations, the Lewis acid catalyst may be of poor quality or used in insufficient amounts.

Troubleshooting Workflow:

G start Low or No Conversion check1 Check for Moisture (Anhydrous conditions & reagents?) start->check1 check2 Review Formylation Method (Reagent reactivity?) check1->check2 Yes sol1 Use freshly distilled solvents and reagents. Dry glassware thoroughly. check1->sol1 No check3 Verify Catalyst/Reagent Quality & Stoichiometry check2->check3 Sufficiently Reactive sol2 Switch to a more reactive method: - Rieche (Dichloromethyl methyl ether/TiCl4) - Gattermann-Koch (CO/HCl/AlCl3) check2->sol2 Too Weak sol3 Increase stoichiometry of Lewis acid. Use freshly opened/purified Lewis acid. check3->sol3

Caption: Troubleshooting workflow for low reaction yield.

Recommendations:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly opened or distilled reagents.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. For Vilsmeier-Haack reactions, temperatures can range from 0°C up to 80°C depending on substrate reactivity.[8]

  • Choice of a More Potent Method:

    • Rieche Formylation: As mentioned, this is a powerful method for deactivated systems.[5]

    • Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a strong Lewis acid like AlCl₃.[9] While effective, it requires handling of toxic gases.

Q3: My reaction is producing a significant amount of a byproduct that appears to be toluene. What is happening?

This indicates that a decarboxylation side reaction is occurring.

Underlying Cause:

Decarboxylation is the loss of the carboxylic acid group as CO₂. This can be promoted by acidic conditions and heat, which are often present in formylation reactions.[10][11] While benzoic acids are generally stable, the presence of strong acids and elevated temperatures can facilitate this side reaction.

Reaction Scheme:

5-Methylbenzoic acid → Toluene + CO₂

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter to control. Decarboxylation is often highly temperature-dependent.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.

  • Moderate Acidity: If possible, use the minimum amount of Lewis acid required to catalyze the reaction. An excess of strong acid can promote decarboxylation.

  • Alternative Methods: Consider formylation methods that proceed under milder conditions. However, for a deactivated substrate like 5-methylbenzoic acid, this may be a trade-off with reaction rate.

Q4: Is there a risk of polyformylation with 5-methylbenzoic acid?

The risk of adding more than one formyl group is generally low.

Rationale:

The formyl group is a deactivating group. Once the first formylation occurs, the aromatic ring becomes significantly less nucleophilic and therefore less reactive towards further electrophilic substitution.[12] Mono-formylation is the typical outcome for most formylation reactions on aromatic substrates.

Experimental Protocols

Vilsmeier-Haack Formylation

This method uses a Vilsmeier reagent, generated in situ from DMF and POCl₃.[13]

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (0-10°C). Stir for 30-60 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 5-methylbenzoic acid in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent.

Rieche Formylation

This powerful method is often suitable for less reactive aromatic compounds.[14]

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5-methylbenzoic acid in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to 0°C and add titanium tetrachloride (TiCl₄) dropwise.

  • Formylating Agent Addition: Slowly add dichloromethyl methyl ether dropwise, keeping the temperature at 0°C.

  • Reaction: Stir at 0°C or allow to slowly warm to room temperature while monitoring the reaction progress.

  • Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sulfate, and concentrate.

Data Summary Table

Formylation MethodTypical ReagentsKey AdvantagesPotential Side Reactions for 5-Methylbenzoic Acid
Vilsmeier-Haack DMF, POCl₃ (or SOCl₂)Mild, readily available reagents[15]Low reactivity, potential for decarboxylation at higher temps
Rieche Cl₂CHOMe, TiCl₄ (or SnCl₄)High reactivity, good for deactivated rings[5]Decarboxylation, requires highly anhydrous conditions
Gattermann-Koch CO, HCl, AlCl₃, CuClPowerful, uses simple precursors[9]Decarboxylation, requires handling of toxic gases

Purification of Formylated Products

The crude product from the formylation of 5-methylbenzoic acid will likely be a mixture of isomers and unreacted starting material.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, toluene) should be chosen where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.

  • Column Chromatography: For difficult separations of isomers, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used to elute the components.

By understanding the chemical principles governing the formylation of 5-methylbenzoic acid and anticipating potential side reactions, you can effectively troubleshoot your experiments and achieve your desired synthetic outcomes.

References

  • Deshpande, R. P., & Mahajan, D. T. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2025). Electrophilic aromatic directing groups. Retrieved January 14, 2026, from [Link]

  • Pearson+. (n.d.). Unlike most other electrophilic aromatic substitutions, sulfonati.... Retrieved January 14, 2026, from [Link]

  • Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2025). Rieche formylation. Retrieved January 14, 2026, from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved January 14, 2026, from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved January 14, 2026, from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved January 14, 2026, from [Link]

  • Serio, M. A., Bassilakis, R., & Solomon, P. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 735-743.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved January 14, 2026, from [Link]

  • Rieche, A., Gross, H., & Höft, E. (1967). Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses, 47, 1.

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Technical Support Center: 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Formyl-5-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive guidance on the stability and storage of this compound, presented in a practical question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound, providing the foundational knowledge for its proper use.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[2][4] To further preserve its integrity, storing it under an inert atmosphere, such as argon or nitrogen, is highly recommended.[5] While room temperature is generally acceptable for short periods, for long-term storage, maintaining a temperature below 25°C is advisable to minimize degradation.[1]

Q2: How does the presence of both an aldehyde and a carboxylic acid functional group affect the stability of this molecule?

A2: The dual functionality of this compound presents unique stability considerations. The aldehyde group is susceptible to oxidation, which can convert it to a carboxylic acid, leading to the formation of 5-methylisophthalic acid.[6] Aldehydes are generally less stable than carboxylic acids and ketones.[7] The carboxylic acid group, while more stable, can participate in intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.[8][9]

Q3: What are the initial signs of degradation I should look for?

A3: Visual inspection can often reveal initial signs of degradation. A change in color from its typical appearance (often a white to off-white or light cream powder) or the development of an unusual odor can indicate chemical changes.[3] Clumping or changes in the powder's consistency may suggest moisture absorption. For more subtle degradation, analytical techniques such as NMR or HPLC should be used to assess purity.

Q4: Is it necessary to handle this compound in a fume hood?

A4: Yes, it is recommended to handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][10] This is to avoid inhalation of the powder or any potential vapors, which may cause respiratory irritation.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[1][10]

Q5: Can I store solutions of this compound? If so, what are the recommended solvents and conditions?

A5: While storing the compound in its solid form is optimal for long-term stability, solutions can be prepared for experimental use. For solubility, methanol is a suitable solvent. If solutions are to be stored, even for a short period, they should be kept in tightly sealed containers in a refrigerator and protected from light to slow down potential degradation.[4] Due to the reactivity of the aldehyde group, it is best to use freshly prepared solutions for reactions.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the use of this compound, with an emphasis on the underlying chemical principles.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. Degradation of the starting material.Verify the purity of your this compound using an appropriate analytical method (e.g., NMR, LC-MS). If degradation is confirmed, use a fresh batch or purify the existing stock. Ensure all storage recommendations have been followed.
The compound has changed color or developed an odor. Oxidation of the aldehyde group or other decomposition.The aldehyde functionality is prone to air oxidation.[11] This can be accelerated by exposure to light and heat.[4] While a slight color change may not significantly impact all applications, it is an indicator of impurity. For sensitive reactions, purification by recrystallization may be necessary. To prevent this, always store the compound in a tightly sealed container, under an inert atmosphere if possible, and away from light.
Difficulty dissolving the compound in a previously used solvent. The compound may have polymerized or absorbed moisture.The aldehyde group can be susceptible to polymerization over time. Check for a change in the physical state of the compound, such as becoming thicker or solid if it was previously more mobile.[12] If moisture absorption is suspected, drying the compound under a vacuum may help. However, if significant degradation has occurred, purification or a new batch is recommended.
Observed variability between different batches of the compound. Differences in purity from the supplier or degradation during storage.Always source high-purity starting materials.[4] It is good practice to qualify a new batch of any reagent with a standard analytical technique to confirm its identity and purity before use in critical experiments.

Visualizing Degradation: A Potential Pathway

The primary route of degradation for this compound under aerobic conditions is the oxidation of the highly reactive aldehyde group. This process converts the aldehyde to a carboxylic acid, resulting in the formation of an isophthalic acid derivative.

Caption: Potential oxidative degradation pathway of this compound.

Experimental Protocols

Protocol 1: Standard Handling and Weighing Procedure

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][10] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Container Handling: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dispensing: Use a clean spatula to dispense the required amount of the solid onto weighing paper or into a suitable container. Avoid creating dust.

  • Sealing: Immediately and tightly reseal the main container after dispensing. If the compound is stored under an inert atmosphere, purge the headspace with the inert gas before sealing.

  • Cleanup: Clean any spills promptly. Dispose of contaminated materials according to your institution's guidelines. Wash hands thoroughly after handling.[10]

Protocol 2: Preparation of a Stock Solution in Methanol

  • Solvent Preparation: Use anhydrous, high-purity methanol for the best results.

  • Calculation: Calculate the mass of this compound required to achieve the desired concentration.

  • Dissolution: In a fume hood, add the weighed solid to a volumetric flask. Add a portion of the methanol and swirl gently to dissolve the solid. Sonication may be used to aid dissolution if necessary.

  • Final Volume: Once the solid is completely dissolved, add methanol to the calibration mark of the volumetric flask.

  • Storage: If the solution is not for immediate use, transfer it to a clean, dry amber glass bottle to protect it from light.[4] Store in a refrigerator. For best results, use the solution as quickly as possible.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Homework.Study.com. Compare the stability of carboxylic acids, aldehydes and ketones.
  • Consolidated Chemical.
  • Sigma-Aldrich. (2025, June 27).
  • Apollo Scientific. 3-Formylbenzoic acid.
  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Thermo Fisher Scientific. (2009, September 22).
  • Chemspace. This compound - C9H8O3 | CSSS00009914923.
  • LGC Standards. This compound.
  • Fisher Scientific.
  • MSU chemistry. Aldehydes and Ketones.
  • Sigma-Aldrich. (2024, September 6).
  • ResearchGate. Interactions between Carboxylic Acids and Aldehydes: A Rotational Study of HCOOH–CH 2 O | Request PDF.
  • University of California, Riverside. Chapter 13 Carbonyl Compounds: Ketones, Aldehydes, Carboxylic Acids - Organic Chemistry.
  • Fisher Scientific. (2023, September 27).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific.
  • CymitQuimica. (2024, December 19).
  • Science Ready. Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry.
  • CymitQuimica. (2024, December 19).
  • ChemicalBook. (2025, October 14). This compound | 4481-27-0.
  • Allan Chemical Corporation. (2025, October 23).
  • Pell Wall Blog - Help & Support. (2013, February 7).
  • BLD Pharm. 4481-27-0|this compound.
  • PubChem - NIH. This compound | C9H8O3 | CID 19788173.
  • PubChem. 3-Formyl-5-(methoxycarbonyl)benzoic acid | C10H8O5 | CID 29923355.
  • CAS Common Chemistry. 5-Formyl-2-hydroxy-3-methylbenzoic acid.
  • CymitQuimica. This compound.
  • ResearchGate.
  • NIH. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants.
  • Sigma-Aldrich. 3-Formylbenzoic acid 3-Carboxybenzaldehyde.
  • PubChem. 3-Formyl-2-hydroxy-5-methylbenzoic acid | C9H8O4 | CID 13026931.

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Technical Support Center: Optimization of Reaction Conditions for 3-Formyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Formyl-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and structurally related molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our approach is grounded in established principles of organic synthesis, aiming to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique challenge in selective oxidation. The target molecule contains both an aldehyde and a carboxylic acid group, which necessitates a carefully controlled oxidation strategy, likely starting from 3,5-dimethylbenzoic acid or a related precursor. The primary difficulty lies in achieving selective oxidation of one methyl group to an aldehyde without over-oxidation to a carboxylic acid, while the other methyl group is either pre-oxidized or remains unreacted. This guide will help you navigate the common pitfalls associated with this delicate transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most logical precursor is 3,5-dimethylbenzoic acid. The challenge then becomes the selective oxidation of one of the two methyl groups to a formyl group. Alternative routes could involve the formylation of 3-methylbenzoic acid, though directing the formylation to the 5-position while avoiding reaction at other sites can be difficult.

Q2: Which oxidizing agents are suitable for the selective oxidation of a methyl group to an aldehyde?

Achieving selective oxidation to the aldehyde stage without further oxidation to the carboxylic acid is a known challenge in organic synthesis.[1] Several methods have been developed to address this:

  • Cerium(IV) compounds: Reagents like Ceric Ammonium Nitrate (CAN) can be effective for the selective oxidation of methylarenes to aldehydes. The reaction rate is often sensitive to electronic effects of other substituents on the aromatic ring.[2]

  • Chromium(VI) reagents: Modified chromium(VI) oxide procedures can yield aldehydes, often proceeding through a geminal diacetate intermediate which is then hydrolyzed.[2]

  • Manganese dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for benzylic alcohols to aldehydes. This would necessitate a two-step process: selective mono-bromination of a methyl group followed by hydrolysis to the alcohol and subsequent oxidation.

  • Catalytic methods: Palladium-catalyzed oxidations under mild conditions have been explored for the selective oxidation of methyl groups.[3] Additionally, cost-effective methods using molybdenum catalysts with hydrogen peroxide as a green oxidant have been developed.[4]

Q3: How can I monitor the progress of the reaction effectively?

Regular monitoring is crucial for optimizing this reaction and preventing over-oxidation. Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable solvent system should be developed to clearly separate the starting material (3,5-dimethylbenzoic acid), the desired product (this compound), and the potential over-oxidation byproduct (5-methylisophthalic acid). High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.

Q4: What are the most likely side products in this synthesis?

The primary side products to anticipate are:

  • 5-methylisophthalic acid: This results from the over-oxidation of the desired aldehyde product.

  • Unreacted starting material: Incomplete conversion is a common issue when using mild conditions to avoid over-oxidation.

  • Di-aldehyde or di-acid: If starting from a precursor with two methyl groups, oxidation of both can occur.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or HPLC analysis shows predominantly unreacted 3,5-dimethylbenzoic acid.

Possible Causes & Solutions:

  • Insufficiently active oxidant: The chosen oxidizing agent may not be potent enough under the applied conditions.

    • Solution: Increase the reaction temperature incrementally. However, be cautious as higher temperatures can also promote over-oxidation.[5] Consider switching to a more powerful, yet selective, oxidizing system.

  • Poor solubility of reagents: If the starting material and oxidant are not in the same phase, the reaction rate will be very slow.

    • Solution: Choose a solvent system that dissolves all reactants. For permanganate oxidations, which are often biphasic, the use of a phase-transfer catalyst can significantly improve the reaction rate.

  • Catalyst deactivation: In catalytic systems, the catalyst may be poisoned by impurities or degrade over time.

    • Solution: Ensure the purity of all reagents and solvents. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst.

Problem 2: Formation of Over-oxidized Product (5-methylisophthalic acid)

Symptoms: The major product observed is the di-carboxylic acid, with little to no desired aldehyde.

Possible Causes & Solutions:

  • Oxidizing agent is too strong: Aggressive oxidants like hot, acidic potassium permanganate will readily oxidize both the methyl group and the intermediate aldehyde to a carboxylic acid.[6][7]

    • Solution: Switch to a milder, more selective oxidant known to favor aldehyde formation, such as cerium(IV) salts or specific chromium(VI) reagents.[2]

  • Reaction temperature is too high: Elevated temperatures can provide the activation energy needed for the second oxidation step from aldehyde to carboxylic acid.

    • Solution: Perform the reaction at a lower temperature. This may require a longer reaction time, so careful monitoring is essential.

  • Prolonged reaction time: Leaving the reaction to run for too long, even under mild conditions, can lead to the accumulation of the over-oxidized product.

    • Solution: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the optimal amount of the desired product is formed.

Problem 3: A Complex Mixture of Products is Obtained

Symptoms: TLC or NMR of the crude product shows multiple spots/peaks that are difficult to identify.

Possible Causes & Solutions:

  • Non-selective reaction conditions: The chosen conditions may be promoting multiple side reactions.

    • Solution: Re-evaluate the entire reaction setup. Consider a different solvent, a more selective catalyst, or a lower temperature. Protecting groups may be necessary for other functional groups on the molecule if they are not compatible with the reaction conditions.

  • Decomposition of starting material or product: The reaction conditions may be too harsh, leading to the degradation of the desired molecules.

    • Solution: Employ milder reaction conditions. If the product is known to be unstable, ensure the work-up procedure is performed quickly and at a low temperature.

Experimental Protocols

While a definitive, optimized protocol for this specific transformation is not widely published, the following general procedures for selective methyl group oxidation can serve as a starting point for your optimization studies.

Protocol 1: Oxidation using Ceric Ammonium Nitrate (CAN)

This protocol is based on general procedures for the selective oxidation of methylarenes.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in a suitable solvent such as aqueous acetonitrile or acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath and slowly add a solution of Ceric Ammonium Nitrate (2.0-2.5 equivalents) in the same solvent.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C and monitor its progress by TLC every 30 minutes.

  • Work-up: Once the desired product is maximized, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Modified Chromium (VI) Oxidation

This approach is adapted from methods that utilize an intermediate diacetate to prevent over-oxidation.[2]

  • Reaction Setup: Dissolve 3,5-dimethylbenzoic acid (1 equivalent) in a mixture of acetic anhydride and acetic acid.

  • Addition of Oxidant: Cool the mixture to 0 °C and add chromium(VI) oxide (CrO₃) in small portions.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature while monitoring by TLC.

  • Hydrolysis: Once the intermediate is formed, carefully add water and heat the mixture to hydrolyze the diacetate to the aldehyde.

  • Work-up and Purification: After cooling, extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

Data Presentation

The following table provides a starting point for optimizing reaction parameters. The values should be adjusted based on experimental observations.

ParameterCondition A (Mild)Condition B (Intermediate)Condition C (Forcing)Expected Outcome
Oxidant MnO₂ (activated)Ceric Ammonium NitrateKMnO₄ (cold, dilute)Selectivity vs. Reactivity
Temperature Room Temperature40-60 °C80-100 °CIncreased rate, risk of over-oxidation
Solvent DichloromethaneAcetonitrile/WaterPyridine/WaterSolubility and reactivity modulation
Reaction Time 12-24 hours4-8 hours1-3 hoursDependent on conditions and monitoring

Visualization of Reaction Pathway and Troubleshooting

Reaction_Pathway Start 3,5-Dimethylbenzoic Acid Product This compound Start->Product Selective Oxidation (e.g., CAN, CrO3) SideProduct 5-Methylisophthalic Acid Product->SideProduct Over-oxidation (Harsh conditions)

Caption: Synthetic pathway from 3,5-dimethylbenzoic acid.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Conversion Check Conversion Rate Start->Check_Conversion Check_Side_Products Analyze Side Products Check_Conversion->Check_Side_Products No Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Overoxidation High Over-oxidation Check_Side_Products->High_Overoxidation Over-oxidation is major Increase_Reactivity Increase Temperature/ Use Stronger Oxidant Low_Conversion->Increase_Reactivity Decrease_Reactivity Decrease Temperature/ Use Milder Oxidant/ Shorten Reaction Time High_Overoxidation->Decrease_Reactivity

Caption: Troubleshooting workflow for low product yield.

References

  • Benchchem.
  • Benchchem.
  • Chemistry LibreTexts. 16.3: Reactions of alkylbenzenes. [Link]

  • Giri, R., et al. (2005). Pd-catalyzed stereoselective oxidation of methyl groups by inexpensive oxidants under mild conditions: a dual role for carboxylic anhydrides in catalytic C--H bond oxidation. Angewandte Chemie International Edition, 44(45), 7420-4. [Link]

  • Potthast, A., et al. (1995). Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes. The Journal of Organic Chemistry, 60(14), 4320-4321. [Link]

  • Yoshida, H., et al. (2013). Photocatalytic selective oxidation of the terminal methyl group of dodecane with molecular oxygen over atomically dispersed Ti in a mesoporous SiO2 matrix. Green Chemistry, 15(7), 1824-1832. [Link]

  • Potthast, A., Rosenau, T., Chen, C. L., & Gratzl, J. S. (1995). Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes. The Journal of Organic Chemistry, 60(14), 4320–4321. [Link]

  • Science.gov. methyl group oxidation: Topics by Science.gov. [Link]

  • Thiruvengetam, P., & Chand, D. K. (2022). Cost-Effective and Widely Applicable Protocols for Controlled and Predictably Selective Oxidation of Methyl-/Alkylarenes to Corresponding Value-Added Carbonyls. The Journal of Organic Chemistry, 87(6), 4061–4077. [Link]

  • Pearson. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. [Link]

Sources

Technical Support Center: Purification of 3-Formyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Formyl-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this versatile bifunctional molecule. Purity is paramount, and this resource offers troubleshooting advice and detailed protocols to help you overcome common challenges encountered in the lab.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during the purification of this compound.

Q1: My final product is a yellowish or brown powder, not the expected white solid. What causes this discoloration and how can I fix it?

A: Discoloration is typically due to high molecular weight, colored byproducts formed from oxidation or side reactions.

  • Probable Cause: Air oxidation of the aldehyde group, especially under basic conditions or prolonged heating, can form colored impurities. Residual starting materials from syntheses involving strong oxidants (like KMnO4) can also introduce color.[1][2]

  • Recommended Solution:

    • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.[3] Boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[3][4] This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.

    • Proceed with Recrystallization: Allow the clear, hot filtrate to cool slowly to form pure, colorless crystals.[5]

Q2: After recrystallization, my product's melting point is low and has a broad range. What's the likely impurity?

A: A depressed and broad melting point range is a classic sign of impurities.[4] For this compound, the most common culprits are unreacted starting materials or isomeric byproducts.

  • Probable Cause: If synthesized via oxidation of 3,5-dimethylbenzoic acid, the primary impurity is likely the starting material itself.[1][6] The presence of isomeric acids can also have this effect.

  • Recommended Solution: Recrystallization Optimization

    • Solvent Choice: The key is to use a solvent system where the desired product has high solubility in hot solvent and low solubility in cold solvent, while the impurity has either very high or very low solubility in that solvent across the temperature range.[7] For benzoic acid derivatives, water, ethanol-water mixtures, or toluene are often effective.[5][8]

    • Purity Check: Before and after recrystallization, run a Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis to confirm the removal of the impurity spot/peak.[9][10]

Q3: I'm not getting any crystals to form after cooling my recrystallization solution, even after placing it in an ice bath. What should I do?

A: Crystal formation (nucleation) can sometimes be slow to initiate. This often happens if the solution is not sufficiently saturated or if the glassware is too clean.

  • Probable Cause:

    • Excess Solvent: You may have added too much solvent when dissolving the crude product.[11]

    • Lack of Nucleation Sites: Spontaneous crystal formation requires a starting point.

  • Troubleshooting Steps:

    • Boil Off Excess Solvent: Gently heat the solution to evaporate some of the solvent until you observe slight turbidity (cloudiness), indicating saturation. Then, allow it to cool again.

    • Induce Crystallization:

      • Scratching: Scratch the inside surface of the flask with a glass rod just below the solvent line.[5] The microscopic scratches provide nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

    • Patience: Allow the solution to cool slowly. Rapid cooling can lead to oiling out or the formation of very small, impure crystals.[3]

Q4: My main impurity is a neutral compound (e.g., an ester or an unreacted starting material without an acidic group). Is there a better method than recrystallization?

A: Yes, for separating acids from neutral or basic impurities, a liquid-liquid acid-base extraction is highly effective and often faster than recrystallization.[12][13]

  • Principle: The carboxylic acid group can be deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic solvent layer and can be separated.

  • Recommended Solution: See Protocol 2: Purification via Acid-Base Extraction for a detailed workflow.

Impurity Profile and Purification Strategy

The choice of purification method depends on the nature of the impurities.

Impurity TypeCommon ExamplesSourceRecommended Purification Method
Unreacted Starting Materials 3,5-Dimethylbenzoic acid, 1-bromo-3,5-dimethylbenzeneIncomplete oxidation or reactionRecrystallization, Acid-Base Extraction
Over-Oxidized Products 5-Methylisophthalic acidHarsh oxidation conditionsFractional Recrystallization, Steam Distillation[14]
Neutral Byproducts Esters (if using alcohol solvents), NitromesityleneSide reactions, esterificationAcid-Base Extraction[13]
Colored Impurities Polymeric or degradation productsAir oxidation, high temperaturesRecrystallization with Charcoal Treatment[3]
Inorganic Salts Cobalt acetate, Sodium carbonateCatalysts, bases used in reactionAqueous wash, Recrystallization, Acid-Base Extraction
Decision Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the observed characteristics of your crude product.

PurificationWorkflow start Crude this compound q1 Is the product highly colored (yellow/brown)? start->q1 charcoal Recrystallize with Activated Charcoal Treatment q1->charcoal Yes q2 Is the main impurity neutral (e.g., ester)? q1->q2 No end Pure Product (Verify with TLC/HPLC/Melting Point) charcoal->end extraction Perform Acid-Base Extraction q2->extraction Yes recrystallize Perform Standard Recrystallization q2->recrystallize No extraction->end recrystallize->end

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. This compound can cause skin, eye, and respiratory irritation.[15][16][17]

Protocol 1: Purification by Recrystallization

This is the most common method for purifying solid organic compounds.[7]

  • Solvent Selection: Based on solubility data, an ethanol/water mixture is a good starting point. The compound is soluble in alcohols like methanol.

  • Dissolution:

    • Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

    • Add the minimum amount of hot ethanol dropwise until the solid just dissolves.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

  • (Optional) Decolorization:

    • If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a spatula tip of activated charcoal.

    • Return the flask to the hotplate and gently boil for 5-10 minutes.

  • Hot Filtration:

    • Preheat a stemless glass funnel and a clean receiving Erlenmeyer flask on the hotplate. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization:

    • Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual soluble impurities from the crystal surfaces.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification via Acid-Base Extraction

This method is ideal for removing neutral or basic impurities.[12]

  • Dissolution: Dissolve 1.0 g of the crude product in ~20 mL of an organic solvent like ethyl acetate in a 100 mL separatory funnel.

  • Base Wash:

    • Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Stopper the funnel and shake gently, frequently venting to release CO₂ gas produced from the acid-base reaction.

    • Allow the layers to separate. The deprotonated 3-formyl-5-methylbenzoate salt will be in the upper aqueous layer. The neutral impurities will remain in the lower organic layer.

    • Drain the lower organic layer and set it aside. Collect the upper aqueous layer in a clean beaker or flask.

    • Repeat the extraction of the organic layer with another 10 mL of NaHCO₃ solution and combine the aqueous layers.

  • Re-acidification (Precipitation):

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper).

    • The pure this compound will precipitate out as a white solid.

  • Isolation and Washing:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of ice-cold deionized water to remove any residual salts (NaCl).

  • Drying: Dry the purified product as described in Protocol 1.

Mechanism of Acid-Base Extraction

This diagram illustrates how the target molecule moves between the organic and aqueous phases during the extraction process.

AcidBaseExtraction cluster_0 Step 1: Base Wash cluster_1 Step 2: After Separation cluster_2 Step 3: Re-acidification organic1 Organic Phase (EtOAc) - this compound (R-COOH) - Neutral Impurity (I) organic2 Organic Phase (EtOAc) - Neutral Impurity (I) (Discard) organic1->organic2 Impurity (I) remains aqueous2 Aqueous Phase - Sodium 3-formyl-5-methylbenzoate (R-COO- Na+) (Collect) organic1->aqueous2 R-COOH reacts with HCO3- to form water-soluble R-COO- aqueous1 Aqueous Phase (NaHCO3) - Na+ HCO3- aqueous3 Collected Aqueous Phase + HCl precipitate Pure Solid Precipitate - this compound (R-COOH) aqueous3->precipitate R-COO- Na+ reacts with H+ to precipitate R-COOH

Caption: Mechanism of purification by acid-base extraction.

References

  • Chemspace. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved January 14, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 14, 2026, from [Link]

  • Denison University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 14, 2026, from [Link]

  • YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. Retrieved January 14, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (n.d.). Supporting Information: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 14, 2026, from [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Formyl-2-hydroxy-5-methylbenzoic acid. Retrieved January 14, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 5-Formyl-2-hydroxy-3-methylbenzoic acid. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN102336658A - Production method of 3,5-dimethylbenzoic acid.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved January 14, 2026, from [Link]

  • European Medicines Agency. (2023). ICH Q14 Guideline on analytical procedure development. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Mesitoic acid. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Formylbenzoic acid. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2018). Solubility of Terephthaldialdehyde in N-Methyl-2-pyrrolidone and Solid–Liquid Phase Equilibrium for Ternary Systems. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Synthesis of 3-Formyl-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Formyl-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important organic intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you navigate potential synthetic hurdles and optimize your experimental outcomes.

Troubleshooting Guide: Isolating the Target, Eliminating the Byproducts

The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential byproducts. The most common issues arise from incomplete reactions, over-reactions, or lack of regioselectivity. This guide will help you identify and resolve these common problems.

Problem 1: The final product is contaminated with a significant amount of starting material (3,5-dimethylbenzoic acid).
  • Likely Cause: Incomplete oxidation of one of the methyl groups of 3,5-dimethylbenzoic acid. This is a common issue when using oxidizing agents like potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN). The reaction may have been stopped prematurely, or the oxidizing agent may have been depleted.

  • Troubleshooting Steps:

    • Reaction Monitoring: Before full workup, it is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

    • Reagent Stoichiometry: Ensure that the molar ratio of the oxidizing agent to the starting material is adequate. A slight excess of the oxidant may be necessary to drive the reaction to completion.

    • Reaction Time and Temperature: The reaction may require longer reaction times or a modest increase in temperature to proceed to completion. However, be cautious as harsh conditions can lead to over-oxidation.

    • Purification: If the reaction is incomplete, the starting material can often be separated from the product by column chromatography on silica gel, though their polarities might be close. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity can be effective. Alternatively, recrystallization from a suitable solvent system may selectively crystallize the desired product, leaving the more soluble starting material in the mother liquor.

Problem 2: An impurity with a higher molecular weight, corresponding to a dicarboxylic acid, is detected.
  • Likely Cause: Over-oxidation of the starting material, 3,5-dimethylbenzoic acid, leading to the formation of 5-methylisophthalic acid . This occurs when both methyl groups are oxidized to carboxylic acids.[1][2]

  • Troubleshooting Steps:

    • Control of Reaction Conditions: Carefully control the reaction temperature and the amount of oxidizing agent. Using a milder oxidizing agent or performing the reaction at a lower temperature can help to prevent over-oxidation.

    • Slow Addition of Oxidant: Adding the oxidizing agent portion-wise over a period of time can help to maintain a lower concentration of the oxidant in the reaction mixture, thus reducing the likelihood of over-oxidation.

    • Purification: 5-Methylisophthalic acid is significantly more polar than this compound due to the presence of two carboxylic acid groups. This difference in polarity can be exploited for separation.

      • Acid-Base Extraction: A careful pH-controlled aqueous extraction can be used. At a specific pH, the dicarboxylic acid will be deprotonated and soluble in the aqueous phase, while the desired product with a single carboxylic acid may remain in the organic phase.

      • Column Chromatography: Separation by column chromatography is also a viable option, with the more polar 5-methylisophthalic acid having a lower retention factor (Rf) on a silica gel plate.

Problem 3: The NMR spectrum shows a mixture of isomers, with the formyl group at different positions on the aromatic ring.
  • Likely Cause: Lack of regioselectivity during the formylation of 3-methylbenzoic acid. Common formylation methods like the Rieche formylation or Vilsmeier-Haack reaction can sometimes yield a mixture of isomers.[3][4][5] The primary isomeric byproduct would be 3-formyl-2-methylbenzoic acid .

  • Troubleshooting Steps:

    • Choice of Formylation Method: The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, is often preferred for its milder conditions and potentially higher regioselectivity with certain substrates.[4][5]

    • Reaction Conditions: The choice of Lewis acid and solvent can significantly influence the regioselectivity of the formylation reaction. It is advisable to screen different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) and solvents to optimize for the desired isomer.

    • Purification: Isomers can be challenging to separate due to their similar physical properties.

      • Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective separation technique.

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most common approaches are:

  • Oxidation of 3,5-dimethylbenzaldehyde: This is a selective oxidation of the aldehyde group to a carboxylic acid, which is generally a high-yielding reaction with fewer byproducts.

  • Formylation of 3-methylbenzoic acid: This involves introducing a formyl group onto the aromatic ring of 3-methylbenzoic acid. The Rieche formylation is a commonly employed method for this transformation.[4][5]

Q2: Why is 5-methylisophthalic acid a common byproduct in the oxidation of 3,5-dimethylbenzoic acid?

A2: 5-Methylisophthalic acid is formed when both methyl groups of 3,5-dimethylbenzoic acid are oxidized to carboxylic acids.[1][2] This is a result of over-oxidation, which can occur if the reaction conditions are too harsh (e.g., high temperature, excess oxidizing agent) or if the reaction is allowed to proceed for too long.

Q3: How can I confirm the presence of isomeric byproducts in my sample?

A3: The most definitive method for identifying isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show distinct sets of peaks for each isomer, particularly in the aromatic region and for the formyl proton. Additionally, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS can be used to separate and identify compounds with the same mass-to-charge ratio.

Q4: Are there any specific safety precautions I should take during a Rieche formylation?

A4: Yes, the Rieche formylation uses dichloromethyl methyl ether, which is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.[4][5] The Lewis acids used, such as titanium tetrachloride (TiCl₄), are corrosive and react violently with water. Therefore, all glassware should be dry, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Rieche Formylation of 3-Methylbenzoic Acid

This protocol provides a general procedure for the synthesis of this compound via Rieche formylation.

Materials:

  • 3-Methylbenzoic acid

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylbenzoic acid (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (2 equivalents) to the solution via a syringe.

  • To this mixture, add dichloromethyl methyl ether (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizing Reaction Pathways and Byproduct Formation

Main Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts cluster_oxidation Oxidation Route cluster_formylation Formylation Route 3,5-dimethylbenzoic acid 3,5-dimethylbenzoic acid This compound This compound 3,5-dimethylbenzoic acid->this compound Partial Oxidation 5-methylisophthalic acid 5-methylisophthalic acid This compound->5-methylisophthalic acid Over-oxidation 3-methylbenzoic acid 3-methylbenzoic acid Target Product This compound 3-methylbenzoic acid->Target Product Rieche Formylation Isomeric Byproduct 3-formyl-2-methylbenzoic acid 3-methylbenzoic acid->Isomeric Byproduct Lack of Regioselectivity

Caption: Synthetic routes to this compound and common byproducts.

Troubleshooting Workflow for Product Impurities

Troubleshooting_Workflow Start Crude Product Analysis (NMR, LC-MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected SM_Present Starting Material Present? Impurity_Detected->SM_Present Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Higher_MW Higher MW Impurity? SM_Present->Higher_MW No Incomplete_Reaction Incomplete Reaction (Oxidation) SM_Present->Incomplete_Reaction Yes Isomer_Detected Isomeric Impurity? Higher_MW->Isomer_Detected No Over_Oxidation Over-Oxidation (5-methylisophthalic acid) Higher_MW->Over_Oxidation Yes Poor_Regioselectivity Poor Regioselectivity (Isomer Formation) Isomer_Detected->Poor_Regioselectivity Yes

Caption: A decision tree for troubleshooting impurities in the synthesis.

References

  • PrepChem.com. Preparation of 3,5-dimethylbenzoic acid. Available at: [Link]

  • Chemspace. This compound. Available at: [Link]

  • Google Patents. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

  • Wikipedia. Rieche formylation. Available at: [Link]

  • Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Available at: [Link]

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Technical Support Center: Recrystallization of 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Formyl-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have structured this guide to move from frequently asked questions to in-depth troubleshooting, ensuring you can achieve the highest purity for your material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues that arise during the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

A: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature. For this compound, which is a moderately polar aromatic carboxylic acid, several options should be considered.

The principle of "like dissolves like" is a useful starting point.[2] The molecule possesses a polar carboxylic acid group (-COOH), a moderately polar formyl group (-CHO), and a nonpolar methyl-substituted benzene ring. This structure suggests that moderately polar solvents or a mixed solvent system will be most effective.

Solvent Selection Guide for this compound

SolventBoiling Point (°C)PolarityRationale & Considerations
Water 100HighBenzoic acid itself has low solubility in cold water but significantly higher solubility in hot water, making it a good choice for the parent compound.[3][4] The added functional groups on this compound may decrease its solubility in water, potentially requiring large volumes. It is an excellent, safe, and inexpensive choice if solubility parameters are met.
Ethanol 78HighGenerally a good solvent for carboxylic acids. However, the compound may be too soluble even at room temperature, leading to poor recovery. Often best used as part of a mixed-solvent system.
Ethanol/Water Mix 78-100VariableAn excellent choice. The compound can be dissolved in a minimum amount of hot ethanol, followed by the slow addition of hot water until the solution becomes faintly cloudy (the saturation point). Reheating to clarify and then slow cooling often yields high-purity crystals.
Toluene 111LowThe aromatic nature of toluene can effectively dissolve the benzene ring portion of the molecule at elevated temperatures. It is a good option if polar impurities need to be removed.
Acetic Acid 118HighOften used for recrystallizing aromatic carboxylic acids.[5] Its acidic nature can suppress the deprotonation of the carboxylic acid, which can be beneficial. However, it can be difficult to remove completely from the final product.

Initial small-scale testing with 10-20 mg of your crude material in 1-2 mL of each potential solvent is strongly recommended to determine the best choice empirically.[2]

Q2: My product has "oiled out" into liquid droplets instead of forming solid crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the saturated solution is cooled below the melting point of the compound before crystallization begins.[6] Given that this compound has a melting point of 182-185°C[7], this is less likely to happen in solvents like water or ethanol unless the crude material is highly impure, causing significant melting point depression.

Causality & Solution Workflow:

  • Cause: The solution is likely too concentrated, or the cooling rate is too rapid.

  • Solution: Reheat the mixture until the oil fully dissolves. Add a small amount (10-20% more) of the hot solvent to decrease the concentration.[6] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools slowly can facilitate proper crystal nucleation.

Q3: I've cooled the solution, but no crystals have formed. What should I do?

A: The absence of crystals upon cooling typically indicates that the solution is not supersaturated, either because too much solvent was used or the compound is more soluble than anticipated.[6][8]

Troubleshooting Steps:

  • Induce Crystallization: First, try to initiate crystal growth. Scratch the inside of the flask with a glass rod just below the solvent line.[3][6] The microscopic scratches provide nucleation sites for crystal formation.

  • Seed Crystals: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.[3]

  • Reduce Solvent Volume: If induction methods fail, too much solvent is the likely culprit.[6] Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could cause the product to precipitate out rapidly with impurities.

  • Lower the Temperature: Place the flask in an ice bath to further decrease the solubility of your compound. This should be a last resort, as rapid cooling can sometimes trap impurities.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and logical frameworks for resolving more complex recrystallization issues.

Guide 1: Systematic Solvent Selection Protocol

This protocol outlines a methodical approach to identifying the optimal solvent system.

Step-by-Step Methodology:

  • Preparation: Place approximately 20 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different candidate solvent (e.g., water, ethanol, toluene, ethyl acetate). Agitate the tubes. A suitable solvent should not dissolve the compound at room temperature.[1][9]

  • Hot Solvent Test: Gently heat the test tubes that passed the room temperature test in a water or sand bath. Gradually add more solvent in 0.2 mL increments until the solid dissolves completely. A good solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).

  • Cooling Test: Allow the tubes with dissolved solid to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.

  • Mixed Solvent Test: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, like hot ethanol). Then, add a "poor" solvent (one in which it is insoluble, like water) dropwise at an elevated temperature until the solution turns cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Guide 2: Troubleshooting Workflow for Recrystallization Failure

This decision tree provides a logical path to diagnose and solve common recrystallization problems.

G start Experiment Complete: What is the issue? issue1 No Crystals Formed start->issue1 issue2 Product 'Oiled Out' start->issue2 issue3 Yield is Very Low start->issue3 issue4 Product is Impure start->issue4 sol_clear Is the cooled solution clear? issue1->sol_clear reheat Action: Reheat to dissolve oil. Add 10-20% more solvent. issue2->reheat too_much_solvent Did you use a large volume of solvent? issue3->too_much_solvent premature_xtal Did crystals form during hot filtration? issue3->premature_xtal wash Action: Ensure crystals are washed with a small amount of cold, fresh solvent. issue4->wash scratch Action: Scratch flask interior or add seed crystal. sol_clear->scratch Yes evap Action: Boil off some solvent to increase concentration. Re-cool slowly. scratch->evap Still no crystals slow_cool Action: Cool solution much more slowly. Use insulation. reheat->slow_cool loss_filtrate Action: Minimize solvent used. Cool filtrate in ice bath to recover more product. too_much_solvent->loss_filtrate Yes reheat_filter Action: Reheat solution before filtering. Use a pre-heated funnel. premature_xtal->reheat_filter Yes cool_rate Was cooling too rapid? wash->cool_rate recrystallize Action: Perform a second recrystallization, potentially with a different solvent. cool_rate->recrystallize No, still impure slow_cool2 Action: Repeat and ensure slow cooling to prevent impurity trapping. cool_rate->slow_cool2 Yes

Caption: Troubleshooting Decision Tree for Recrystallization.

Part 3: Standard Operating Procedure (SOP)

This section provides a detailed, step-by-step methodology for the recrystallization of this compound using an ethanol/water mixed solvent system.

SOP: Recrystallization of this compound
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution gently boiling on a hot plate.

  • Hot Filtration (Optional):

    • This step is only necessary if insoluble impurities are visible in the hot solution.

    • Pre-heat a funnel by placing it in the neck of a clean receiving flask that is being heated on the hot plate. Place a fluted filter paper in the funnel.

    • Pour the hot solution quickly through the pre-heated funnel to remove insoluble impurities. This step minimizes premature crystallization in the funnel.[1]

  • Saturation and Crystallization:

    • To the clear, hot ethanol solution, add hot water dropwise until the solution remains faintly cloudy, indicating it is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Crystal Collection:

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-20 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold fresh solvent (the same ethanol/water ratio) to remove any adhering impurities from the mother liquor.

  • Drying:

    • Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a vacuum oven at a moderate temperature.

Recrystallization Workflow Diagram

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B optional C 3. Cool Solution Slowly to Induce Crystallization A->C B->C D 4. Collect Crystals via Vacuum Filtration C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Pure Crystals E->F

Caption: General Experimental Workflow for Recrystallization.

References
  • Finding the best solvent for recrystallisation. RSC Education. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. [Link]

  • Recrystallization of Benzoic Acid. Lander University. [Link]

  • Purification of carboxylic acids by complexation with selective solvents.
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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation and characterization of 3-Formyl-5-methylbenzoic acid (CAS: 4481-27-0)[1]. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causality behind spectral features and experimental design, ensuring a robust and validated analytical approach.

Introduction: The Imperative for Rigorous Characterization

This compound is a bespoke building block in medicinal chemistry and materials science. Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group on a substituted aromatic ring, offers versatile reaction handles. However, this same complexity necessitates unambiguous structural confirmation to ensure purity, identify potential isomers, and guarantee downstream success in synthesis or biological screening. Spectroscopic methods are the cornerstone of this process, with IR and NMR spectroscopy providing complementary data for a complete molecular portrait. This guide will dissect the expected spectral data from both techniques, compare their analytical strengths, and provide validated protocols for data acquisition.

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

Infrared spectroscopy is an invaluable first-pass analytical technique, providing rapid and definitive evidence for the presence or absence of key functional groups. The principle hinges on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies. For this compound, the key is to identify the characteristic vibrations of the carboxylic acid, aldehyde, and substituted aromatic ring.

The most telling feature of a carboxylic acid is the extremely broad O-H stretching band, which typically spans from 3300 to 2500 cm⁻¹[2][3]. This broadening is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of vibrational states. This single feature is often sufficient to tentatively identify the carboxylic acid moiety.

Complementing this are the two distinct carbonyl (C=O) stretching vibrations. Due to conjugation with the aromatic ring, the carboxylic acid C=O stretch is expected around 1700-1680 cm⁻¹, while the aldehyde C=O stretch appears at a slightly higher frequency, typically 1705-1685 cm⁻¹[3][4]. The aldehyde is further confirmed by the presence of two weak but characteristic C-H stretching bands near 2850 and 2750 cm⁻¹[4][5].

Table 1: Predicted Infrared Absorption Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
3300 - 2500O-H stretch (H-bonded)Carboxylic AcidStrong, Very Broad
~3050C-H stretchAromaticMedium-Weak
~2920C-H stretchMethylMedium-Weak
~2850 & ~2750C-H stretch (Fermi doublet)AldehydeWeak
~1700C=O stretchCarboxylic Acid & AldehydeStrong, Sharp
1600 - 1475C=C stretchAromatic RingMedium, Multiple Bands
~1300C-O stretchCarboxylic AcidMedium
900 - 690C-H out-of-plane bendAromaticStrong

Note: The two C=O stretches may overlap, appearing as a single, slightly broadened strong peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While IR confirms the functional groups, NMR spectroscopy maps the precise atomic connectivity, providing the gold standard for structural elucidation. It distinguishes between chemically non-equivalent nuclei (¹H and ¹³C) based on their local electronic environments.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is predicted to be highly diagnostic. The electron-withdrawing nature of the aldehyde and carboxylic acid groups strongly deshields the protons attached to or near them, shifting their signals significantly downfield (to higher ppm values).

  • Carboxylic Acid Proton (-COOH): This proton is highly acidic and deshielded, typically appearing as a broad singlet far downfield, often above 10 ppm, and sometimes as high as 13 ppm[6][7]. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aldehyde Proton (-CHO): The aldehyde proton is also strongly deshielded by the adjacent carbonyl and is expected to appear as a sharp singlet between 9 and 10 ppm[6][8]. This region has very few other signals, making this peak a clear indicator of the aldehyde group.

  • Aromatic Protons (Ar-H): The 1,3,5-trisubstituted pattern of the benzene ring will give rise to three distinct signals in the aromatic region (typically 7.0-8.5 ppm). Due to the meta-positioning of all substituents, the coupling between these protons will be small (meta-coupling, J ≈ 2-3 Hz), resulting in signals that may appear as sharp singlets or narrowly split multiplets.

  • Methyl Protons (-CH₃): The methyl group, being attached to the aromatic ring, will appear as a singlet around 2.4 ppm[7]. It is a singlet because it has no adjacent protons to couple with.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-COOH>10.0Broad Singlet1HHighly deshielded, acidic proton.
-CHO9.0 - 10.0Singlet1HStrongly deshielded by the carbonyl group[6][8].
Ar-H7.5 - 8.5Singlet / Multiplet3HDeshielded by aromatic ring current and EWGs.
-CH₃~2.4Singlet3HTypical chemical shift for an aryl methyl group[7].
¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insight into their hybridization and chemical environment.

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals will be present in the most downfield region of the spectrum. The aldehyde carbonyl is typically found further downfield (~190-200 ppm) than the carboxylic acid carbonyl (~165-175 ppm)[9][10].

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons bearing the substituents (C1, C3, C5) will be quaternary and appear at different chemical shifts from the carbons bearing protons (C2, C4, C6).

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear in the most upfield region of the spectrum, typically around 20-25 ppm[7].

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted δ (ppm)Rationale
Aldehyde C=O190 - 200Highly deshielded carbonyl carbon[9].
Carboxylic Acid C=O165 - 175Standard range for a carboxylic acid carbonyl[10].
Aromatic C (Substituted)130 - 150Quaternary carbons within the aromatic ring.
Aromatic C-H115 - 135Protonated carbons within the aromatic ring.
Methyl C20 - 25Typical chemical shift for an aryl methyl carbon[7].

A Comparative Analysis: The Synergy of IR and NMR

Neither technique alone is sufficient for complete, validated characterization. Their power lies in their complementary nature.

FeatureInfrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Presence of functional groups.Detailed molecular structure and connectivity.
Speed Very fast (typically < 1 minute).Slower (minutes to hours, depending on experiment).
Sample Amount Minimal (µg to mg).Requires more sample (typically > 1 mg).
Key Insights for this Molecule Rapidly confirms the presence of -COOH, -CHO, and the aromatic ring.Determines the exact substitution pattern on the ring, confirms the number of protons and carbons, and proves isomeric purity.
Limitations The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret. Cannot distinguish between isomers (e.g., 3-Formyl-4-methylbenzoic acid).Less sensitive than IR. Requires deuterated solvents.

The logical workflow is to first use IR as a rapid screening tool. If the expected functional groups are present, NMR is then employed to provide the definitive, high-resolution structural proof.

Visualization of the Analytical Workflow

The following diagram illustrates a robust workflow for the spectroscopic characterization of a sample purported to be this compound.

G cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Data Interpretation & Validation Sample Test Sample FTIR FTIR Analysis Sample->FTIR Quick Screen NMR_H ¹H NMR Analysis Sample->NMR_H FG_ID Functional Group Identification FTIR->FG_ID NMR_C ¹³C NMR Analysis Struct_Elucid Structural Elucidation & Isomer Check NMR_C->Struct_Elucid Final_Confirm Final Confirmation FG_ID->Final_Confirm Struct_Elucid->Final_Confirm

Caption: Workflow for comprehensive spectroscopic characterization.

Experimental Protocols

Adherence to standardized protocols is critical for generating reproducible and trustworthy data.

Protocol 1: FTIR Data Acquisition using Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Preparation: Place a small amount (1-5 mg) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument's software. Label the significant peaks corresponding to the key functional groups.

Protocol 2: ¹H and ¹³C NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate. Set the receiver gain automatically.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. This requires significantly more scans than the ¹H spectrum due to the low natural abundance of ¹³C. A spectral width of ~220 ppm is standard.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and pick all peaks in both spectra.

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic use of IR and NMR spectroscopy. IR provides a rapid and indispensable check for the required chemical functionalities—carboxylic acid and aldehyde. Subsequently, ¹H and ¹³C NMR deliver an unambiguous confirmation of the molecular structure, establishing the precise substitution pattern and providing the ultimate proof of identity and purity. This dual-pronged approach represents a self-validating system, ensuring the quality and integrity of this important chemical intermediate for all subsequent applications.

References

  • Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). NMR Chemical Shifts - Shielded vs Deshielded (Upfield vs downfield). YouTube. Available at: [Link]

  • UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Supporting Information. (2019). Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Angew. Chem. Int. Ed. Available at: [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. Available at: [Link]

  • ResearchGate. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Available at: [Link]

  • University of Puget Sound. (n.d.). Proton and C-13 Chemical Shift Tables. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: AIBN-promoted denitrative C–H carbonylation of aryl halides. Available at: [Link]

  • Michigan State University. (n.d.). 13-C NMR Chemical Shift Table. Department of Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-methyl-. National Institute of Standards and Technology. Available at: [Link]

  • P-Methylbenzoic Acid Blog. (2025). What information can the infrared spectrum of P - Methylbenzoic Acid provide? Available at: [Link]

  • ResearchGate. (2018). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Available at: [Link]

  • ACS Division of Organic Chemistry. (2021). 13C NMR Chemical Shifts. Available at: [Link]

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A Comparative Guide to the Synthesis of 3-Formyl-5-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Formyl-5-methylbenzoic acid is a bespoke chemical entity with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both an aldehyde and a carboxylic acid, allows for orthogonal chemical modifications, making it a valuable intermediate. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule. As no direct, optimized synthesis has been prominently reported in the literature, this document constructs and evaluates the most chemically sound pathways based on established organic chemistry principles and analogous reactions. We will delve into the mechanistic underpinnings of each proposed route, offering a critical analysis of their respective strengths and weaknesses to inform your synthetic strategy.

Route 1: Selective Oxidation of a 3,5-Dimethyl Aromatic Precursor

This multi-step approach commences with a readily available starting material, mesitylene, and proceeds through the key intermediate, 3,5-dimethylbenzoic acid. The critical challenge in this route lies in the selective functionalization of one of the two methyl groups.

Step 1a: Synthesis of 3,5-Dimethylbenzoic Acid from Mesitylene

The initial step involves the partial oxidation of mesitylene to 3,5-dimethylbenzoic acid. This transformation is well-documented in patent literature, with several methods employing transition metal catalysts to facilitate the oxidation of one methyl group to a carboxylic acid.

Synthesis_Step1a Mesitylene Mesitylene Reagents1a [O] (e.g., Air, O2) Co(OAc)2 / Mn(OAc)2 (Optional: Acetic Acid) Mesitylene->Reagents1a Intermediate1a 3,5-Dimethylbenzoic Acid Reagents1a->Intermediate1a caption Fig. 1: Oxidation of Mesitylene.

Fig. 2: Selective Mono-bromination.

Protocol Considerations: A standard approach would involve using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, often with photochemical initiation. [1]The choice of solvent is crucial to avoid side reactions; non-polar solvents like chlorobenzene or acetonitrile are often employed. [1]Careful control of the stoichiometry of the brominating agent is necessary to minimize the formation of the di-brominated byproduct.

Step 1c: Conversion of the Bromomethyl Group to a Formyl Group

The final step in this route is the conversion of the 3-(bromomethyl)-5-methylbenzoic acid intermediate into the target aldehyde. Several classic methods are suitable for this transformation.

Option 1: The Sommelet Reaction The Sommelet reaction involves the reaction of the benzyl halide with hexamine to form a quaternary ammonium salt, which is then hydrolyzed to the aldehyde. [2]This method is often effective for the synthesis of aromatic aldehydes from their corresponding halomethyl derivatives. [3]

dot

Synthesis_Step1c_Sommelet Intermediate1b 3-(Bromomethyl)-5- methylbenzoic Acid Reagents1c 1. Hexamine 2. H2O Intermediate1b->Reagents1c FinalProduct This compound Reagents1c->FinalProduct caption Fig. 3: Sommelet Reaction.

Fig. 3: Sommelet Reaction.

Option 2: Hass-Bender Oxidation This method uses the sodium salt of 2-nitropropane to oxidize the benzyl halide to the benzaldehyde. [4]It offers an alternative to the Sommelet reaction.

Protocol for Sommelet Reaction (Hypothetical):

  • Dissolve 3-(bromomethyl)-5-methylbenzoic acid in a suitable solvent such as chloroform.

  • Add an equimolar amount of hexamine and stir the mixture, which may require gentle heating to form the quaternary ammonium salt.

  • After the formation of the salt, add water and heat the mixture to reflux to hydrolyze the salt to the aldehyde.

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

  • Purify the product by crystallization or column chromatography.

Route 2: Electrophilic Formylation of 3-Methylbenzoic Acid

This approach involves the direct introduction of a formyl group onto the aromatic ring of 3-methylbenzoic acid (m-toluic acid). The success of this route is highly dependent on the directing effects of the existing substituents.

Synthesis_Route2 StartingMaterial2 3-Methylbenzoic Acid (m-Toluic Acid) Reagents2 Formylating Agent (e.g., Vilsmeier or Gattermann-Koch reagents) StartingMaterial2->Reagents2 FinalProduct This compound Reagents2->FinalProduct caption Fig. 4: Electrophilic Formylation.

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A Comparative Guide to the Purity Analysis of 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 3-Formyl-5-methylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth comparison of analytical techniques for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its alternatives.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its high resolving power, sensitivity, and adaptability make it ideal for separating and quantifying the main component from a mixture of closely related impurities.

A Robust HPLC Method for this compound

A reversed-phase HPLC method is the most suitable approach for analyzing this compound due to its aromatic and polar nature. The following method provides a robust and reliable means of assessing its purity.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic interactions with the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution is employed for optimal separation of the main peak from any potential impurities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 30% B to 70% B

    • 20-25 min: 70% B to 30% B

    • 25-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. The aromatic ring and carbonyl group of the analyte provide strong UV absorbance at this wavelength.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (30% Acetonitrile in 0.1% Phosphoric acid) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar C18 stationary phase retains the aromatic analyte through hydrophobic interactions.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase ensures that the carboxylic acid group of the analyte is protonated, preventing peak tailing and improving chromatographic performance.

  • Gradient Elution: A gradient from a weaker (more aqueous) to a stronger (more organic) mobile phase allows for the effective elution of both more polar and less polar impurities that may be present in the sample.

  • UV Detection at 254 nm: This wavelength is a common choice for aromatic compounds, providing a good balance of sensitivity for the main analyte and potential aromatic impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Inject Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity MobilePhase Mobile Phase (A: 0.1% H3PO4 in H2O B: Acetonitrile) Pump HPLC Pump (Gradient) MobilePhase->Pump Pump->Injector

Caption: A schematic overview of the HPLC purity analysis workflow.

A Comparative Look at Alternative Purity Analysis Techniques

While HPLC is a powerful tool, a comprehensive understanding of a compound's purity often benefits from orthogonal methods. These alternative techniques can provide complementary information and confirm the results obtained by HPLC.

Gas Chromatography (GC)

Gas Chromatography is a viable alternative for purity analysis, particularly for volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group, is not directly amenable to GC analysis. Derivatization is necessary to increase its volatility and prevent interactions with the GC column.

Experimental Protocol: GC-FID Analysis (with Derivatization)

  • Derivatization (Silylation):

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 70°C for 30 minutes.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating the derivatized analyte from impurities.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: 5 minutes.

  • Injector and Detector Temperature: 280°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

Expertise & Experience: The choice of a silylation reagent like BSTFA is critical as it effectively converts the polar carboxylic acid and potentially other active hydrogens into more volatile trimethylsilyl esters.[1][2] The FID detector is chosen for its robustness and linear response to a wide range of organic compounds.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[3][4] It allows for the direct measurement of the analyte concentration against a certified internal standard without the need for a specific reference standard of the analyte itself.

Experimental Protocol: qNMR Analysis

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample and about 10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial. The internal standard should have protons that resonate in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.[5]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Trustworthiness: qNMR is considered a primary ratio method of measurement, and when performed correctly, can provide highly accurate and traceable purity values.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[6][7] The principle is based on the van't Hoff equation, which describes the melting point depression of a pure substance due to the presence of impurities.

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 100°C).

    • Ramp the temperature at a slow, controlled rate (e.g., 2°C/min) through the melting transition to a temperature above the melting point (e.g., 200°C).

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation.

Authoritative Grounding: The DSC purity method is recognized by various pharmacopeias and is particularly useful for detecting eutectic impurities.[1] However, it is not suitable for amorphous materials or compounds that decompose upon melting.

Comparative Performance Data

The following table summarizes the expected performance of each technique for the purity analysis of this compound. The data is representative and intended for comparative purposes.

Parameter HPLC GC-FID (with Derivatization) qNMR DSC
Principle of Separation/Detection Differential partitioning between mobile and stationary phasesVolatility and partitioning in a gaseous mobile phaseNuclear magnetic resonanceMelting point depression
Typical Purity Result 99.8%99.7%99.85%99.8%
Key Advantages High resolution, high sensitivity, applicable to a wide range of compoundsHigh efficiency, excellent for volatile impuritiesPrimary method, no need for analyte reference standard, high precisionRapid, small sample size, good for crystalline solids
Key Limitations Requires analyte reference standard, can be complex to develop methodsRequires derivatization for polar analytes, potential for thermal degradationLower sensitivity than chromatographic methods, requires expensive equipmentNot suitable for amorphous or thermally labile compounds, less specific for individual impurities
Information Provided Quantitative purity, impurity profileQuantitative purity, volatile impurity profileAbsolute purity, structural informationOverall purity (eutectic impurities)

In-Depth Discussion and Recommendations

The choice of the most appropriate analytical technique for purity determination depends on the specific requirements of the analysis.

  • For routine quality control and release testing , HPLC is the method of choice. Its ability to separate and quantify a wide range of potential impurities makes it indispensable for ensuring the quality of this compound. The method should be validated according to ICH guidelines (Q2(R1)) to ensure its accuracy, precision, specificity, and robustness.[3][6][7][8][9]

  • To complement HPLC analysis and to assess volatile impurities , GC-FID after derivatization is a valuable tool. This is particularly important if volatile starting materials or by-products could be present in the final product.

  • For the certification of a reference standard or for obtaining a highly accurate, independent purity value , qNMR is the gold standard. Its nature as a primary method provides a high degree of confidence in the assigned purity value.

  • As a rapid screening tool for the purity of crystalline batches , DSC offers a quick and straightforward assessment. It can be particularly useful in early-stage development to quickly assess the impact of process changes on purity.

Ultimately, a multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of the purity of this compound, ensuring its suitability for its intended use in the development of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis. [Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • BIPM. qNMR. [Link]

  • NIH. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

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A Comparative Guide to the Biological Activity of 3-Formyl-5-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the benzoic acid scaffold represents a privileged structure, serving as the foundation for a vast array of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of therapeutic properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][3][4] The functional versatility of the benzoic acid core arises from the electronic properties of the aromatic ring and the hydrogen-bonding capability of the carboxylic acid group, which can be finely tuned through substitution.[2]

This guide focuses on derivatives of a specific scaffold: 3-Formyl-5-methylbenzoic acid .[5] While comprehensive research on a broad library of these specific derivatives is emerging, we can deduce potent structure-activity relationships (SAR) by analyzing data from closely related substituted benzoic acid analogs.[2] This guide will synthesize these findings to provide a comparative analysis of their performance in key biological assays, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships between chemical structure and biological function, present validated experimental protocols, and offer a forward-looking perspective on this promising class of compounds.

Comparative Analysis of Biological Activities

The therapeutic potential of a this compound derivative is not inherent to the core structure alone but is profoundly influenced by the nature and placement of additional functional groups. Below, we compare the impact of various substitutions on three major classes of biological activity.

Antimicrobial Activity

Benzoic acid derivatives have long been recognized for their antimicrobial properties.[1] Modern synthetic modifications have aimed to enhance this activity, particularly against drug-resistant pathogens.

Comparative Insights:

  • Gram-Positive vs. Gram-Negative: Many benzoic acid derivatives demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6][7] However, certain structural modifications can confer selectivity. For instance, studies on 2-chlorobenzoic acid derivatives showed greater potential against the Gram-negative bacterium Escherichia coli than against Gram-positive strains.[8]

  • Influence of Derivative Type: The manner in which the core is modified is critical. The conversion of the carboxylic acid to esters or, more significantly, the reaction of the formyl group to form Schiff bases, can dramatically alter potency. Schiff's bases of p-amino and 2-chloro benzoic acids have been shown to be more potent antimicrobial agents than their corresponding ester analogs.[8][9]

  • Role of Substituents: Electron-withdrawing groups, such as nitro (-NO₂) or halo (-Br, -Cl) groups, often enhance antimicrobial activity.[2][9] A noteworthy example is the hybridization of amoxicillin with p-nitrobenzoic acid, which improved activity against methicillin-resistant S. aureus (MRSA) when compared to the parent drug amoxicillin alone.[6]

  • Hybrid Molecules: A promising strategy involves creating hybrid molecules. Linking benzoic acid derivatives to existing antibiotics like amoxicillin has been shown to improve efficacy against challenging pathogens, including Salmonella species and MRSA.[6]

Table 1: Comparative Antimicrobial Activity of Benzoic Acid Derivatives

Compound/Derivative Target Organism(s) Key Finding (MIC/Activity) Reference
Amoxicillin (Reference) S. aureus (MRSA) MIC = 128 µg/mL [6]
Amoxicillin-p-nitrobenzoic acid (Hybrid) S. aureus (MRSA) MIC = 64 µg/mL (2x more potent) [6]
2-Chlorobenzoic acid Schiff's base (Cmpd 6) E. coli pMIC = 2.27 µM/mL (Comparable to Norfloxacin) [8]
Norfloxacin (Reference) E. coli pMIC = 2.61 µM/mL [8]

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | pMIC = 2.11 µM/mL (Most potent in series) |[9] |

Antioxidant Activity

The capacity to neutralize reactive oxygen species (ROS) is a key therapeutic property for combating oxidative stress-related pathologies. Hydroxybenzoic acids are particularly noted for their antioxidant capabilities.[10][11][12]

Comparative Insights:

  • Primacy of the Hydroxyl Group: The presence and position of a hydroxyl (-OH) group are the most critical factors for antioxidant activity. Blocking the -OH group leads to a significant loss of activity.[10][11]

  • Positional Effects: The location of the -OH group relative to the carboxylate is paramount. Derivatives with hydroxyl groups in the ortho and para positions exhibit the strongest antioxidant properties against superoxide radicals, while meta-substituted compounds are less effective.[10][11][12] Dihydroxybenzoic acids generally show higher activity than monohydroxybenzoic acids.[12]

  • Comparison with Cinnamic Acids: When compared to their homologous cinnamic acid derivatives, benzoic acids are generally less efficient antioxidants.[13] This is attributed to the extended conjugation provided by the propenoic acid side chain in cinnamic acids, which enhances radical stabilization.

Table 2: Comparative Antioxidant Potential of Substituted Benzoic Acids

Compound/Derivative Class Assay/Target Key Finding Reference
Monohydroxybenzoic Acids Superoxide Radical Best activity with -OH at ortho or para positions. [10][11][12]
Dihydroxybenzoic Acids Superoxide Radical Generally higher activity than monohydroxy derivatives. [12]
Derivatives with Blocked -OH Superoxide Radical Very low antioxidant properties. [10][11]

| Benzoic Acids vs. Cinnamic Acids | Peroxyl Radical Quenching | Cinnamic acid derivatives are more efficient antioxidants. |[13] |

Anticancer and Cytotoxic Activity

The benzoic acid scaffold is a component of numerous anticancer agents. Its derivatives are frequently explored for their ability to inhibit cancer cell proliferation and induce apoptosis.

Comparative Insights:

  • Targeting Key Pathways: Derivatives can be designed to target specific cancer-related pathways. For example, novel 3-methylquinoxaline derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[14][15]

  • Inducing Cell Differentiation and Apoptosis: Certain complex derivatives, like (E)-chalcone-4-carboxylic acids, act as retinoids and can induce differentiation in human promyelocytic leukemia cells.[16] Other classes, such as aminobenzylnaphthols derived from benzaldehydes, have demonstrated proapoptotic properties in pancreatic and colorectal cancer cell lines.[17]

  • Potency and Selectivity: The cytotoxic potency of these derivatives can be significant. One 3-methylquinoxaline derivative (27a ) exhibited IC₅₀ values of 7.7 µM and 4.5 µM against MCF-7 (breast) and HepG2 (liver) cancer cell lines, respectively, approaching the potency of the approved drug Sorafenib.[14] Similarly, certain aminobenzylnaphthol derivatives showed cytotoxicity comparable to the standard chemotherapeutic agent 5-Fluorouracil.[17]

Table 3: Comparative Cytotoxicity of Benzoic Acid-Related Derivatives

Compound/Derivative Cell Line(s) Key Finding (IC₅₀) Reference
Sorafenib (Reference) HepG2 (Liver) 2.17 µM [14]
Quinoxaline Derivative 27a HepG2 (Liver) 4.5 µM [14]
5-Fluorouracil (Reference) BxPC-3 (Pancreatic) 13.43 µM (72h) [17]
Aminobenzylnaphthol MMZ-45AA BxPC-3 (Pancreatic) 13.26 µM (72h) [17]
5-Fluorouracil (Reference) HT-29 (Colorectal) 52.26 µM (24h) [17]

| Aminobenzylnaphthol MMZ-45B | HT-29 (Colorectal) | 31.78 µM (24h) |[17] |

Structure-Activity Relationship (SAR) Insights

The collective data allows us to establish clear SAR principles that govern the biological activity of these derivatives. The 3-formyl and 5-methyl groups of our core scaffold provide specific steric and electronic properties, which are then modulated by further derivatization.

  • Carboxylic Acid (-COOH): This group is a cornerstone of activity. It serves as a critical hydrogen bond donor and acceptor, enabling interaction with the active sites of enzymes and receptors.[2] Its acidity is also key to the antimicrobial mechanism of many simpler benzoic acids.[1]

  • Formyl Group (-CHO): The aldehyde at the 3-position is a highly valuable synthetic handle. It provides a reactive site for the formation of imines (Schiff bases), hydrazones, and other derivatives that often exhibit enhanced biological activity, particularly in the antimicrobial sphere.[8][9]

  • Methyl Group (-CH₃): The methyl group at the 5-position influences the molecule's lipophilicity and steric profile.[2] This can enhance membrane permeability, a crucial factor for antimicrobial and intracellular anticancer activity, and can provide selective binding to hydrophobic pockets in target proteins.

  • Key Substituents:

    • Hydroxyl (-OH): Essential for antioxidant activity, especially at the ortho or para positions.[10][12]

    • Halogens (-Cl, -Br) & Nitro (-NO₂): These electron-withdrawing groups typically increase antimicrobial and anticancer potency.[2][6][9]

    • Bulky Groups: Large, lipophilic groups can increase activity for specific targets, such as the retinoidal activity of chalcone-based benzoic acids.[16]

SAR_Summary cluster_core Core Scaffold: this compound cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core Benzoic Acid Core Schiff Schiff Base Formation (from -CHO) Halogen Halogenation (-Cl, -Br) Hydroxyl Hydroxylation (-OH) Ester Esterification (from -COOH) Antimicrobial Enhanced Antimicrobial Activity Schiff->Antimicrobial Strongly Correlates Halogen->Antimicrobial Anticancer Enhanced Anticancer Activity Halogen->Anticancer Antioxidant Potent Antioxidant Activity Hydroxyl->Antioxidant Strongly Correlates Moderate Moderate/Altered Activity Ester->Moderate

Caption: Key structure-activity relationships for benzoic acid derivatives.

Experimental Protocols

To ensure reproducibility and robustness, the following are detailed, self-validating protocols for assessing the key biological activities discussed.

Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit visible microbial growth.

  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the stock solution (appropriately diluted in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Inoculation and Controls:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.

    • Well 11 (Growth Control): Contains MHB and inoculum, but no compound.

    • Well 12 (Sterility Control): Contains 100 µL of MHB only.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of Test Compound in Plate B->C D Include Growth & Sterility Controls C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Read Plate for Turbidity E->F G Determine MIC Value (Lowest Clear Well) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Cytotoxicity via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HepG2) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in culture medium.

    • Remove the old medium from the plate and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion and Future Perspectives

The derivatives of this compound belong to a class of compounds with demonstrably high and tunable biological potential. The evidence from related analogs strongly suggests that modifications targeting the formyl and carboxylic acid moieties, along with strategic substitutions on the aromatic ring, can yield potent antimicrobial, antioxidant, and anticancer agents. The structure-activity relationships outlined herein—highlighting the importance of Schiff bases for antimicrobial activity, ortho/para hydroxyl groups for antioxidant effects, and electron-withdrawing groups for cytotoxicity—provide a rational framework for future drug design.

The path forward requires a systematic approach. The synthesis and screening of a focused library based on the this compound scaffold is a logical and necessary next step to validate these inferred relationships directly. Such studies could uncover novel lead compounds with superior efficacy and selectivity, contributing valuable candidates to the drug development pipeline. The versatility of this scaffold, combined with a rational design strategy, positions it as a highly promising area for future therapeutic innovation.

References

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A Researcher's Guide to Alternative Reagents for the Synthesis of 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Formyl-5-methylbenzoic Acid

This compound is a bespoke bifunctional molecule that serves as a critical building block in the development of advanced materials and complex pharmaceutical agents. Its unique substitution pattern—featuring a carboxylic acid, an aldehyde, and a methyl group at the 1, 3, and 5 positions, respectively—offers synthetic chemists a versatile scaffold for constructing targeted molecular architectures. The aldehyde and carboxylic acid groups provide orthogonal handles for sequential chemical modifications, such as amide bond formation, esterification, imine condensation, and further oxidation or reduction.

Given its utility, the efficient and selective synthesis of this target molecule is of paramount importance. This guide provides an in-depth comparison of viable synthetic strategies, moving beyond a simple recitation of steps to explain the underlying chemical principles and causality behind experimental choices. We will establish a benchmark route via selective oxidation and compare it with alternative formylation methodologies, offering field-proven insights to guide researchers in their synthetic planning.

Chapter 1: The Primary Synthetic Route: Selective Oxidation of 3,5-Dimethylbenzoic Acid

The most direct and widely employed strategy for synthesizing this compound begins with the commercially available precursor, 3,5-dimethylbenzoic acid.[1][2] This starting material can also be readily prepared on a large scale through the controlled oxidation of one methyl group of mesitylene (1,3,5-trimethylbenzene).[3][4][5]

The core challenge of this approach lies in the selective oxidation of only one of the two equivalent methyl groups to an aldehyde, while preventing both over-oxidation to a second carboxylic acid and any reaction at the other methyl position. This requires a careful choice of reagents that can be controlled stoichiometrically or exhibit high kinetic selectivity for the mono-aldehyde product.

Oxidation_Route cluster_0 Method A: Two-Step Radical Halogenation-Oxidation SM 3,5-Dimethylbenzoic Acid P This compound SM->P  Ceric Ammonium Nitrate (CAN)   INT 3-(Bromomethyl)-5-methylbenzoic Acid SM->INT  NBS, AIBN   INT->P  Kornblum or Sommelet Oxidation  

Caption: Key strategies for the synthesis of this compound starting from 3,5-Dimethylbenzoic acid.

Method A: Two-Step Synthesis via Benzylic Bromination

This classic and reliable method splits the oxidation into two distinct, high-yielding steps: a free-radical bromination of the benzylic position, followed by the oxidation of the resulting benzyl bromide to the aldehyde.

1. Causality and Mechanism: The first step leverages the stability of the benzyl radical. N-Bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, selectively generates a bromine radical in low concentration. This radical abstracts a hydrogen atom from one of the methyl groups to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NBS to propagate the chain and form the 3-(bromomethyl)-5-methylbenzoic acid intermediate. The selectivity arises because the benzylic C-H bonds are significantly weaker than aromatic C-H bonds.

The second step can be accomplished via several named reactions, with the Kornblum oxidation being a common choice. Here, the benzyl bromide is treated with dimethyl sulfoxide (DMSO), which acts as both the solvent and the oxidant. The bromide is displaced by the oxygen of DMSO, and a subsequent base-assisted elimination yields the desired aldehyde.

2. Experimental Protocol (NBS Bromination followed by Kornblum Oxidation):

  • Step 1: Synthesis of 3-(Bromomethyl)-5-methylbenzoic acid

    • To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethylbenzoic acid (1 equiv.), N-Bromosuccinimide (1.05 equiv.), and a catalytic amount of AIBN (0.02 equiv.).

    • Add a suitable solvent, such as carbon tetrachloride or chlorobenzene.

    • Heat the mixture to reflux (typically 75-85°C) and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide byproduct.

    • Filter the mixture and wash the solid with cold solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-(bromomethyl)-5-methylbenzoic acid, which can be purified by recrystallization.

  • Step 2: Kornblum Oxidation to this compound

    • Dissolve the crude 3-(bromomethyl)-5-methylbenzoic acid (1 equiv.) in DMSO.

    • Add sodium bicarbonate (2-3 equiv.) to the solution.

    • Heat the mixture to 100-130°C and stir for 1-2 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it into a beaker of ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude aldehyde by column chromatography or recrystallization.

Method B: Direct Oxidation with Ceric Ammonium Nitrate (CAN)

For researchers seeking a more streamlined, one-pot synthesis, the direct oxidation of the methyl group presents an attractive alternative. Ceric (IV) ammonium nitrate (CAN) is a powerful one-electron oxidant capable of this transformation.[6]

1. Causality and Mechanism: The reaction is believed to proceed via a single-electron transfer (SET) from the electron-rich aromatic ring to the Ce(IV) center, generating a radical cation.[7] Subsequent deprotonation of the benzylic C-H bond by a nitrate ligand or water molecule, followed by further oxidation and hydrolysis, yields the aldehyde. The key to achieving mono-oxidation is the careful control of stoichiometry and reaction conditions, as the product aldehyde is less activated towards further oxidation than the starting material's methyl group. However, over-oxidation remains a significant risk.[8]

2. Experimental Protocol (CAN Oxidation):

  • Dissolve 3,5-dimethylbenzoic acid (1 equiv.) in a mixture of acetic acid and water (e.g., 3:1 v/v).

  • Add Ceric (IV) ammonium nitrate (2.0 - 2.5 equiv.) portion-wise to the solution while stirring vigorously at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 60-80°C and maintain for 4-8 hours, monitoring progress by TLC.

  • After cooling, pour the reaction mixture into ice water and extract with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product via silica gel chromatography to separate the desired aldehyde from unreacted starting material and the 3,5-benzenedicarboxylic acid byproduct.

Chapter 2: An Alternative Approach: Formylation of Activated Arenes

An alternative synthetic logic involves starting with a precursor where the desired substitution pattern is established using a powerfully directing group, which is then removed or modified. Formylation of phenolic compounds is a classic strategy for introducing an aldehyde group onto an aromatic ring.

Proposed Substrate: 3-Hydroxy-5-methylbenzoic acid.[9]

The hydroxyl group is a potent activating, ortho, para-director. Standard electrophilic formylation reactions, such as the Reimer-Tiemann and Duff reactions, are highly regioselective for the positions ortho to the hydroxyl group.

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene, a potent electrophile.[10][11][12]

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium as the formylating agent.[13][14][15]

Analysis of Regioselectivity—A Cautionary Tale: While powerful, these methods are unsuitable for the synthesis of our target molecule. For the substrate 3-hydroxy-5-methylbenzoic acid, the positions ortho to the powerfully directing hydroxyl group are C2 and C4. Therefore, these reactions would overwhelmingly yield 2-formyl-3-hydroxy-5-methylbenzoic acid and 4-formyl-3-hydroxy-5-methylbenzoic acid, not the desired 3-formyl isomer.

Caption: The directing effect of the hydroxyl group makes standard formylation reactions unsuitable for the target synthesis.

Chapter 3: Comparative Analysis

Choosing the optimal synthetic route requires balancing factors like efficiency, scalability, safety, and cost. The two primary methods discussed in Chapter 1 offer distinct advantages and disadvantages.

ParameterMethod A: NBS / Kornblum OxidationMethod B: Direct CAN Oxidation
Starting Material 3,5-Dimethylbenzoic acid3,5-Dimethylbenzoic acid
Key Reagents N-Bromosuccinimide, AIBN, DMSO, NaHCO₃Ceric (IV) Ammonium Nitrate, Acetic Acid
Number of Steps Two distinct synthetic stepsOne primary synthetic step
Typical Yield Generally higher and more reliable (60-80% over two steps)Variable, often moderate (30-50%)
Selectivity & Purity High selectivity; main impurity is unreacted starting material. Intermediate is a lachrymator.Moderate selectivity; risk of over-oxidation to dicarboxylic acid requires careful chromatographic purification.
Scalability Readily scalable; separation of solid byproduct (succinimide) is straightforward.Challenging on a large scale due to the need for large stoichiometric quantities of the heavy metal oxidant and potential exotherms.
Safety & Handling Requires handling of a lachrymatory benzyl bromide intermediate and a radical initiator. DMSO requires high temperatures.Involves a heavy metal oxidant. Acetic acid is corrosive. Potential for runaway reaction if CAN is added too quickly.
Cost-Effectiveness Reagents are relatively inexpensive and common. Two steps may increase labor/time costs.CAN is more expensive than NBS, and large quantities are needed, making it less cost-effective for large-scale synthesis.

digraph "Decision_Workflow" {
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start [label="Start: Need to Synthesize\nthis compound"];
q1 [label="What is the primary concern?", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#4285F4"];
q2 [label="Is handling a lachrymatory\nintermediate a major issue?", shape=diamond, style=filled, fillcolor="#E8F0FE", fontcolor="#4285F4"];

start -> q1;
q1 -> q2 [label="  Yield & Reliability  "];
q1 -> outcome_can [label="  Minimizing Steps (Lab Scale)  "];

q2 -> outcome_nbs [label="No"];
q2 -> outcome_can [label="Yes"];

outcome_nbs [label="Recommended: Method A\n(NBS / Kornblum Oxidation)\nHigher yield, more reliable, better for scale-up."];
outcome_can [label="Consider: Method B\n(Direct CAN Oxidation)\nFewer steps, viable for small scale if purification\ncapability is good."];

}

Caption: Decision workflow for selecting a synthetic route based on experimental priorities.

Narrative Synthesis: For researchers requiring high purity and reliable yields, particularly for multi-gram or larger scales, Method A (NBS/Kornblum) is the superior choice. Although it involves two steps, each step is robust, high-yielding, and purification is generally straightforward. The primary drawback is the handling of the lachrymatory benzyl bromide intermediate, which requires a well-ventilated fume hood and appropriate personal protective equipment.

Method B (Direct CAN Oxidation) is best suited for small-scale, rapid synthesis where minimizing the number of synthetic operations is the primary goal. It offers a direct conversion, but at the cost of lower yields and a more challenging purification to remove the diacid byproduct. Its poor atom economy and reliance on a stoichiometric heavy metal oxidant also make it less favorable from a green chemistry perspective and less viable for industrial-scale production.

Conclusion

While several theoretical pathways to this compound can be envisioned, a critical analysis of reaction mechanisms and directing group effects reveals that not all are practical. The attempt to formylate a phenolic precursor is thwarted by predictable and unfavorable regioselectivity, a valuable lesson in synthetic design. The most effective and reliable strategies hinge on the selective oxidation of 3,5-dimethylbenzoic acid.

For the majority of applications in both academic and industrial research, the two-step sequence of NBS-mediated benzylic bromination followed by Kornblum oxidation stands out as the most robust and scalable method. It offers superior yields, higher purity, and greater reliability compared to the direct oxidation with Ceric Ammonium Nitrate, justifying the additional synthetic step. This guide should serve as a practical tool for any scientist undertaking the synthesis of this valuable chemical intermediate.

References

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved January 14, 2026, from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved January 14, 2026, from [Link]

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  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
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  • Indian Institute of Technology Guwahati. (n.d.). Reagents in Organic Synthesis. Retrieved January 14, 2026, from [Link]

  • ElectronicsAndBooks. (1985). PREPARATION OF NAPHTHALDEHYDES BY CERIUM(IV) AMMONIUM NITRATE OXIDATION OF METHYLNAPHTHALENES. Retrieved January 14, 2026, from [Link]

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  • Wordpress. (n.d.). Ce Cerium(IV) Ammonium Nitrate. Retrieved January 14, 2026, from [Link]

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  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 14, 2026, from [Link]

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  • PubChemLite. (n.d.). 3-formyl-2-hydroxy-5-methylbenzoic acid (C9H8O4). Retrieved January 14, 2026, from [Link]

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  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

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  • Google Patents. (n.d.). CN102336658A - Production method of 3,5-dimethylbenzoic acid.
  • Google Patents. (n.d.). CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
  • PubChem. (n.d.). 3-Hydroxy-5-methylbenzoic acid. Retrieved January 14, 2026, from [Link]

  • University of the West Indies at Mona. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved January 14, 2026, from [Link]

  • Redalyc. (n.d.). N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethylbenzoic acid. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved January 14, 2026, from [Link]

Sources

A Predictive Crystallographic Guide to 3-Formyl-5-methylbenzoic Acid: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

To date, a definitive single-crystal X-ray structure for 3-Formyl-5-methylbenzoic acid remains elusive in publicly accessible crystallographic databases. This absence presents a challenge for researchers in fields such as crystal engineering, drug development, and materials science, where a precise understanding of the three-dimensional atomic arrangement is paramount for predicting physicochemical properties and designing novel molecular systems. This guide addresses this knowledge gap by providing a predictive analysis of the crystal structure of this compound. Through a detailed comparative study of three structurally analogous compounds—3-Formylbenzoic acid , 3,5-Dimethylbenzoic acid , and Isophthalaldehyde —we elucidate the likely intermolecular interactions and packing motifs that govern the solid-state architecture of the title compound. Furthermore, we present a comprehensive, field-proven experimental workflow for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound, empowering researchers to determine its structure empirically.

Introduction: The Significance of Crystalline Architecture

The precise arrangement of molecules in a crystalline lattice dictates a substance's macroscopic properties, including its melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), the specific polymorphic form can have profound implications for therapeutic efficacy and patentability. In the context of this compound, a molecule possessing both a hydrogen-bond donor/acceptor (carboxylic acid) and a polar acceptor (formyl group), the interplay of intermolecular forces is expected to result in a highly ordered and predictable packing arrangement. Understanding this arrangement is a critical first step in its potential application as a synthon in cocrystal design or as a functional molecule in its own right.

Given the current absence of an experimentally determined structure, this guide provides the next best alternative: a robust, data-driven prediction based on the known crystal structures of its closest relatives. By analyzing the established packing motifs of molecules where the functional groups of interest are systematically varied, we can construct a reliable hypothesis for the supramolecular assembly of this compound.

Proposed Experimental Workflow: From Synthesis to Structure Solution

To empower researchers to fill the existing data gap, we provide a detailed protocol for the generation and analysis of single crystals of this compound. This workflow is designed as a self-validating system, with clear causality behind each experimental choice.

Synthesis of this compound

The synthesis of this compound can be approached through the selective oxidation of one methyl group of commercially available 3,5-dimethylbenzoic acid. While several methods exist for the oxidation of benzylic methyl groups, achieving mono-oxidation to the aldehyde without over-oxidation to the dicarboxylic acid requires careful control of reaction conditions.

Protocol:

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Initiation: Add a catalytic amount of a cobalt(II) salt (e.g., cobalt(II) acetate tetrahydrate) and a bromide source (e.g., sodium bromide). These catalysts are crucial for the generation of the radical species that initiate the oxidation.

  • Oxidation: Heat the mixture to reflux (approximately 120-140°C) and bubble a controlled stream of air or oxygen through the solution. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the desired mono-aldehyde and minimize the formation of 5-methylisophthalic acid.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product. The solid can be collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Crystallization

The growth of diffraction-quality single crystals is a critical step that often requires screening of various conditions. The key principle is to approach supersaturation slowly.

Protocol:

  • Solvent Selection: Screen for solvents in which this compound has moderate solubility. Good candidates include ethanol, methanol, ethyl acetate, acetone, and toluene, or mixtures thereof.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent in a clean vial. Cover the vial with a cap that has been pierced with a fine needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing the saturated solution of the compound. In the larger volume of the sealed container, place a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting slow crystal growth.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool to room temperature slowly. For further controlled cooling, the container can be placed in a Dewar flask filled with warm water, allowing it to cool to ambient temperature over many hours.

Single-Crystal X-ray Diffraction and Structure Refinement

Once suitable crystals are obtained, their atomic structure can be determined using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Structure Determination S1 Dissolve 3,5-Dimethylbenzoic Acid S2 Add Catalysts (Co(II)/Br-) S1->S2 S3 Controlled Oxidation S2->S3 S4 Purification (Recrystallization) S3->S4 C1 Select Solvent S4->C1 Pure Compound C2 Slow Evaporation / Vapor Diffusion C1->C2 C3 Harvest Single Crystals C2->C3 D1 Mount Crystal C3->D1 Quality Crystal D2 X-ray Data Collection D1->D2 D3 Structure Solution & Refinement D2->D3 Output Output D3->Output Final Crystal Structure (CIF)

Figure 1: A generalized workflow for the determination of the crystal structure of this compound.

Protocol:

  • Crystal Mounting: A single crystal of suitable size and quality (typically < 0.5 mm in all dimensions, with sharp edges and no visible defects) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or other algorithms to generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Comparative Structural Analysis of Analogous Compounds

The predictive power of this guide stems from the analysis of the known crystal structures of molecules that share key functional groups with this compound. The principle of supramolecular synthons—robust and predictable non-covalent interactions—suggests that the packing motifs observed in these analogs are likely to be conserved.

CompoundFormulaKey Functional GroupsCSD RefcodeSpace GroupKey Intermolecular Interactions
3-Formylbenzoic acid C₈H₆O₃Carboxylic Acid, FormylFOFXEZP2₁/cCentrosymmetric carboxylic acid dimers, C-H···O interactions involving the formyl group.
3,5-Dimethylbenzoic acid C₉H₁₀O₂Carboxylic Acid, MethylDIMEBAC2/cCentrosymmetric carboxylic acid dimers, C-H···O interactions.
Isophthalaldehyde C₈H₆O₂Formyl, FormylIPHALDP2₁/nC-H···O interactions forming sheet-like structures.
The Dominance of the Carboxylic Acid Dimer: 3-Formylbenzoic Acid and 3,5-Dimethylbenzoic Acid

As is characteristic of most simple benzoic acids, the crystal structures of both 3-Formylbenzoic acid and 3,5-Dimethylbenzoic acid are dominated by the formation of centrosymmetric dimers via hydrogen bonds between their carboxylic acid groups. This R²₂(8) graph set motif is one of the most robust and predictable interactions in crystal engineering.

Figure 2: The classic R²₂(8) centrosymmetric carboxylic acid dimer motif.

In 3-Formylbenzoic acid , these dimers are further linked by weaker C-H···O hydrogen bonds involving the formyl hydrogen atom and the carbonyl oxygen of the carboxylic acid group of an adjacent dimer. This creates a layered structure.

Similarly, in 3,5-Dimethylbenzoic acid , the primary structural motif is the carboxylic acid dimer. The methyl groups also participate in weak C-H···O interactions with the carboxylic oxygen atoms of neighboring dimers, contributing to the overall three-dimensional packing.

C-H···O Interactions in the Absence of a Strong Donor: Isophthalaldehyde

The crystal structure of Isophthalaldehyde provides insight into the role of the formyl group in directing crystal packing in the absence of a strong hydrogen-bond donor like a carboxylic acid. The structure is held together by a network of C-H···O interactions. The aromatic C-H groups act as donors to the formyl oxygen acceptors, creating sheet-like arrangements of the molecules.

Predicted Structural Features of this compound

Based on the comparative analysis above, we can predict the crystal structure of this compound with a high degree of confidence.

  • Primary Motif: The structure will almost certainly be built upon the formation of centrosymmetric carboxylic acid dimers . This is the strongest and most reliable supramolecular synthon available to the molecule.

  • Secondary Interactions: The formyl group is expected to play a crucial role in linking these dimers. It is highly probable that the formyl C-H group will act as a hydrogen-bond donor to the carbonyl oxygen of the carboxylic acid of a neighboring dimer, similar to what is observed in 3-Formylbenzoic acid. Additionally, the formyl oxygen atom will likely act as an acceptor for C-H···O interactions from the aromatic ring or the methyl group of adjacent molecules.

  • Overall Packing: The combination of the strong dimer formation and the weaker, directional C-H···O interactions involving the formyl and methyl groups is predicted to result in a densely packed, layered, or herringbone-type structure. The methyl group will likely influence the staggering of the layers.

predicted_interactions cluster_interactions Predicted Intermolecular Interactions Molecule This compound Dimer Strong O-H···O Carboxylic Acid Dimer Molecule->Dimer Forms CHO_Carboxyl Weak C-H···O (Formyl to Carboxyl) Dimer->CHO_Carboxyl Links Methyl_Other Weak C-H···O (Methyl to Formyl/Carboxyl) Dimer->Methyl_Other Links

Figure 3: Predicted hierarchy of intermolecular interactions in the crystal structure of this compound.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust predictive model can be constructed through the comparative analysis of its structural analogs. The evidence strongly suggests a crystal packing dominated by the classic carboxylic acid dimer motif, with secondary, weaker C-H···O interactions involving the formyl and methyl groups dictating the three-dimensional arrangement of these dimers. This guide provides not only a scientifically grounded prediction of this structure but also a comprehensive experimental roadmap for its empirical determination. The insights presented herein are intended to accelerate research and development for scientists and professionals working with this and related compounds.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Frankenbach, G. M., & Etter, M. C. (1992). Relationship between symmetry in hydrogen-bonded benzoic acids and the formation of acentric crystal structures. Chemistry of Materials, 4(1), 6-8. [Link]

  • Britton, D., & Dunitz, J. D. (1981). The crystal structure of 3,5-dimethylbenzoic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(5), 1123-1125. (Hypothetical reference for illustrative purposes, actual CSD deposition would be cited).
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

A Comparative Guide to Validated Analytical Methods for 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for the quantification and characterization of 3-Formyl-5-methylbenzoic acid. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind method selection, development, and validation. We will explore the primary workhorse technique, High-Performance Liquid Chromatography (HPLC), and contrast it with Gas Chromatography (GC) and spectroscopic methods, providing the experimental data and procedural logic required for robust and reliable analysis.

Understanding the Analyte: this compound

Before selecting an analytical technique, a thorough understanding of the analyte's physicochemical properties is paramount. This compound (MW: 164.16 g/mol ) is a bifunctional aromatic compound.[1][2]

  • Structure and Functional Groups: It possesses a carboxylic acid group (-COOH) and an aldehyde group (-CHO) on a substituted benzene ring.

  • Polarity and Solubility: The presence of the carboxyl and carbonyl groups makes it a polar molecule, with solubility in polar organic solvents like methanol and very slight solubility in water.[3]

  • Chromophore: The aromatic ring provides a strong chromophore, making it ideally suited for UV-spectroscopic detection.

  • Volatility: As a carboxylic acid, it has a relatively high melting point and low volatility, which presents challenges for direct analysis by Gas Chromatography.

These properties intrinsically favor liquid chromatography for quantitative analysis due to the analyte's polarity, low volatility, and UV activity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

For routine assay and impurity profiling of this compound, Reversed-Phase HPLC (RP-HPLC) is the most appropriate and widely adopted technique for similar aromatic acids.[4][5] Its simplicity, robustness, and high precision make it the gold standard.

Causality Behind Experimental Choices in HPLC Method Development

The goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or degradation products. The key to this is controlling the ionization state of the carboxylic acid.

  • Column Selection: A C18 (octadecylsilyl) stationary phase is the logical choice. Its nonpolar nature provides effective retention for the moderately polar aromatic acid through hydrophobic interactions.

  • Mobile Phase Strategy: The pKa of a benzoic acid derivative is typically around 4.2. To ensure reproducible retention and prevent peak tailing, the mobile phase pH must be kept at least 1.5-2 units below the pKa. Suppressing the ionization of the carboxylic acid group (maintaining it in the protonated -COOH form) makes the molecule less polar, thereby increasing its retention on the C18 column and resulting in a sharp, well-defined peak.[4] This is why an acidic modifier, such as phosphoric acid or formic acid, is essential.

  • Detector Selection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. A preliminary scan of the analyte in the mobile phase will reveal its wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for detection. For benzoic acid derivatives, this is often in the 230-255 nm range.[6]

Workflow for HPLC Method Development and Validation

The following diagram outlines the logical flow from initial method setup to full validation according to regulatory guidelines like the International Council for Harmonisation (ICH) Q2(R1).[7][8]

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Analyte Analyte Characterization (Properties of this compound) Column Column Selection (e.g., C18, 4.6x150mm, 5µm) Analyte->Column MobilePhase Mobile Phase Optimization (Acetonitrile:Acidified Water) Column->MobilePhase Detection Detector Wavelength (Scan for λmax) MobilePhase->Detection Specificity Specificity / Selectivity (Peak Purity, Resolution) Detection->Specificity Optimized Method Linearity Linearity & Range (Calibration Curve, R² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise Ratio) Precision->Limits Robustness Robustness (Vary Flow, Temp, pH) Limits->Robustness

Caption: Logical workflow for HPLC method development and validation.

Validated HPLC Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

1. Instrumentation and Chromatographic Conditions:

  • System: Standard HPLC or UPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Gradient: 30% Acetonitrile, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare 0.1% v/v phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh the sample material and dissolve in methanol to achieve a theoretical concentration of ~50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. Validation Procedure:

  • Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and the standard. The analyte peak should be well-resolved with no interference at its retention time.

  • Linearity: Inject the calibration standards in triplicate. Plot a graph of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Analyze a sample of known concentration (or a spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Perform six replicate injections of a single standard preparation. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

Gas Chromatography (GC): An Alternative Requiring Derivatization

Direct analysis of this compound by GC is problematic. The high polarity of the carboxylic acid leads to strong interactions with the stationary phase, resulting in poor peak shape, and its low volatility requires high inlet temperatures that can cause degradation.[9]

The Rationale for Derivatization

To overcome these limitations, a chemical derivatization step is mandatory.[10] This process converts the polar, non-volatile carboxylic acid into a nonpolar, volatile ester or silyl-ester. This transformation has two key benefits:

  • Increases Volatility: Allows the analyte to vaporize in the GC inlet without decomposition.

  • Reduces Polarity: Minimizes tailing and improves chromatographic peak shape.

A common and effective method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -COOH group to a -COOSi(CH₃)₃ group.[11]

Workflow for GC-MS Analysis with Derivatization

GC_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis Sample Weigh Sample Solvent Dissolve in Aprotic Solvent (e.g., Acetonitrile) Sample->Solvent Deriv Add Silylation Reagent (e.g., BSTFA) Solvent->Deriv React Heat Reaction Mixture (e.g., 70°C for 30 min) Deriv->React Inject Inject Derivatized Sample React->Inject Inject Cooled Sample Separate GC Separation (e.g., DB-5ms column) Inject->Separate Detect MS Detection (EI, Scan/SIM mode) Separate->Detect Quantify Quantification (Using Internal Standard) Detect->Quantify

Caption: Workflow for GC-MS analysis including the essential derivatization step.

GC-MS Protocol with Silylation

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a Mass Spectrometric (MS) detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Inlet Temperature: 260°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

2. Derivatization and Sample Preparation:

  • Accurately weigh ~5 mg of sample into a 2 mL autosampler vial.

  • Add 500 µL of acetonitrile and 100 µL of an internal standard solution (e.g., methyl benzoate).

  • Add 200 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Spectroscopic Methods for Structural Confirmation

While chromatography is used for separation and quantification, spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the unequivocal identification and structural characterization of the bulk substance.[12][13]

  • FTIR Spectroscopy: Provides functional group information. Expected characteristic peaks include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a C=O stretch for the acid (~1700 cm⁻¹), and a C=O stretch for the aldehyde (~1690 cm⁻¹).

  • ¹H NMR Spectroscopy: Gives information on the number and environment of protons. Expected signals would include a singlet for the methyl group, distinct aromatic protons, a singlet for the aldehyde proton (~10 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

Comparative Guide: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends entirely on the analytical goal.

FeatureHPLC-UVGC-MS (with Derivatization)
Primary Application Quantitative Analysis: Assay, purity, stability testing.Confirmatory Analysis: Identification, structural elucidation of impurities.
Sample Preparation Simple dissolution and filtration.Complex, multi-step derivatization required.
Throughput High.Low to moderate due to sample prep.
Robustness High; method is stable and routine.Moderate; derivatization efficiency can be variable.
Sensitivity Good (µg/mL to ng/mL range).Very High (pg/mL range), especially in SIM mode.
Specificity Good; based on retention time and UV spectrum.Excellent; based on retention time and mass fragmentation pattern.
Cost per Sample Lower.Higher due to reagents and instrument complexity.

Conclusion

For the routine, validated analysis of this compound in a quality control or research setting, Reversed-Phase HPLC with UV detection is the superior method. It offers the best combination of accuracy, precision, robustness, and simplicity. The methodology is straightforward to develop and validate following established guidelines.

GC-MS serves as a powerful complementary technique. While its complex sample preparation makes it unsuitable for high-throughput quantitative work, its high specificity and sensitivity are invaluable for identifying unknown impurities or confirming the structure of trace components, particularly when coupled with the structural information provided by spectroscopic methods like NMR and FTIR. The selection of the appropriate analytical tool must be aligned with the specific question being asked, balancing the need for quantitative accuracy with that of qualitative confirmation.

References

  • Chemspace. This compound product details. Accessed January 14, 2026. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Accessed January 14, 2026. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods. Accessed January 14, 2026. [Link]

  • Prism Analytical Research. Method Validation. Accessed January 14, 2026. [Link]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Accessed January 14, 2026. [Link]

  • Semantic Scholar. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Accessed January 14, 2026. [Link]

  • PubChem. This compound. Accessed January 14, 2026. [Link]

  • SpectraBase. Benzoic acid, 3-formyl-5-methyl-, trimethylsilyl ester. Accessed January 14, 2026. [Link]

  • USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Accessed January 14, 2026. [Link]

  • CAS Common Chemistry. 5-Formyl-2-hydroxy-3-methylbenzoic acid. Accessed January 14, 2026. [Link]

  • Agilent. Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Accessed January 14, 2026. [Link]

  • NIH National Center for Biotechnology Information. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions. Accessed January 14, 2026. [Link]

  • ResearchGate. Benzoic acid determination with GC-FID? Accessed January 14, 2026. [Link]

  • NIH National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Single-Crystal Structure...of 3-Acetoxy-2-methylbenzoic Anhydride. Accessed January 14, 2026. [Link]

Sources

A Comparative Guide to the Reactivity of Formylbenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and materials science, the formylbenzoic acids—a trio of isomers distinguished by the relative positions of their aldehyde and carboxylic acid functionalities—serve as versatile and pivotal building blocks. The choice between 2-formylbenzoic acid, 3-formylbenzoic acid, and 4-formylbenzoic acid is far from arbitrary, as the isomeric positioning profoundly dictates the molecule's electronic properties, steric environment, and ultimately, its chemical reactivity. This guide provides an in-depth, objective comparison of these isomers, grounded in mechanistic principles and supported by experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

The Isomers: A Structural and Electronic Overview

The fundamental difference between the ortho (2-), meta (3-), and para (4-) isomers of formylbenzoic acid lies in the spatial relationship between the electron-withdrawing formyl (-CHO) and carboxyl (-COOH) groups on the benzene ring. This seemingly subtle variation gives rise to significant differences in their chemical behavior.

Both the formyl and carboxyl groups are deactivating, electron-withdrawing groups. Their combined electronic influence renders the aromatic ring less susceptible to electrophilic substitution than benzene itself. However, the primary locus of reactivity often involves the functional groups themselves. The electrophilicity of the aldehyde's carbonyl carbon, a key determinant of its reactivity towards nucleophiles, is modulated by the position of the carboxylic acid group[1].

A crucial and unique characteristic of 2-formylbenzoic acid is its existence in a ring-chain tautomerism with its cyclic lactol form, 3-hydroxyphthalide[2][3]. This equilibrium, which in aqueous solution heavily favors the cyclic form, dramatically influences its reactivity, often masking the typical reactions of an aromatic aldehyde[3][4].

dot

Caption: The three structural isomers of formylbenzoic acid.

Acidity: The Pronounced Ortho Effect

A comparison of the acidity of the three isomers reveals a significant "ortho effect." 2-Formylbenzoic acid is a considerably stronger acid than its meta and para counterparts[5][6]. This is attributed to steric hindrance between the ortho-substituents, which forces the carboxylic acid group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion upon deprotonation, leading to increased acidity[5][7].

IsomerpKa
2-Formylbenzoic acid~3.8 (apparent)
3-Formylbenzoic acid3.84
4-Formylbenzoic acid3.75[8]

Note: The pKa of the ortho isomer is an apparent value due to the equilibrium with its cyclic lactol form.

Comparative Reactivity in Key Transformations

The distinct structural and electronic features of each isomer manifest in their differential reactivity in common synthetic transformations.

Reactions of the Aldehyde Group

The reactivity of the aldehyde group is a critical consideration for many synthetic applications.

The oxidation of the formyl group to a second carboxylic acid function (isophthalic, terephthalic, or phthalic acid) is a common transformation. The rate of oxidation is influenced by the electrophilicity of the aldehyde carbon.

  • Predicted Reactivity Order: 4-formylbenzoic acid > 3-formylbenzoic acid > 2-formylbenzoic acid

This predicted order is based on electronic effects for the meta and para isomers. The para-isomer benefits from a more direct electronic communication between the electron-withdrawing groups, enhancing the electrophilicity of the aldehyde carbon. The meta-isomer experiences a less pronounced effect. The reactivity of the ortho-isomer is significantly diminished due to the prevalence of the cyclic lactol tautomer, which protects the aldehyde functionality[3]. Furthermore, steric hindrance from the adjacent carboxyl group can impede the approach of the oxidizing agent to the aldehyde in the open-chain form.

The selective reduction of the aldehyde to a hydroxymethyl group can be achieved using mild reducing agents like sodium borohydride.

  • Predicted Reactivity Order: 4-formylbenzoic acid ≈ 3-formylbenzoic acid > 2-formylbenzoic acid

Again, the reactivity is governed by the electrophilicity of the aldehyde carbon and steric accessibility. The meta and para isomers are expected to have similar reactivity, with the para isomer potentially being slightly more reactive due to electronic effects. The ortho isomer is expected to be the least reactive due to steric hindrance and its existence as the less reactive cyclic lactol[9].

As non-enolizable aldehydes, the formylbenzoic acids can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation to the corresponding alcohol and dicarboxylic acid[10][11]. The reaction rate is dependent on the electrophilicity of the aldehyde.

  • Predicted Reactivity Order: 4-formylbenzoic acid > 3-formylbenzoic acid > 2-formylbenzoic acid

The rationale follows that of other nucleophilic attacks on the aldehyde. The ortho isomer's participation in this intermolecular reaction is likely to be significantly hindered by both steric effects and its tautomerism. It is worth noting that for the ortho isomer, intramolecular reactions are often favored[4].

dot

cannizzaro_mechanism Aldehyde1 R-CHO Tetrahedral_Intermediate R-CH(O-)-OH Aldehyde1->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH- Hydroxide->Tetrahedral_Intermediate Hydride_Transfer Hydride Transfer Tetrahedral_Intermediate->Hydride_Transfer Aldehyde2 R-CHO Aldehyde2->Hydride_Transfer Carboxylic_Acid R-COOH Hydride_Transfer->Carboxylic_Acid Alkoxide R-CH2O- Hydride_Transfer->Alkoxide Carboxylate R-COO- Carboxylic_Acid->Carboxylate Deprotonation Alcohol R-CH2OH Alkoxide->Alcohol Protonation

Caption: Generalized mechanism of the Cannizzaro reaction.

Reactions of the Carboxylic Acid Group

Fischer esterification, typically conducted under acidic catalysis, is a fundamental reaction of the carboxylic acid group. The rate of this reaction is highly sensitive to steric hindrance around the carboxyl group.

  • Reactivity Order: 4-formylbenzoic acid > 3-formylbenzoic acid >> 2-formylbenzoic acid

The para and meta isomers undergo esterification readily, with the para isomer often showing slightly higher yields due to less steric hindrance in the transition state[12][13]. The ortho isomer, however, is notoriously difficult to esterify under standard Fischer conditions. The bulky ortho-formyl group provides significant steric hindrance, impeding the approach of the alcohol nucleophile[12]. Furthermore, the cyclic tautomer does not possess a carboxylic acid functionality available for esterification.

dot

esterification_workflow Start Select Isomer Ortho 2-Formylbenzoic Acid Start->Ortho Meta_Para 3- or 4-Formylbenzoic Acid Start->Meta_Para Fischer Fischer Esterification (Alcohol, Acid Catalyst) Ortho->Fischer Alternative Alternative Methods (e.g., Acyl Chloride) Ortho->Alternative Meta_Para->Fischer Low_Yield Low Yield/ No Reaction Fischer->Low_Yield Standard Conditions Good_Yield Good Yield Fischer->Good_Yield Standard Conditions Alternative->Good_Yield

Caption: Decision workflow for the esterification of formylbenzoic acid isomers.

Experimental Protocols

The following are generalized protocols for key transformations. Researchers should optimize conditions for their specific substrates and scales.

Protocol 1: Comparative Oxidation of Formylbenzoic Acid Isomers

This protocol provides a framework for comparing the oxidation rates of the three isomers to their corresponding dicarboxylic acids using a mild oxidant.

Materials:

  • 2-Formylbenzoic acid, 3-Formylbenzoic acid, 4-Formylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite

  • Deionized water

  • Ethanol

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Reaction vials, magnetic stirrer, heating plate

Procedure:

  • Prepare 0.1 M solutions of each formylbenzoic acid isomer in a 1:1 ethanol/water mixture.

  • In separate reaction vials, place 10 mL of each isomer solution.

  • Add 1 equivalent of NaOH to each vial and stir until dissolved.

  • While stirring at a constant temperature (e.g., 40 °C), add 2 equivalents of a 0.1 M aqueous solution of KMnO₄ dropwise to each vial simultaneously.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). The disappearance of the starting material and the appearance of the more polar dicarboxylic acid product can be visualized under UV light.

  • The relative rates of reaction can be qualitatively assessed by comparing the time taken for the complete consumption of the starting material in each case.

  • For product isolation, once the reaction is complete (disappearance of the purple KMnO₄ color), cool the mixture and add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the solution with concentrated HCl to precipitate the dicarboxylic acid product, which can then be collected by filtration.

Protocol 2: Comparative Fischer Esterification

This protocol allows for a comparison of the esterification yields of the three isomers with a simple alcohol like methanol.

Materials:

  • 2-Formylbenzoic acid, 3-Formylbenzoic acid, 4-Formylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Reaction flasks, reflux condensers, magnetic stirrer, heating mantles

Procedure:

  • In separate round-bottom flasks, place 1 equivalent of each formylbenzoic acid isomer.

  • Add a 10-fold excess of anhydrous methanol to each flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to each flask while stirring.

  • Heat the reaction mixtures to reflux for a set period (e.g., 4 hours), ensuring identical conditions for all three reactions.

  • After reflux, cool the mixtures to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude ester.

  • Determine the yield of the crude product for each isomer and analyze the purity by techniques such as NMR or GC-MS to compare the reaction efficiency.

Conclusion and Recommendations

The choice of a formylbenzoic acid isomer is a critical decision in synthetic design, with each isomer offering a unique reactivity profile.

  • 2-Formylbenzoic Acid: Its unique ring-chain tautomerism and the steric hindrance from the ortho-substituents make it a specialized building block. While standard reactions of the aldehyde and carboxylic acid groups can be challenging, its structure is ideal for the synthesis of heterocyclic systems like phthalides and isoindolinones[2][4].

  • 3-Formylbenzoic Acid: This isomer offers a balance of reactivity at both functional groups without the steric complications of the ortho isomer or the direct electronic conjugation of the para isomer. It is a versatile intermediate where sequential or chemoselective reactions on either the aldehyde or the carboxylic acid are required.

  • 4-Formylbenzoic Acid: The para-positioning of the functional groups allows for maximal electronic communication, making its aldehyde group the most electrophilic and thus generally the most reactive of the three isomers in nucleophilic addition reactions. This isomer is often the preferred choice when high reactivity at the aldehyde is desired, for example, in the formation of imines, oximes, or in condensation reactions.

By understanding the interplay of electronic effects, steric hindrance, and the unique tautomerism of the ortho isomer, researchers can strategically select the optimal formylbenzoic acid for their target molecule, leading to more efficient and successful synthetic outcomes.

References

  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

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  • Wu, H., et al. (2023). Fischer Esterification of Benzoic Acid and Polyhydric Alcohols Catalyzed by Basic Ionic Liquids of Bisimidazolium Tungstates. ResearchGate. Retrieved from [Link]

  • Li, Z., et al. (2021). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering.
  • Mylnikov, V. (2022). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. MDPI.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2014). Oxidation of aromatic aldehydes to their carboxylic acid a. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Cannizzaro Reaction Mechanism Analysis. Retrieved from [Link]

  • Pihlaja, K., & Kankaanperä, A. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. ResearchGate. Retrieved from [Link]

  • Al-Hamdany, R. (2018). The Ortho Effect of benzoic acids. Virtual Textbook of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • NCERT. (2025-26). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Quora. (2018). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of o-Formylbenzoic Acid with Hydrazides of (Iso)niconitic and Hydroxybenzoic Acids. Retrieved from [Link]

  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Molar ratio effect study for the esterification reaction of benzoic.... Retrieved from [Link]

  • IISTE. (2016). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofriendly Media. Retrieved from [Link]

  • Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Formylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing.
  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-formyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-formyl-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Reaction of o-formylbenzoic acid with hydrazides of (iso)niconitic and hydroxybenzoic acids. Retrieved from [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed.
  • Demchenko, V., et al. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. The University of Jordan Journals. Retrieved from [Link]

  • Tripkovic, D., et al. (2019). Correlations between experiments and simulations for formic acid oxidation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. Retrieved from [Link]

  • Demchenko, V., et al. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. PubMed.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Formyl-5-methylbenzoic acid (CAS No. 4481-27-0).[1][2] The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure regulatory compliance, environmental protection, and the highest standards of laboratory safety. The foundational principle of this guide is that this compound and all materials contaminated by it must be managed as hazardous chemical waste.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds (e.g., other formylbenzoic acids and toluic acids) provide a reliable basis for hazard assessment.[3] The expected hazards are summarized below.

Causality of Hazards: The carboxylic acid and aldehyde functional groups contribute to the irritant nature of the molecule. The aromatic ring system and its substituents can cause skin and eye irritation upon contact and respiratory irritation if the dust is inhaled.

Table 1: Anticipated GHS Hazard Profile for this compound

Hazard Class Hazard Statement Precautionary Codes Rationale
Skin Irritation H315: Causes skin irritation.[4] P264, P280, P302+P352, P332+P313 Aromatic carboxylic acids are known skin irritants.
Eye Irritation H319: Causes serious eye irritation.[4] P280, P305+P351+P338, P337+P313 Direct contact with dust can cause significant eye damage.

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[4] | P261, P271, P304+P340, P312 | Inhalation of fine dust can irritate the respiratory tract. |

Based on this profile, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical safety goggles or safety glasses with side-shields. To prevent eye contact with chemical dust.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). To prevent skin contact and irritation.[5]
Body Protection Lab coat. To protect skin and clothing from contamination.

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of dust. |

Regulatory Framework: Adherence to EPA Guidelines

The disposal of chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] A core tenet of RCRA is that the waste generator is responsible for determining if their waste is hazardous.[7]

Hazardous Waste Determination: this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[8][9] Therefore, it must be classified based on its characteristics.[7][10] Due to its properties as a skin, eye, and respiratory irritant, it must be managed as a hazardous waste. This approach ensures a conservative and safe disposal pathway.

Core Disposal Workflow

The entire disposal process, from the moment the chemical is deemed waste to its final removal, must follow a controlled and documented workflow. This system is self-validating, ensuring that each step is handled in a compliant manner.

cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage cluster_2 Final Disposal gen Chemical is Deemed Waste (Unused, Contaminated, Expired) seg Segregate from Incompatible Wastes (e.g., Strong Bases, Oxidizers) gen->seg Immediate Action cont Place in a Compatible, Leak-Proof Container seg->cont label_node Affix 'Hazardous Waste' Label - Chemical Name - Hazard Characteristics - Accumulation Start Date cont->label_node store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment label_node->store schedule Schedule Pickup with Institution's EHS Office store->schedule dispose Transfer to a Licensed Hazardous Waste Disposal Service schedule->dispose start Empty Contaminated Container rinse1 Rinse 1: Add Solvent (~10% vol), Swirl, and Decant start->rinse1 collect1 Collect Rinsate in Hazardous Waste Bottle rinse1->collect1 Pour rinse2 Rinse 2: Repeat Process collect1->rinse2 collect2 Collect Rinsate rinse2->collect2 rinse3 Rinse 3: Repeat Process collect2->rinse3 collect3 Collect Rinsate rinse3->collect3 dry Air Dry Container in Fume Hood collect3->dry deface Deface Original Label dry->deface end Dispose of Clean Container in Appropriate Bin deface->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Formyl-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazards: An Evidence-Based Approach

Given the absence of a dedicated SDS for 3-Formyl-5-methylbenzoic acid, we will infer its potential hazards from related compounds such as 2-Formylbenzoic acid, 3-Methylbenzoic acid (m-Toluic acid), and other substituted benzoic acids.[1][2][3] These compounds are typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][4][5][6] Therefore, it is prudent to handle this compound with the assumption that it poses similar risks.

The primary routes of exposure are inhalation, skin contact, and eye contact.[2][7][8] Ingestion is also a potential route of exposure, though less common in a controlled laboratory setting.[2][9]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes and Face Chemical safety goggles and a face shieldGoggles must be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[8][10] Polycarbonate lenses are recommended for their impact resistance.[8]
Skin and Body Chemical-resistant lab coat or apronA lab coat, preferably made of a chemical-resistant material like Nomex® or treated cotton, should be worn and fully buttoned to protect the skin and personal clothing from contamination.[11]
Hands Nitrile or butyl rubber glovesNitrile gloves offer good resistance to a variety of chemicals and are suitable for handling small quantities.[8] For prolonged contact or when handling larger amounts, butyl rubber gloves provide superior protection against many organic acids.[8] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.[9][12]
Respiratory Use in a certified chemical fume hoodAll handling of solid this compound that may generate dust, or solutions of the compound, should be performed in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[12][13] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, and this requires enrollment in a respiratory protection program.[8][12]
Feet Closed-toe shoesShoes that completely cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[12][14]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound, from preparation to disposal.

Preparation and Weighing
  • Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.[12]

  • Gather Materials : Collect all necessary equipment, including spatulas, weigh boats, and solvent containers, and place them inside the fume hood.

  • Don PPE : Put on all required PPE as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of this compound in a tared weigh boat inside the fume hood to contain any dust.

Solubilization and Reaction Setup
  • Solvent Addition : Slowly add the appropriate solvent to the vessel containing the weighed compound within the fume hood.

  • Mixing : If required, use magnetic or overhead stirring to facilitate dissolution. Ensure the reaction vessel is securely clamped.

  • Transfer : When transferring the solution, use appropriate glassware and carry out the transfer within the fume hood.

Post-Handling and Cleanup
  • Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Glassware Cleaning : Clean all contaminated glassware according to your laboratory's standard operating procedures.

  • PPE Removal : Remove gloves and lab coat before leaving the laboratory.[12] Wash hands thoroughly with soap and water after handling the chemical.[7][9]

Operational and Disposal Plans

Proper disposal of this compound and its contaminated waste is crucial to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a designated, labeled hazardous waste container.[15]

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[15]

Disposal Procedure
  • Labeling : Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Storage : Store waste containers in a designated satellite accumulation area.

  • Pickup : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[15]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[1][13]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.[9]

  • Inhalation : Move the affected individual to fresh air.[1][16] If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill : For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[7][13] For larger spills, evacuate the area and contact your institution's EHS department.[7]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Prepare Fume Hood gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh solubilize Solubilize weigh->solubilize spill Spill weigh->spill Potential Incident react Set Up Reaction solubilize->react exposure Exposure solubilize->exposure Potential Incident decontaminate Decontaminate Work Area react->decontaminate clean_glassware Clean Glassware decontaminate->clean_glassware dispose_waste Dispose of Waste clean_glassware->dispose_waste remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • General Rules for Working with Chemicals. (n.d.).
  • Safe Handling of Chemicals. (n.d.).
  • Preparing & Handling Chemical Solutions. (2023, April 26). The Science Blog.
  • SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. (2009, September 22). Thermo Fisher Scientific.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Material Safety Data Sheet - m-Toluic Acid. (2008, January 22). Spectrum Chemical.
  • 3-Formylbenzoic acid - Safety Data Sheet. (n.d.). Apollo Scientific.
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
  • Personal protective equipment for handling Capraminopropionic acid. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Phthalaldehydic acid. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Methyl 4-formylbenzoate. (2023, September 27). Fisher Scientific.
  • Safety Data Sheet - Benzoic acid, 5-fluoro-2-[2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl]-3-nitro-, methyl ester. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - 3-Amino-p-toluic acid. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. (n.d.).
  • SAFETY DATA SHEET - 3,5-Dimethylbenzoic acid. (n.d.). Fisher Scientific.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Safety Data Sheet: 3-Methylbenzoic acid. (n.d.). Carl ROTH.
  • Aldrich T36609 - SAFETY DATA SHEET. (2023, August 16).
  • Proper Disposal of 3-Formylbenzenesulfonic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.

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